molecular formula C8H10ClN3 B583555 (1H-Indazol-5-yl)methanamine hydrochloride CAS No. 943845-78-1

(1H-Indazol-5-yl)methanamine hydrochloride

Cat. No.: B583555
CAS No.: 943845-78-1
M. Wt: 183.639
InChI Key: QZEFLVVRBNSBHG-UHFFFAOYSA-N
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Description

(1H-Indazol-5-yl)methanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.639. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-indazol-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEFLVVRBNSBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743830
Record name 1-(1H-Indazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943845-78-1
Record name 1-(1H-Indazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (1H-Indazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indazol-5-yl)methanamine hydrochloride is a molecule of interest within medicinal chemistry due to the established biological significance of the indazole scaffold.[1][2] This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of this compound. Due to the limited availability of public experimental data for this specific molecule, this guide combines established analytical techniques with predictive data based on analogous structures. Detailed experimental protocols for key analytical methods are provided, alongside a proposed synthetic route. Furthermore, potential biological activities are discussed in the context of known indazole-containing pharmaceuticals, supported by a representative signaling pathway diagram.

Introduction to this compound

The indazole ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][2] this compound (Figure 1) is a derivative of the 1H-indazole core, featuring a methanamine substituent at the 5-position. The hydrochloride salt form is common for amine-containing compounds, enhancing their stability and aqueous solubility.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties for this compound.

PropertyValueSource
CAS Number 943845-78-1Commercial Suppliers
Molecular Formula C₈H₁₀ClN₃Commercial Suppliers
Molecular Weight 183.64 g/mol Commercial Suppliers
Appearance Predicted to be a solidGeneral knowledge
Solubility Predicted to be soluble in water and polar organic solventsGeneral knowledge

Proposed Synthesis

A potential synthetic pathway could start from a substituted toluene derivative, which is then elaborated to the indazole core, followed by the introduction of the aminomethyl group.

G Figure 2: Proposed Synthetic Pathway Start Substituted Toluene Intermediate1 Introduction of Nitro Group Start->Intermediate1 Nitration Intermediate2 Cyclization to form Indazole Ring Intermediate1->Intermediate2 e.g., Davis-Beirut Reaction Intermediate3 Functional Group Interconversion Intermediate2->Intermediate3 Reduction of Nitro Group Product (1H-Indazol-5-yl)methanamine Intermediate3->Product Conversion to Amine Final_Product This compound Product->Final_Product Treatment with HCl

Caption: A generalized synthetic route for this compound.

Experimental Protocol: General Synthesis of 1H-Indazoles

The following is a general protocol for the synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds, which could be adapted for the synthesis of the target molecule.[3]

  • Reaction Setup: In a nitrogen-flushed Schlenk tube, combine the nitroaromatic starting material (1.0 eq), N-tosylhydrazone (1.2 eq), and a base such as cesium carbonate (3.6 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the reaction mixture under a nitrogen atmosphere.

  • Reaction Conditions: Stir the solution at a temperature ranging from 60 to 80 °C for the time required for the reaction to complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and purify using silica gel column chromatography to isolate the desired 1H-indazole product.

Structure Elucidation

The definitive confirmation of the chemical structure of this compound requires a combination of spectroscopic techniques. The logical workflow for this process is depicted in Figure 3.

G Figure 3: Structure Elucidation Workflow Sample This compound MS Mass Spectrometry (MS) Sample->MS NMR Nuclear Magnetic Resonance (NMR) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR Data_Integration Integration of Spectroscopic Data MS->Data_Integration Molecular Weight and Formula NMR->Data_Integration Connectivity and Chemical Environment IR->Data_Integration Functional Groups Structure_Confirmation Confirmed Structure Data_Integration->Structure_Confirmation

Caption: Logical workflow for the spectroscopic analysis and structure confirmation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

  • Ionization Source: Electrospray ionization (ESI) is a suitable method for this polar molecule.

  • Analysis Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Data is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight.

Predicted Data:

IonPredicted m/z
[M+H]⁺184.0638

The high-resolution mass measurement allows for the confirmation of the molecular formula C₈H₁₀N₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or D₂O, is used.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.

Predicted Spectroscopic Data:

¹H NMR (Predicted, in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0br s1HNH (indazole)
~8.3br s3HNH₃⁺
~8.0s1HH-3 (indazole)
~7.8s1HH-4 (indazole)
~7.5d1HH-7 (indazole)
~7.3d1HH-6 (indazole)
~4.1s2HCH₂

¹³C NMR (Predicted, in DMSO-d₆):

Chemical Shift (ppm)Assignment
~140C-7a
~135C-3
~130C-5
~125C-3a
~122C-6
~120C-4
~110C-7
~42CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Absorptions:

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretch (indazole)
3200-2800N-H stretch (ammonium)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1620-1580C=C stretch (aromatic)
1550-1450N-H bend (ammonium)

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not widely reported, the indazole scaffold is present in several FDA-approved drugs. For instance, Granisetron is a 5-HT₃ receptor antagonist used as an antiemetic, and Axitinib is a tyrosine kinase inhibitor used in cancer therapy.[1]

Given the structural features of (1H-Indazol-5-yl)methanamine, it could potentially interact with various biological targets. A hypothetical signaling pathway that could be modulated by an indazole-containing compound acting as a kinase inhibitor is depicted in Figure 4.

G Figure 4: Hypothetical Kinase Inhibition Pathway Ligand (1H-Indazol-5-yl)methanamine (Hypothetical Kinase Inhibitor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds to ATP-binding site Phosphorylation Autophosphorylation Receptor->Phosphorylation Inhibits Downstream Downstream Signaling Cascade (e.g., MAPK/ERK Pathway) Phosphorylation->Downstream Prevents Activation Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Blocks

References

(1H-Indazol-5-yl)methanamine hydrochloride CAS number 943845-78-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (1H-Indazol-5-yl)methanamine hydrochloride (CAS Number: 943845-78-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 943845-78-1
Molecular Formula C₈H₁₀ClN₃[1]
Molecular Weight 183.64 g/mol [1]
Appearance Solid[1]
Purity ≥95% (as offered by commercial suppliers)
Synonyms 1H-Indazole-5-methanamine Hydrochloride, 1H-indazol-5-ylmethanamine;hydrochloride[1]
InChI InChI=1S/C8H9N3.ClH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4,9H2,(H,10,11);1H[1]
InChI Key QZEFLVVRBNSBHG-UHFFFAOYSA-N[1]

Spectroscopic Data

Table 2: Reference Spectroscopic Data for 1H-Indazole

Data TypeChemical Shifts (δ) in ppm
¹H NMR (300MHz, CDCl₃) 8.10 (1H, s), 7.77 (1H, d, J = 8.4 Hz), 7.51 (1H, d, J = 8.4 Hz), 7.40 (1H, m), 7.18 (1H, m)
¹³C NMR (75 MHz, CDCl₃) 109.71, 120.86, 120.96, 123.13, 126.80, 134.77, 140.01

Synthesis and Experimental Protocols

A plausible and efficient synthetic route for the preparation of this compound is through the reductive amination of 1H-indazole-5-carbaldehyde. This method is widely used for the synthesis of amines from carbonyl compounds.

Synthetic Scheme

Synthetic_Pathway Proposed Synthesis of this compound Start 1H-Indazole-5-carbaldehyde Reagents NH4Cl, NaBH(OAc)3 DCE, rt Start->Reagents Intermediate (1H-Indazol-5-yl)methanamine (Free Base) Reagents->Intermediate Reductive Amination HCl_reagent HCl in Ether Intermediate->HCl_reagent Product This compound HCl_reagent->Product Salt Formation

Caption: Synthetic route for this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from standard reductive amination procedures.

Materials:

  • 1H-Indazole-5-carbaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Hydrochloric acid (HCl) solution in diethyl ether

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a solution of 1H-indazole-5-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add ammonium chloride (1.5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: To the stirring solution containing the imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

  • Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, (1H-Indazol-5-yl)methanamine, can be purified by column chromatography on silica gel if necessary.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. To this solution, add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Experimental_Workflow Experimental Workflow for Synthesis cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Salt Formation & Isolation A Mix 1H-indazole-5-carbaldehyde and NH4Cl in DCE B Add NaBH(OAc)3 A->B C Monitor by TLC/LC-MS B->C D Quench with NaHCO3 C->D E Extract with DCM D->E F Purify by Chromatography E->F G Dissolve in Ether F->G H Add HCl in Ether G->H I Filter and Dry H->I

Caption: Experimental workflow for the synthesis of the target compound.

Biological Activity and Potential Applications

While there is no direct experimental data on the biological activity of this compound, its structural similarity to other biologically active molecules allows for informed predictions. The indazole scaffold is a key component in many compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2]

Based on its structure, this compound is a structural analog of histamine. Therefore, it is hypothesized to interact with histamine receptors. Specifically, it is predicted to act as an agonist at the histamine H3 receptor.[3] The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[3]

Predicted Signaling Pathway

As a predicted H3 receptor agonist, this compound would likely activate the Gi/o signaling pathway. This would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on neurotransmitter release.

Signaling_Pathway Predicted Histamine H3 Receptor Signaling Pathway Ligand (1H-Indazol-5-yl)methanamine (Predicted Agonist) Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor Binds and Activates G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibition of Neurotransmitter Release PKA->Response Leads to

Caption: Predicted signaling pathway for H3 receptor agonism.

Conclusion

This compound is a compound of interest for researchers in medicinal chemistry and drug discovery due to its indazole core and structural similarity to known pharmacologically active molecules. While a comprehensive experimental characterization is not yet publicly available, this guide provides a solid foundation based on existing knowledge of related compounds. The proposed synthetic route offers a practical method for its preparation, and the predicted biological activity suggests that it may be a valuable tool for studying the histamine H3 receptor and its role in neurotransmission. Further experimental validation of its synthesis, spectroscopic properties, and pharmacological profile is warranted.

References

An In-depth Technical Guide to the Physicochemical Properties of (1H-Indazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Indazol-5-yl)methanamine hydrochloride is a heterocyclic amine salt belonging to the indazole class of compounds. The indazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, recognized for its role as a privileged structure in medicinal chemistry.[1][2] Derivatives of indazole have shown a wide range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[2][3] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance based on the activities of related indazole derivatives.

While specific experimental data for this compound is not extensively available in public literature, this guide furnishes the foundational chemical information and the methodologies required for its thorough characterization.

Physicochemical Properties

The hydrochloride salt of (1H-Indazol-5-yl)methanamine is expected to exhibit properties typical of an amine salt, such as increased aqueous solubility and a higher melting point compared to its free base form. The following table summarizes the available and predicted physicochemical data.

PropertyDataSource/Method
Molecular Formula C₈H₁₀ClN₃Vendor Information
Molecular Weight 183.64 g/mol Vendor Information
Appearance Predicted to be a solidGeneral property of hydrochloride salts
Melting Point Data not availableTo be determined experimentally (see Protocol 1)
Boiling Point Data not availableNot applicable, likely decomposes upon heating
pKa Data not availableTo be determined experimentally (see Protocol 2)
Aqueous Solubility Predicted to be higher than the free baseTo be determined experimentally (see Protocol 3)
LogP (predicted) Data not available for the saltThe free base's LogP can be computationally estimated.

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physicochemical properties of this compound.

Protocol 1: Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a rapid rate initially to determine an approximate melting range.

    • A second, fresh sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

    • The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[4]

  • Data Analysis: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Protocol 2: Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For the conjugate acid of an amine, it indicates the pH at which the amine is 50% protonated.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A small amount of a co-solvent like methanol may be used if solubility is limited.[5]

  • Apparatus: A calibrated pH meter with an electrode and a burette for the addition of a titrant are required.

  • Procedure:

    • The sample solution is stirred continuously.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.[6]

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The equivalence point is determined from the inflection point of the curve.

    • The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.[6]

Protocol 3: Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development, influencing absorption and bioavailability.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[7]

  • Apparatus: A constant temperature shaker or incubator is used.

  • Procedure:

    • The flask is agitated at a constant temperature (typically 37 °C to simulate physiological conditions) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[7][8]

    • After equilibration, the solution is filtered to remove the undissolved solid.

  • Data Analysis:

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The solubility is expressed in units such as mg/mL or µg/mL.[9]

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Reporting A This compound B Melting Point Analysis (Protocol 1) A->B C pKa Determination (Protocol 2) A->C D Aqueous Solubility Assay (Protocol 3) A->D E Quantitative Data Table B->E C->E D->E

Caption: Workflow for the experimental determination of key physicochemical properties.

Hypothetical Signaling Pathway Interaction

Given that many indazole derivatives exhibit anti-cancer activity through the modulation of kinase signaling pathways, a hypothetical interaction is depicted below.

G cluster_0 Cellular Signaling A (1H-Indazol-5-yl)methanamine (as free base) B Tyrosine Kinase Receptor A->B Inhibition C Downstream Signaling Cascade (e.g., MAPK/ERK) B->C Activation B->C D Cell Proliferation / Survival C->D Promotion C->D

Caption: Hypothetical inhibition of a tyrosine kinase signaling pathway.

Biological Context and Potential Applications

The indazole nucleus is a key component in a variety of pharmacologically active compounds.[2] For instance, several indazole derivatives have been investigated as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[3]

While the specific biological targets of this compound have not been explicitly reported, its structural similarity to other bioactive indazoles suggests potential for interaction with various biological systems. Further research, including in vitro and in vivo studies, is necessary to elucidate its precise mechanism of action and therapeutic potential. The physicochemical data, once determined through the protocols outlined in this guide, will be instrumental in designing and interpreting such biological assays.

References

An In-depth Technical Guide on the Putative Mechanism of Action of (1H-Indazol-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The mechanism of action for (1H-Indazol-5-yl)methanamine hydrochloride is not well-documented in publicly available scientific literature. This guide presents a hypothetical mechanism based on its structural classification as an aminoalkylindazole, a class of compounds known to contain synthetic cannabinoid receptor agonists. The experimental data and protocols presented herein are illustrative and based on standard assays for this compound class, and should not be considered as experimentally verified data for this compound.

Introduction

Indazole derivatives are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to kinase inhibition, anti-proliferative effects, and modulation of G-protein coupled receptors. (1H-Indazol-5-yl)methanamine belongs to the structural class of aminoalkylindazoles. This class is notable for including numerous potent synthetic cannabinoid receptor agonists (SCRAs). Therefore, a plausible, albeit unproven, hypothesis is that this compound may act as a modulator of the endocannabinoid system, specifically targeting the cannabinoid receptors CB1 and CB2.

Hypothetical Mechanism of Action: Cannabinoid Receptor Agonism

The primary hypothesis is that (1H-Indazol-5-yl)methanamine acts as an agonist at the CB1 and/or CB2 receptors. These receptors are key components of the endocannabinoid system, which is involved in regulating a plethora of physiological processes, including pain, mood, appetite, and immune function.

  • CB1 Receptors: Primarily located in the central nervous system (CNS), their activation is responsible for the psychoactive effects of cannabinoids. They are also found in peripheral tissues.

  • CB2 Receptors: Predominantly expressed in the immune system and peripheral tissues, their activation is generally not associated with psychoactive effects and is an area of interest for therapeutic applications, particularly for inflammatory and neuropathic pain.

As a synthetic agonist, (1H-Indazol-5-yl)methanamine would bind to these receptors and trigger downstream signaling cascades.

Signaling Pathways

Upon agonist binding, both CB1 and CB2 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., inhibition of calcium channels and activation of inwardly rectifying potassium channels). Activation of these receptors can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway.

G cluster_membrane Plasma Membrane CB1_R CB1/CB2 Receptor G_protein Gi/o Protein CB1_R->G_protein Activates ligand (1H-Indazol-5-yl)methanamine (Hypothetical Agonist) ligand->CB1_R Binds to AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux

Caption: Hypothetical signaling pathway of (1H-Indazol-5-yl)methanamine.

Quantitative Data (Illustrative)

The following tables summarize representative quantitative data that would be generated to characterize the interaction of a compound like this compound with cannabinoid receptors.

Table 1: Radioligand Binding Affinity

TargetRadioligandKi (nM) [Mean ± SEM]
Human CB1[³H]CP-55,940150 ± 12
Human CB2[³H]CP-55,94085 ± 9

Table 2: Functional Activity (cAMP Assay)

TargetAssay TypeEC₅₀ (nM) [Mean ± SEM]% Inhibition (Emax)
Human CB1cAMP Accumulation250 ± 2595%
Human CB2cAMP Accumulation120 ± 15100%

Experimental Protocols

Detailed methodologies for key experiments to determine the mechanism of action are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for human CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors are used.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Procedure:

    • Cell membranes (10-20 µg protein) are incubated with a fixed concentration of the radioligand [³H]CP-55,940 (a high-affinity cannabinoid agonist).

    • A range of concentrations of the test compound, this compound, are added to compete for binding.

    • Incubate at 30°C for 60 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • Filters are washed with ice-cold assay buffer.

    • Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled potent cannabinoid agonist (e.g., 10 µM WIN-55,212-2). The IC₅₀ values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of the compound at CB1 and CB2 receptors.

Methodology:

  • Cell Culture: CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor and a cyclic nucleotide-gated ion channel are used.

  • Assay Principle: This assay measures changes in intracellular cAMP levels. Agonist activation of the Gi/o-coupled CB1/CB2 receptors leads to an inhibition of forskolin-stimulated cAMP production.

  • Procedure:

    • Cells are plated in 96-well plates and grown to confluence.

    • Cells are pre-treated with various concentrations of this compound.

    • cAMP production is then stimulated with forskolin (e.g., 10 µM).

    • The reaction is incubated at 37°C for 30 minutes.

    • Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The EC₅₀ and Emax values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

G cluster_screening Screening Workflow start Compound (1H-Indazol-5-yl)methanamine HCl binding_assay Radioligand Binding Assay (CB1 & CB2 Receptors) start->binding_assay functional_assay cAMP Functional Assay (CB1 & CB2 Receptors) start->functional_assay data_analysis Data Analysis (Ki, EC₅₀, Emax) binding_assay->data_analysis functional_assay->data_analysis conclusion Determine Affinity & Efficacy data_analysis->conclusion

Caption: Experimental workflow for compound characterization.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its structural classification as an aminoalkylindazole provides a strong rationale for investigating its potential activity as a cannabinoid receptor agonist. The methodologies and hypothetical data presented in this guide offer a framework for the systematic evaluation of this and related compounds. Further research is imperative to validate this hypothesis and to fully characterize the pharmacological profile of this compound.

Potential Therapeutic Targets of (1H-Indazol-5-yl)methanamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific research on the biological activity and therapeutic targets of (1H-Indazol-5-yl)methanamine hydrochloride. This guide, therefore, explores potential therapeutic avenues by examining the established biological activities of structurally related compounds containing the 1H-indazole core. The targets and pathways discussed herein are inferred and require direct experimental validation for this specific molecule.

Introduction to the 1H-Indazole Scaffold

The 1H-indazole ring system is a prominent bicyclic heterocycle recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to its incorporation into numerous compounds developed for diverse therapeutic applications. This guide will explore the potential therapeutic targets of this compound by analyzing the known targets of other 1H-indazole-containing molecules, including protein kinases, ion channels, and epigenetic modulators.

Potential Therapeutic Target Classes

Based on the activities of analogous compounds, the therapeutic potential of this compound may lie in the modulation of the following target classes.

Protein Kinases: The PI3K/Akt/mTOR Pathway

Indazole derivatives have been successfully developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. A notable example is the phosphatidylinositol-3-kinase (PI3K) family, often dysregulated in cancer.

Example Compound: GDC-0941, a potent, orally bioavailable inhibitor of class I PI3K, features a 2-(1H-indazol-4-yl) moiety.[1] Its activity highlights the potential for indazole-based compounds to target this critical oncogenic pathway.

Quantitative Data for GDC-0941

TargetAssay TypeIC50 (nM)
PI3KαBiochemical3
PI3KβBiochemical33
PI3KδBiochemical3
PI3KγBiochemical13
mTORBiochemical58
DNA-PKBiochemical7

Data extracted from studies on GDC-0941 and related compounds.

Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Indazole_Inhibitor (1H-Indazol-5-yl)methanamine hydrochloride (Hypothetical) Indazole_Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols: PI3K Enzyme Inhibition Assay

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a PI3K isoform.

  • Reagents and Materials:

    • Recombinant human PI3K enzyme (e.g., PI3Kα).

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

    • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

    • ATP (at Km concentration for the specific enzyme).

    • Test compound (this compound) serially diluted in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well assay plates.

  • Procedure:

    • Add 2 µL of serially diluted test compound to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the PI3K enzyme and PIP2 substrate in kinase buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Ion Channels: TRP Channels

The transient receptor potential (TRP) channel superfamily is involved in sensory perception, including taste, pain, and temperature. Certain indazole derivatives have been identified as modulators of these channels.

Example Compound: While not a direct analogue, 1-Methyl-1H-indazol-5-amine is used as a synthetic intermediate for creating potent and selective agonists of the human TRPM5 channel.[2] TRPM5 is involved in the taste transduction of sweet, umami, and bitter stimuli.

Experimental Workflow: Ion Channel Activity Assay (Calcium Imaging)

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Node_Cell_Culture 1. Culture cells expressing the target ion channel (e.g., HEK293-TRPM5) Node_Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Node_Cell_Culture->Node_Dye_Loading Node_Plating 3. Plate cells in a 96-well microplate Node_Dye_Loading->Node_Plating Node_Compound_Add 4. Add test compound ((1H-Indazol-5-yl)methanamine HCl) Node_Plating->Node_Compound_Add Node_Incubate 5. Incubate for a defined period Node_Compound_Add->Node_Incubate Node_Stimulate 6. Stimulate cells with a known channel agonist (optional) Node_Incubate->Node_Stimulate Node_Imaging 7. Measure intracellular calcium levels using a fluorescence plate reader or microscope Node_Stimulate->Node_Imaging Node_Analysis 8. Analyze changes in fluorescence intensity to determine compound activity (EC50/IC50) Node_Imaging->Node_Analysis

Caption: General workflow for a calcium imaging-based ion channel assay.

Epigenetic Targets: Histone Deacetylases (HDACs)

Epigenetic modifications play a critical role in gene expression and are implicated in cancer and other diseases. Histone deacetylases (HDACs) are key epigenetic enzymes and have become important therapeutic targets.

Example Compounds: A series of novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides have been designed and synthesized as HDAC inhibitors.[3] This demonstrates the utility of the 1H-indazol-5-yl scaffold for targeting this class of enzymes.

Logical Relationship: HDAC Inhibition

HDAC_Inhibition Indazole_Compound (1H-Indazol-5-yl) Derivative HDAC_Enzyme HDAC Enzyme Indazole_Compound->HDAC_Enzyme Inhibits Deacetylation Deacetylation HDAC_Enzyme->Deacetylation Catalyzes Histone Histone Tail (Acetylated) Histone->Deacetylation Chromatin Condensed Chromatin (Gene Silencing) Deacetylation->Chromatin

Caption: Mechanism of gene expression modulation via HDAC inhibition.

Conclusion and Future Directions

The 1H-indazole scaffold is a versatile and valuable core in modern drug discovery. While direct experimental data for this compound is not currently available, the established activities of structurally related compounds suggest potential therapeutic applications through the modulation of key cellular targets, including protein kinases like PI3K, ion channels such as TRPM5, and epigenetic regulators like HDACs.

The next steps for characterizing this specific compound are clear:

  • In Vitro Profiling: Screen the compound against broad panels of kinases, ion channels, and other common drug targets to identify primary biological activities.

  • Mechanism of Action Studies: Once a primary target is identified, perform detailed biochemical and cell-based assays to elucidate the mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues to understand the structural requirements for activity and to optimize potency and selectivity.

This systematic approach will be crucial to unlocking the full therapeutic potential of this compound and its derivatives.

References

The Indazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisostere of the native indole nucleus, have positioned it as a critical component in the design of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the indazole core, detailing its synthesis, biological activities, and applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

The Indazole Scaffold: Physicochemical Properties and Tautomerism

Indazole (also known as benzpyrazole) exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. The 1H-indazole tautomer is the most thermodynamically stable and therefore the predominant form.[1][2] This tautomerism significantly influences the molecule's reactivity, physical properties, and, crucially, its interactions with biological targets. The ability of the indazole ring to participate in hydrogen bonding as both a donor and acceptor, along with its capacity for π-π stacking interactions, makes it a versatile scaffold for designing ligands that can effectively bind to a wide array of biological targets.[4][5]

Synthesis of the Indazole Core

A variety of synthetic methodologies have been developed for the construction of the indazole scaffold, allowing for the introduction of diverse substituents at various positions. These methods can be broadly categorized into classical and modern transition-metal-catalyzed approaches.

Classical Synthetic Routes

Traditional methods for indazole synthesis often involve cyclization reactions of appropriately substituted benzene derivatives. Key classical syntheses include:

  • Fischer Indazole Synthesis: This involves the thermal cyclization of o-hydrazinocinnamic acid.[4]

  • Reaction of o-Toluidine Derivatives: The reaction of o-toluidine with sodium nitrite leads to an N-nitroso intermediate, which upon refluxing in benzene, cyclizes to form 1H-indazole.[2][6]

  • From Anthranilic Acid: Diazotization of anthranilic acid followed by reduction and cyclization yields the 1H-indazole core.[2][6]

Modern Synthetic Methodologies

More contemporary approaches often employ transition-metal catalysis to achieve higher efficiency, milder reaction conditions, and broader functional group tolerance. These include:

  • Palladium-Catalyzed Reactions: Pd-catalyzed cross-coupling of 2-bromobenzaldehyde with benzophenone hydrazone, followed by acid-catalyzed cyclization, is an effective route to 1H-indazoles.[2][6]

  • Copper-Catalyzed Reactions: One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, are utilized for the synthesis of 2H-indazoles.[2]

  • Rhodium-Catalyzed Reactions: Rh(III)-catalyzed C-H amidation and N-N bond formation from arylimidates and organoazides provides an environmentally friendly route to 1H-indazoles.[6]

Pharmacological Significance and Therapeutic Applications

The indazole scaffold is a key feature in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1][2][3] This has led to the development of several FDA-approved drugs and numerous candidates in clinical trials for a range of diseases.

Anticancer Activity: A Focus on Kinase Inhibition

A significant number of indazole-based compounds exhibit potent anticancer activity, primarily through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[7][8]

Marketed Indazole-Containing Kinase Inhibitors:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][9]

  • Axitinib: A potent and selective inhibitor of VEGFRs 1, 2, and 3, indicated for the treatment of advanced renal cell carcinoma.[7]

  • Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[1][10]

  • Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and ALK, used to treat NTRK gene fusion-positive solid tumors.[11]

Indazole Derivatives as Inhibitors of Key Cancer-Related Kinases:

  • VEGFR Inhibitors: The vascular endothelial growth factor receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, a process essential for tumor growth and metastasis. Indazole-based drugs like Pazopanib and Axitinib effectively inhibit VEGFRs, leading to the suppression of tumor neovascularization.[11][12][13][14]

  • ERK1/2 Inhibitors: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the MAPK signaling cascade, which is frequently hyperactivated in cancer and plays a role in cell proliferation, survival, and differentiation.[1][2][7][15][16]

  • JNK3 Inhibitors: c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the brain and is implicated in neuronal apoptosis. Inhibitors of JNK3 are being investigated as potential treatments for neurodegenerative diseases and certain brain cancers.[17][18][19][20][21]

  • Other Kinase Targets: Indazole derivatives have also been developed as inhibitors of a wide range of other kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and glycogen synthase kinase-3 (GSK-3).[8][22]

Anti-Inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties. The marketed drug Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic effects, used for the treatment of inflammatory conditions of the mouth and throat.[23] The anti-inflammatory effects of some indazoles are attributed to their ability to inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[6][24]

Neuroprotective and Other CNS Activities

The indazole scaffold is also a promising platform for the development of agents targeting neurological disorders. Indazole derivatives have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine, making them potential therapeutic agents for Parkinson's disease.[2][25] Additionally, their role as JNK3 inhibitors highlights their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[17][18][20][26]

Quantitative Data Summary

The following tables summarize the in vitro potency of selected indazole derivatives against various biological targets.

Table 1: IC50 Values of Indazole-Based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell Line/Assay Condition
PazopanibVEGFR110Cell-free
VEGFR230Cell-free
VEGFR347Cell-free
PDGFRα71Not Specified
PDGFRβ84Cell-free
c-Kit74Cell-free
AxitinibVEGFR10.1Cell-free
VEGFR20.2Cell-free
VEGFR30.1-0.3Cell-free
PDGFRβ1.6Cell-free
c-Kit1.7Cell-free
NiraparibPARP-13.8Cell-free
PARP-22.1Cell-free
Compound 89Bcr-AblWT14Cell-free
Bcr-AblT315I450Cell-free
K562 cells6500Cell-based
Compound 93HL60 cells8.3Cell-based
HCT116 cells1.3Cell-based
Compound 106FGFR12000Cell-free
FGFR2800Cell-free
FGFR34500Cell-free
Indazole-pyrimidine 4fMCF-7 cells1629Cell-based
Indazole-pyrimidine 4iMCF-7 cells1841Cell-based
Indazole derivative 2f4T1 cells230Cell-based
HepG2 cells800Cell-based
MCF-7 cells340Cell-based

Data compiled from multiple sources.[1][3][22][25][27][28]

Table 2: Anti-inflammatory and Other Activities of Indazole Derivatives

CompoundBiological Target/AssayIC50/Activity
BenzydamineAnti-inflammatoryMarketed Drug
IndazoleCarrageenan-induced paw edemaSignificant inhibition
5-AminoindazoleCarrageenan-induced paw edemaSignificant inhibition
6-NitroindazoleCarrageenan-induced paw edemaSignificant inhibition
Indazole Carboxamide 88MAO-BKi = 0.17 nM
Indazole Derivative 90JNK3IC50 = 5 nM

Data compiled from multiple sources.[2][23][24]

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of indazole derivatives.

Synthesis of Pazopanib: A Representative Multi-step Synthesis

The synthesis of Pazopanib involves several key steps, including the formation of the indazole core, N-methylation, and subsequent coupling reactions.

Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine [7]

  • Reaction Setup: A reaction flask is charged with N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent), 2,4-dichloropyrimidine (1.5 equivalents), and sodium bicarbonate (2 equivalents) in N,N-dimethylformamide (DMF).

  • Reaction Conditions: The mixture is stirred at 85°C until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Isolation: Upon completion, water is added to the reaction mixture, and it is stirred for 3 hours to induce precipitation. The product crystals are collected by filtration, washed with water, and dried to yield N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine as an off-white or beige powder.

Step 2: Final Coupling to Afford Pazopanib [9][29]

  • Reaction Setup: A suspension of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent) and 5-amino-2-methylbenzenesulfonamide (1.1 equivalents) is prepared in isopropyl alcohol.

  • Catalyst Addition: A catalytic amount of 4M hydrochloric acid in isopropyl alcohol is added to the suspension.

  • Reaction Conditions: The reaction mixture is heated to reflux for 10-12 hours.

  • Work-up and Isolation: The mixture is cooled to room temperature and stirred for an additional 30 minutes. The solid product, Pazopanib hydrochloride, is collected by filtration.

In Vitro Kinase Inhibition Assay (Luminescence-Based)[9][18][30]

This protocol describes a general method for determining the IC50 value of an indazole derivative against a target kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of the test indazole compound in 100% DMSO. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the recombinant kinase, a suitable peptide substrate, and the kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats[2][3][22][27][31]

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test indazole compound is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (5 mg/kg, i.p.).

  • Induction of Inflammation: Thirty minutes after compound administration, 0.1 mL of a 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • The degree of paw edema is calculated as the difference in paw volume before and after the carrageenan injection.

    • The percentage of inhibition of edema for each treated group is calculated relative to the control group.

    • Dose-response curves can be generated to determine the ED50 value of the test compound.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by indazole derivatives and a typical workflow for kinase inhibitor discovery.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Pazopanib Pazopanib Axitinib Pazopanib->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR Signaling Pathway and Inhibition by Indazole-Based Drugs.

JNK3_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Oxidative Stress Neurotoxins ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Phosphorylation JNK3_Inhibitor Indazole-based JNK3 Inhibitor JNK3_Inhibitor->JNK3 Inhibition Apoptosis Neuronal Apoptosis cJun->Apoptosis Gene Transcription

Caption: JNK3 Signaling Pathway in Neuronal Apoptosis.

Kinase_Inhibitor_Discovery_Workflow cluster_discovery Drug Discovery Pipeline HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General Workflow for Kinase Inhibitor Drug Discovery.

Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its versatility and favorable physicochemical properties have enabled the development of a diverse range of therapeutic agents targeting a multitude of diseases. The continued exploration of novel synthetic methodologies will undoubtedly lead to the creation of even more complex and diverse indazole libraries. As our understanding of the molecular basis of diseases deepens, the rational design of indazole-based compounds, guided by structural biology and computational chemistry, will continue to yield highly potent and selective drug candidates. The future of indazole in medicinal chemistry appears bright, with ongoing research promising the development of new and improved therapies for a wide range of unmet medical needs.

References

(1H-Indazol-5-yl)methanamine Hydrochloride: A Technical Review of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] As a bioisostere of indole, the indazole ring system is a key component in drugs targeting a wide array of biological pathways, demonstrating activities such as anti-cancer, anti-inflammatory, and anti-emetic effects.[1][2] Marketed drugs like Granisetron, a 5-HT3 receptor antagonist, and Axitinib, a tyrosine kinase inhibitor, feature the 1H-indazole core, highlighting its therapeutic significance.[1]

This technical guide focuses on (1H-Indazol-5-yl)methanamine hydrochloride (CAS No: 943845-78-1), a specific derivative of the indazole family. While extensive literature on this exact molecule is limited, this document consolidates the available information and provides a comprehensive overview based on the well-established chemistry of indazoles and related compounds. We will explore its physicochemical properties, propose a detailed synthetic route, and discuss potential biological activities and signaling pathways, offering a foundational resource for researchers interested in this compound for drug discovery and development.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported in the literature. The following table summarizes its basic chemical properties, primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 943845-78-1[3]
Molecular Formula C₈H₁₀ClN₃[4]
Molecular Weight 183.64 g/mol (hydrochloride salt)[5]
Appearance Predicted to be a solidN/A
Purity Typically ≥95% (as per suppliers)[3]

Synthesis and Experimental Protocols

A proposed synthetic pathway starting from 1H-Indazole-5-carbonitrile is outlined below. This method is advantageous due to the commercial availability of the starting material and the high efficiency of nitrile reduction.

G cluster_synthesis Proposed Synthetic Workflow start 1H-Indazole-5-carbonitrile intermediate (1H-Indazol-5-yl)methanamine (Free Base) start->intermediate Reduction (e.g., LiAlH₄ in THF or H₂/Raney Ni) product This compound intermediate->product Salt Formation (HCl in Ether or Isopropanol)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes a two-step process: the reduction of 1H-indazole-5-carbonitrile to the free amine, followed by conversion to its hydrochloride salt.

Step 1: Reduction of 1H-Indazole-5-carbonitrile to (1H-Indazol-5-yl)methanamine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Reactant: Dissolve 1H-Indazole-5-carbonitrile (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the flask to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup).

  • Extraction: Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude (1H-Indazol-5-yl)methanamine as an oil or solid.

Step 2: Formation of this compound

  • Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Acidification: To this solution, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise with stirring until the precipitation is complete.

  • Isolation: Collect the resulting white or off-white precipitate by vacuum filtration.

  • Purification: Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

The indazole scaffold is a key pharmacophore in many kinase inhibitors.[6] Specifically, derivatives of indazole have been synthesized and evaluated as inhibitors of the B-Raf proto-oncogene, a critical component of the Ras/Raf/MEK/ERK (MAPK) signaling pathway.[6] Mutations in the B-Raf gene are implicated in various cancers, making it a significant therapeutic target.[6] Given its structure, (1H-Indazol-5-yl)methanamine could serve as a fragment or building block for developing novel inhibitors targeting this or other related kinase pathways.

G receptor Growth Factor Receptor ras Ras receptor->ras Activates braf B-Raf ras->braf Activates mek MEK1/2 braf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Myc, AP-1) nucleus->transcription response Cell Proliferation, Differentiation, Survival transcription->response Regulates Gene Expression for inhibitor (1H-Indazol-5-yl)methanamine (as a potential scaffold for inhibitors) inhibitor->braf Potential Inhibition

Caption: Potential targeting of the MAPK/ERK pathway by indazole-based inhibitors.

Indazole derivatives have also been explored as 5-HT3 receptor antagonists, anti-protozoal agents, and for their anti-bacterial and anti-fungal properties.[1] The aminomethyl group at the 5-position provides a key vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of binding to various biological targets.

Summary and Future Directions

This compound is a simple yet versatile derivative of the medicinally significant indazole scaffold. While direct biological and pharmacological data on this specific compound are scarce, its structure suggests significant potential as a building block in drug discovery. This guide provides a plausible synthetic route and highlights the potential for this compound to serve as a basis for developing modulators of key signaling pathways, such as the MAPK cascade.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: Execution and optimization of the proposed synthetic route and full analytical characterization (NMR, MS, HPLC) of the final compound.

  • Biological Screening: Evaluation of the compound's activity in a broad panel of assays, particularly those involving kinases and serotonin receptors, to identify initial biological targets.

  • Fragment-Based Drug Design: Utilization of (1H-Indazol-5-yl)methanamine as a chemical fragment for the design and synthesis of more complex and potent ligands.

  • SAR Studies: Synthesis of analogues with substitutions on the amine and the indazole ring to build a comprehensive structure-activity relationship profile.

By pursuing these avenues of research, the full potential of this compound as a valuable tool in medicinal chemistry and drug development can be realized.

References

In-Depth Technical Guide: Safety and Toxicity Profile of (1H-Indazol-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is publicly available for (1H-Indazol-5-yl)methanamine hydrochloride. This guide provides a comprehensive overview based on the safety information for the parent compound, 5-(Aminomethyl)-1H-indazole, and relevant data from studies on structurally related indazole derivatives.

Executive Summary

This compound is a member of the indazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. This document synthesizes the available safety and toxicity information for the parent compound and related derivatives to provide a foundational understanding for researchers. The primary hazards associated with the parent amine, 5-(Aminomethyl)-1H-indazole, include oral and inhalation toxicity, as well as skin, eye, and respiratory irritation. Cytotoxicity studies on various indazole derivatives reveal anti-proliferative activity against a range of cancer cell lines, often through the induction of apoptosis. This guide presents available quantitative data, outlines a representative experimental protocol for assessing cytotoxicity, and visualizes a potential mechanism of action.

Safety and Hazard Profile

The safety profile of this compound can be inferred from the data available for its parent compound, 5-(Aminomethyl)-1H-indazole. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the primary hazards are as follows:

  • Acute Toxicity: Harmful if swallowed and harmful if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area to minimize inhalation exposure.

Quantitative Toxicity Data

Table 1: In Vitro Cytotoxicity of Selected Indazole Derivatives

Compound IDCell LineCell TypeIC50 (µM)Reference
Compound 2f A549Human Lung Carcinoma0.23[2]
4T1Mouse Breast Cancer0.31[2]
HepG2Human Liver Cancer1.15[2]
MCF-7Human Breast Cancer0.28[2]
HCT116Human Colorectal Cancer0.46[2]
Compound 2a MCF-7Human Breast Cancer1.15[2]
HCT116Human Colorectal Cancer4.89[2]
Compound 6o K562Human Chronic Myeloid Leukemia5.15[3][4]
A549Human Lung Carcinoma>20[3][4]
PC-3Human Prostate Cancer15.3[3][4]
Hep-G2Human Liver Cancer18.2[3][4]
HEK-293Human Embryonic Kidney (Normal)33.2[3][4]
Compound 5k Hep-G2Human Liver Cancer3.32[4]
HEK-293Human Embryonic Kidney (Normal)12.17[4]
Compound 93 HL60Human Promyelocytic Leukemia0.0083[5]
HCT116Human Colorectal Cancer0.0013[5]
Entrectinib (127) ALKAnaplastic Lymphoma Kinase (enzyme)0.012[5]

Note: The compound IDs are as designated in the cited research articles. This table is intended to provide a comparative overview of the cytotoxic potential of the indazole scaffold.

Experimental Protocols

A common method for evaluating the in vitro cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., an indazole derivative) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Mechanism of Action: Apoptosis Induction

Studies on some bioactive indazole derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis.[2][3] A generalized pathway for apoptosis is depicted below.

Apoptosis_Pathway Indazole_Derivative Indazole Derivative p53 p53 Activation Indazole_Derivative->p53 Induces Bax Bax Upregulation p53->Bax Promotes Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibits Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase_Cascade Caspase Cascade Activation Mitochondrion->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Generalized apoptotic pathway induced by some indazole derivatives.

Conclusion

While specific toxicological data for this compound remains limited, the available information for the parent compound and related derivatives provides a valuable preliminary safety and toxicity assessment. The GHS classification highlights the need for careful handling due to potential acute toxicity and irritant properties. The in vitro cytotoxicity data for a range of indazole derivatives demonstrates the potential of this chemical class as anti-proliferative agents, with some compounds showing promising activity against various cancer cell lines. Further studies, including in vivo toxicity assessments and detailed mechanistic investigations, are necessary to fully characterize the safety and therapeutic potential of this compound.

References

An In-depth Technical Guide on the Predicted Properties of (1H-Indazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indazol-5-yl)methanamine hydrochloride is a heterocyclic amine containing an indazole scaffold, a privileged structure in medicinal chemistry.[1] While comprehensive experimental data for this specific compound is limited in publicly available literature, its structural similarity to known bioactive molecules allows for the prediction of its physicochemical properties, potential biological activities, and toxicological profile. This technical guide provides a summary of these predicted properties, outlines standard experimental protocols for their determination, and visualizes potential biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in this compound and related indazole derivatives.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Due to the limited direct experimental data for this compound, the following properties are predicted based on computational models and data from structurally similar indazole and aminomethyl-substituted heterocyclic compounds. For comparison, data for some related molecules are included.

PropertyPredicted Value for (1H-Indazol-5-yl)methanamine(1-Methyl-1H-indazol-4-yl)methanamine1H-Indazol-5-amine
Molecular Formula C₈H₁₀ClN₃C₉H₁₂ClN₃C₇H₇N₃
Molecular Weight 183.64 g/mol 197.66 g/mol 133.15 g/mol [2]
Topological Polar Surface Area (TPSA) ~55 Ų43.84 Ų54.7 Ų[2]
Predicted LogP ~1.2 - 1.81.451.5[2]
Hydrogen Bond Donors 212
Hydrogen Bond Acceptors 333
Rotatable Bonds 110
Predicted Aqueous Solubility Moderately Soluble-17.9 µg/mL (for 1H-Indazol-5-amine at pH 7.4)[3]
Predicted pKa ~8.5 - 9.5 (amine), ~1-2 (indazole NH)--

Note: The hydrochloride salt form is expected to have significantly higher aqueous solubility compared to the free base.

Predicted ADMET Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a compound is crucial for assessing its drug-likeness and potential for clinical success. In silico predictions for this compound suggest the following characteristics.

ADMET ParameterPredicted PropertyRationale/Comments
Absorption Good oral bioavailabilityLikely adheres to Lipinski's Rule of Five. The low molecular weight and moderate lipophilicity suggest good passive diffusion across the intestinal membrane.
Distribution Moderate volume of distributionExpected to distribute into tissues, but the polar amine group may limit extensive partitioning into fatty tissues. Plasma protein binding is predicted to be moderate.
Metabolism Likely metabolized by Cytochrome P450 enzymesThe indazole ring and the primary amine are potential sites for oxidation, N-dealkylation, or conjugation reactions.
Excretion Primarily renal excretionMetabolites and some unchanged drug are likely to be excreted via the kidneys.
Toxicity Potential for off-target effectsIndazole-containing compounds have been associated with a range of biological activities, necessitating careful toxicological evaluation. Potential for hERG inhibition should be assessed.

Experimental Protocols

Detailed experimental validation is essential to confirm the predicted properties. Below are standard protocols for determining key physicochemical and in vitro ADMET parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The solubility is reported in units such as µg/mL or mM.

Determination of pKa (Potentiometric Titration)

This protocol determines the acid dissociation constant(s) of the compound.

  • Sample Preparation: A solution of the compound is prepared in water or a water/co-solvent mixture at a known concentration (e.g., 1 mM).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode.

  • Data Acquisition: The pH is recorded as a function of the volume of titrant added.

  • Data Analysis: The pKa value(s) are determined from the inflection point(s) of the titration curve.

Determination of Lipophilicity (LogP/LogD - Shake-Flask Method)

This method measures the partition coefficient of a compound between an aqueous and an organic phase.

  • Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., PBS at pH 7.4 for LogD) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a fixed volume ratio and shaken until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is measured by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP (for non-ionized compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[4]

In Vitro Metabolic Stability (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by hepatic enzymes.

  • Incubation: The test compound is incubated with liver microsomes (human or other species) and a cofactor mixture (e.g., NADPH) at 37°C.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as half-life (t½) and intrinsic clearance (Clint).[5]

Predicted Biological Activity and Signaling Pathways

Indazole derivatives are known to exhibit a wide range of biological activities, often through the inhibition of protein kinases.[6] Many indazole-containing compounds have been investigated as anti-cancer agents, anti-inflammatory drugs, and serotonin receptor antagonists.[1][7][8]

Kinase Inhibition

The indazole scaffold is a common feature in many kinase inhibitors. Depending on the substitution pattern, derivatives can target various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis.[6] Inhibition of the VEGFR signaling pathway can block the formation of new blood vessels, which is crucial for tumor growth.

Serotonin Receptor Modulation

Some indazole derivatives act as antagonists at serotonin receptors, such as the 5-HT3 receptor.[8] This mechanism is utilized in antiemetic drugs to manage nausea and vomiting, particularly in the context of chemotherapy.

Visualizations

Experimental Workflow

G cluster_0 Physicochemical Property Determination cluster_1 In Vitro ADME Assays cluster_2 Biological Activity Screening solubility Solubility (Shake-Flask) pka pKa (Potentiometric Titration) logp LogP/LogD (Shake-Flask) data_analysis Data Analysis and Candidate Selection logp->data_analysis met_stability Metabolic Stability (Microsomes) permeability Permeability (e.g., Caco-2) cyp_inhibition CYP450 Inhibition cyp_inhibition->data_analysis kinase_assay Kinase Inhibition Assays receptor_binding Receptor Binding Assays cell_based_assays Cell-Based Assays cell_based_assays->data_analysis start Compound Synthesis (1H-Indazol-5-yl)methanamine HCl start->solubility start->met_stability start->kinase_assay

Caption: A generalized experimental workflow for the characterization of a small molecule drug candidate.

Potential Signaling Pathway: VEGFR Inhibition

G cluster_cell Endothelial Cell VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF Ligand VEGF->VEGFR Binds and Activates Indazole (1H-Indazol-5-yl)methanamine HCl (Predicted Inhibitor) Indazole->VEGFR Inhibits

Caption: A simplified representation of the VEGFR signaling pathway and the predicted inhibitory action of an indazole derivative.

Potential Signaling Pathway: Serotonin 5-HT3 Receptor Antagonism

G cluster_neuron Postsynaptic Neuron HT3R 5-HT3 Receptor (Ligand-gated ion channel) Ion_flow Na+/K+ Influx HT3R->Ion_flow Depolarization Depolarization Ion_flow->Depolarization Signal Emetic Signal Depolarization->Signal Serotonin Serotonin (5-HT) Serotonin->HT3R Binds and Opens Channel Indazole (1H-Indazol-5-yl)methanamine HCl (Predicted Antagonist) Indazole->HT3R Blocks Binding

Caption: The mechanism of 5-HT3 receptor antagonism, a potential activity for indazole-based compounds.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. The predicted physicochemical and ADMET properties suggest that it has the potential to be a viable drug candidate, although these predictions require rigorous experimental validation. The known biological activities of related indazole derivatives, particularly as kinase inhibitors and serotonin receptor modulators, provide a strong rationale for its screening in relevant biological assays. This guide offers a comprehensive starting point for researchers to design and execute further studies on this promising compound.

References

An In-depth Technical Guide to (1H-Indazol-5-yl)methanamine Hydrochloride: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indazol-5-yl)methanamine hydrochloride is a key chemical intermediate belonging to the indazole class of compounds, a privileged scaffold in medicinal chemistry. This document provides a comprehensive overview of its synthesis, known biological activities, and potential therapeutic applications. Detailed experimental protocols for its preparation are presented, alongside an exploration of its role as a building block in the development of modulators for crucial signaling pathways, including the cyclic adenosine monophosphate (cAMP) and serotonin 5-HT2A receptor pathways. This guide aims to serve as a valuable resource for researchers engaged in drug discovery and development, offering insights into the chemical and biological landscape of this versatile compound.

Chemical Synonyms and Identifiers

A clear identification of (1H-Indazol-5-yl)methanamine and its hydrochloride salt is crucial for accurate research and sourcing. The following table summarizes its various synonyms and chemical identifiers.

Identifier Type Value Citation
IUPAC Name This compound
Synonyms 5-(Aminomethyl)-1H-indazole hydrochloride, 1H-Indazole-5-methanamine hydrochloride[1][2]
CAS Number (HCl salt) 943845-78-1
CAS Number (Free Base) 267413-25-2[1][2]
Molecular Formula (HCl salt) C₈H₁₀ClN₃
Molecular Weight (HCl salt) 183.64 g/mol
Molecular Formula (Free Base) C₈H₉N₃[1][2]
Molecular Weight (Free Base) 147.18 g/mol [1][2]
PubChem CID (Free Base) 12096223[2]

Synthesis and Experimental Protocols

The synthesis of (1H-Indazol-5-yl)methanamine is most commonly achieved through the reduction of 1H-indazole-5-carbonitrile. The following protocol provides a detailed methodology for this transformation.

Synthesis of (1H-Indazol-5-yl)methanamine from 1H-Indazole-5-carbonitrile

Principle: This synthesis involves the reduction of the nitrile functional group of 1H-indazole-5-carbonitrile to a primary amine using a strong reducing agent, typically lithium aluminum hydride (LiAlH₄).

Materials:

  • 1H-indazole-5-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 2 N aqueous lithium hydroxide (LiOH)

  • Standard laboratory glassware and work-up equipment

Procedure: [1]

  • In a round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran.

  • In a separate flask, dissolve 1H-indazole-5-carbonitrile (1.0 equivalent) in anhydrous tetrahydrofuran at room temperature.

  • Slowly add the solution of 1H-indazole-5-carbonitrile to the suspension of lithium aluminum hydride.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to 0°C and quench the excess LiAlH₄ by the sequential and careful addition of water (by volume, relative to LiAlH₄ weight), 2 N aqueous lithium hydroxide (same volume as water), and then water again (twice the initial volume of water).

  • Stir the resulting mixture vigorously until a granular precipitate is formed.

  • Filter the precipitate and wash it thoroughly with tetrahydrofuran.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to remove the solvent.

  • Dry the residue under reduced pressure to yield (1H-Indazol-5-yl)methanamine as the final product.

Yield: 94%[1]

Formation of the Hydrochloride Salt

To prepare the hydrochloride salt, the free base of (1H-Indazol-5-yl)methanamine can be dissolved in a suitable solvent like anhydrous diethyl ether or methanol, followed by the dropwise addition of a solution of hydrochloric acid in the same solvent. The resulting precipitate of this compound can then be collected by filtration, washed with cold solvent, and dried under vacuum.

Biological Activity and Signaling Pathways

(1H-Indazol-5-yl)methanamine serves as a crucial building block for the synthesis of various biologically active molecules. Its utility has been demonstrated in the development of compounds targeting key signaling pathways implicated in a range of diseases.

Modulation of the cAMP Signaling Pathway via PDE4

The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous second messenger system that regulates numerous cellular processes.[3] The intracellular levels of cAMP are tightly controlled by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[3] The PDE4 family of enzymes specifically hydrolyzes cAMP to 5'-AMP, thereby terminating its signaling.[3]

(1H-Indazol-5-yl)methanamine has been utilized as a key structural component in the development of activators of the long forms of PDE4.[3] Activation of these PDE4 long forms leads to a decrease in intracellular cAMP concentrations. This mechanism is of therapeutic interest in diseases characterized by excessive cAMP signaling.[3]

cAMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Hormone/ Neurotransmitter Receptor GPCR Signal->Receptor Binds G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP G_Protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets PDE4 PDE4 (Long Form) AMP 5'-AMP PDE4->AMP Hydrolyzes cAMP Indazole_Derivative (1H-Indazol-5-yl)methanamine -based Activator Indazole_Derivative->PDE4 Activates

Caption: The cAMP signaling pathway and the role of PDE4 activators.

Antagonism of the Serotonin 5-HT2A Receptor Pathway

The serotonin (5-hydroxytryptamine, 5-HT) system is a major neurotransmitter system in the central nervous system, and the 5-HT2A receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological and pathological processes.[4] Antagonism of the 5-HT2A receptor is a key mechanism of action for several antipsychotic drugs.[4]

(1H-Indazol-5-yl)methanamine has been employed as a scaffold in the synthesis of potent 5-HT2A receptor antagonists.[4] The binding of an agonist to the 5-HT2A receptor activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[4] 5-HT2A antagonists derived from (1H-Indazol-5-yl)methanamine block this signaling cascade.

five_HT2A_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) Receptor_5HT2A 5-HT2A Receptor Serotonin->Receptor_5HT2A Binds G_Protein_q G Protein (Gq/11) Receptor_5HT2A->G_Protein_q Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Hydrolyzes PIP2 DAG DAG PLC->DAG Hydrolyzes PIP2 PIP2 PIP2 G_Protein_q->PLC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_5HT2A Cellular Response Ca_Release->Cellular_Response_5HT2A PKC->Cellular_Response_5HT2A Indazole_Antagonist (1H-Indazol-5-yl)methanamine -based Antagonist Indazole_Antagonist->Receptor_5HT2A Blocks

Caption: The 5-HT2A receptor signaling pathway and its antagonism.

Quantitative Data

While specific quantitative biological data for this compound itself is not extensively available in the public domain, the following table presents data for derivatives that incorporate this core structure, illustrating its importance in achieving potent biological activity.

Derivative Class Target Assay Type Activity Citation
PDE4 ActivatorsPDE4D5, PDE4B1, PDE4A4Enzymatic AssayData presented in patent[3]
5-HT2A Antagonists5-HT2A ReceptorFunctional Receptor Assay (R-SAT®)Potent antagonism demonstrated[4]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the demonstrated biological activities of its derivatives highlight its potential for the development of novel therapeutics. The ability to serve as a scaffold for modulators of key signaling pathways, such as the cAMP and 5-HT2A pathways, underscores its significance for researchers in drug discovery. Further exploration of the biological properties of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Synthesis Protocol for (1H-Indazol-5-yl)methanamine Hydrochloride: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of (1H-Indazol-5-yl)methanamine hydrochloride, a valuable building block for the development of novel therapeutic agents. The synthesis is presented as a two-step process commencing with the preparation of 1H-indazole-5-carbonitrile, followed by its reduction to the corresponding primary amine and subsequent conversion to the hydrochloride salt. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development, offering detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities have established them as privileged scaffolds in drug discovery. (1H-Indazol-5-yl)methanamine, in particular, serves as a key intermediate for the synthesis of a wide range of compounds with potential therapeutic applications, including but not limited to kinase inhibitors and other targeted therapies. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in further synthetic transformations and biological assays.

This application note details a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for the starting material, intermediate, and final product is provided below for easy reference and comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
5-Bromo-1H-indazoleC₇H₅BrN₂197.04Off-white to pale yellow solid123-127
1H-Indazole-5-carbonitrileC₈H₅N₃143.15Light yellow to beige solid185-189
(1H-Indazol-5-yl)methanamineC₈H₉N₃147.18Off-white to pale yellow solidNot available
This compoundC₈H₁₀ClN₃183.64White to off-white solidNot available

Table 1: Physicochemical Properties

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrum (m/z)
1H-Indazole-5-carbonitrileDMSO-d₆: 13.75 (s, 1H), 8.45 (s, 1H), 8.19 (s, 1H), 7.75 (d, J=8.8 Hz, 1H), 7.65 (d, J=8.8 Hz, 1H)DMSO-d₆: 140.2, 134.9, 128.1, 125.9, 122.3, 120.0, 112.2, 108.9[M+H]⁺: 144.1
This compoundData not availableData not available[M+H]⁺: 148.1

Table 2: Analytical Data

Experimental Protocols

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

SynthesisWorkflow A 5-Bromo-1H-indazole B 1H-Indazole-5-carbonitrile A->B  Zn(CN)₂, Pd₂(dba)₃, dppf, DMF, 120 °C   C (1H-Indazol-5-yl)methanamine B->C  LiAlH₄, THF, reflux   D This compound C->D  HCl in Ether  

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1H-Indazole-5-carbonitrile

Materials:

  • 5-Bromo-1H-indazole

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 eq).

  • Add anhydrous DMF (approximately 0.2 M concentration with respect to the starting material).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1H-indazole-5-carbonitrile.

Expected Yield: 70-85%

Step 2: Synthesis of this compound

Materials:

  • 1H-Indazole-5-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

  • Diethyl ether

Procedure:

Part A: Reduction to (1H-Indazol-5-yl)methanamine

  • To a flame-dried three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1H-indazole-5-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Alternatively, a saturated aqueous solution of Rochelle's salt can be added until the gray precipitate turns into a white, filterable solid.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the solid aluminum salts and wash thoroughly with THF and dichloromethane.

  • Combine the organic filtrates and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain crude (1H-Indazol-5-yl)methanamine as an oil or solid. This crude product can be used directly in the next step.

Expected Yield: 60-75%

Part B: Formation of the Hydrochloride Salt

  • Dissolve the crude (1H-Indazol-5-yl)methanamine in a minimal amount of a suitable solvent such as dichloromethane or a mixture of methanol and diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

  • A precipitate should form upon addition. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Expected Yield: >90% for the salt formation step.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from a commercially available starting material to the final target compound.

LogicalFlow Start Starting Material (5-Bromo-1H-indazole) Step1 Cyanation Reaction (Formation of C-C bond) Start->Step1 Intermediate Intermediate (1H-Indazole-5-carbonitrile) Step1->Intermediate Step2 Reduction of Nitrile (Formation of Amine) Intermediate->Step2 Product_freebase Free Base Product ((1H-Indazol-5-yl)methanamine) Step2->Product_freebase Step3 Salt Formation (Protonation of Amine) Product_freebase->Step3 Final_Product Final Product (this compound) Step3->Final_Product

Caption: Logical flow of the synthesis protocol.

Conclusion

The protocol described in this application note provides a clear and detailed methodology for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided data and diagrams are intended to facilitate the successful execution and understanding of the synthesis.

Application Notes and Protocols for (1H-Indazol-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indazol-5-yl)methanamine hydrochloride is a member of the indazole class of heterocyclic organic compounds. The indazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, recognized for its role in targeting a variety of enzymes and receptors. Derivatives of indazole have shown significant potential in therapeutic areas such as oncology and inflammation, often functioning as inhibitors of protein kinases.[1] These compounds are subjects of extensive research in drug discovery for their potential to modulate cellular signaling pathways implicated in disease.[1] This document provides detailed protocols for the experimental use of this compound in common in vitro assays relevant to the study of its potential biological activities, including kinase inhibition, cell viability, and apoptosis.

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively published, the indazole core is a well-established pharmacophore. Indazole derivatives have been successfully developed as potent inhibitors of various protein kinases, including BCR-ABL, Polo-like kinase 4 (PLK4), and Phosphoinositide 3-kinase (PI3K). Therefore, it is hypothesized that this compound may exhibit inhibitory activity against one or more protein kinases, making it a candidate for investigation in cancer and inflammatory disease models.

Potential applications for this compound could include:

  • Oncology Research: Investigating its efficacy as an anti-proliferative agent in various cancer cell lines.

  • Inflammation Studies: Assessing its ability to modulate inflammatory pathways.

  • Kinase Inhibitor Screening: Profiling its inhibitory activity against a panel of protein kinases to identify specific targets.

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative quantitative data for representative indazole-based kinase inhibitors. This data is provided to offer a comparative baseline for the potential efficacy of this compound.

Table 1: Illustrative Kinase Inhibition Data for Indazole Derivatives

Kinase TargetRepresentative Indazole InhibitorIC₅₀ (nM)Assay Type
BCR-ABL (Wild-Type)Compound 89 (a 1H-indazol-3-amine derivative)14In vitro kinase assay
BCR-ABL (T315I mutant)Compound 89 (a 1H-indazol-3-amine derivative)450In vitro kinase assay
PLK4CFI-4009452.8In vitro kinase assay
PI3KαGDC-09413Biochemical assay

Data is illustrative and sourced from published literature on the respective compounds to provide a reference for potential activity.[1]

Table 2: Illustrative Anti-proliferative Activity of an Indazole Derivative in Cancer Cell Lines

Cell LineCancer TypeRepresentative Indazole InhibitorIC₅₀ (µM)
K562Chronic Myeloid LeukemiaCompound 6o (a 1H-indazole-3-amine derivative)5.15
A549Lung CancerCompound 6o (a 1H-indazole-3-amine derivative)>50
PC-3Prostate CancerCompound 6o (a 1H-indazole-3-amine derivative)>50
HepG2Liver CancerCompound 6o (a 1H-indazole-3-amine derivative)>50

Data is illustrative and sourced from published literature on compound 6o to provide a reference for potential anti-proliferative effects.[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound in an appropriate solvent, such as DMSO.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C, protected from light.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of the compound to inhibit the activity of a specific protein kinase by quantifying the amount of ATP remaining after the kinase reaction.

  • Materials:

    • Target protein kinase and its specific substrate

    • This compound

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Commercially available luminescence-based kinase assay kit (e.g., ADP-Glo™)

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

    • In a well of a 96-well plate, add the diluted compound or DMSO as a vehicle control.

    • Add the target kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the kinase reaction and measure the remaining ATP by adding the detection reagents from the luminescence-based kinase assay kit according to the manufacturer's instructions.[3]

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on cell proliferation and viability.[2]

  • Materials:

    • Cancer cell line of interest (e.g., K562)

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well clear flat-bottom plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Treat the cells with serial dilutions of this compound and a vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells and treat with this compound at various concentrations for a specified time.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer.[6]

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.[5][6]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.[5]

Visualization of Workflows and Pathways

Experimental Workflow for Cell-Based Assays

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis stock Prepare Stock Solution of This compound treat Treat Cells with Serial Dilutions of the Compound stock->treat cells Culture and Seed Cancer Cell Lines cells->treat mtt MTT Assay for Cell Viability treat->mtt apoptosis Annexin V/PI Staining for Apoptosis treat->apoptosis analysis_mtt Measure Absorbance Calculate IC50 mtt->analysis_mtt analysis_apop Flow Cytometry Analysis Quantify Apoptotic Cells apoptosis->analysis_apop

Caption: General experimental workflow for cell-based assays.

Hypothetical Signaling Pathway: PI3K/Akt/mTOR

Given that many indazole derivatives target protein kinases, a plausible, yet hypothetical, target pathway for this compound is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor (1H-Indazol-5-yl)methanamine hydrochloride Inhibitor->PI3K inhibits (hypothetical)

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

References

Application Notes and Protocols for (1H-Indazol-5-yl)methanamine hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1H-Indazol-5-yl)methanamine hydrochloride is a member of the indazole class of compounds. Indazole derivatives are a significant pharmacophore in medicinal chemistry, with many exhibiting potent inhibitory activity against various protein kinases.[1][2] Several indazole-based drugs, such as axitinib and pazopanib, are approved cancer therapeutics that function as kinase inhibitors.[1][3] Given this precedent, this compound is a compound of interest for investigation as a potential kinase inhibitor.

These application notes provide detailed protocols for a primary biochemical kinase inhibition assay, a secondary cellular proliferation assay, and a target validation/pathway analysis assay using Western blotting to characterize the in vitro activity of this compound.

I. Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction. The luminescent signal generated is directly proportional to kinase activity, allowing for the determination of inhibitor potency (IC50).[4][5]

Experimental Protocol

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).[4]

    • Add 2 µL of the target kinase (e.g., a receptor tyrosine kinase like FGFR1 or a serine/threonine kinase like Aurora kinase) diluted in kinase reaction buffer.[4][6][7]

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at the Km for the specific kinase.[4][8]

    • Incubate the plate at room temperature for 60 minutes.[4]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[4]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate at room temperature for 30 minutes.[4]

    • Measure luminescence using a plate reader.

Data Presentation

Concentration (nM)Luminescence (RLU)% Inhibition
100005,00095.0
100015,00085.0
10050,00050.0
1085,00015.0
198,0002.0
0 (DMSO)100,0000.0

Table 1: Example data for IC50 determination of this compound in an ADP-Glo™ kinase assay. The IC50 value is determined by plotting % inhibition against the logarithm of the inhibitor concentration.

II. Cellular Proliferation Assay: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[9] It measures the metabolic activity of cells, which is an indicator of cell health.[10][11]

Experimental Protocol

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line known to be dependent on the kinase target) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[9][12]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the desired compound concentrations or a vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in PBS.

    • Add 10 µL of the MTT stock solution to each well.[9][12]

    • Incubate at 37°C for 4 hours.[9]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[9]

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[12]

Data Presentation

Concentration (µM)Absorbance (570 nm)% Viability
1000.1510
100.3025
10.6055
0.10.9590
0.011.05100
0 (DMSO)1.05100

Table 2: Example data for the effect of this compound on cancer cell viability. The GI50 (concentration for 50% growth inhibition) can be calculated from this data.

III. Target Engagement and Pathway Analysis: Western Blotting

Western blotting is used to detect the phosphorylation status of the target kinase and its downstream substrates, providing evidence of target engagement and pathway modulation within the cell.[13][14]

Experimental Protocol

  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.[13]

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 2 hours).[13] Include a DMSO vehicle control.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize samples to equal protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.[13][14]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.[13]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.[13][14]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-FGFR1) or a downstream effector (e.g., p-ERK).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash again and detect the signal using an ECL substrate.[13]

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., Total FGFR1 or Total ERK) as a loading control.[15]

Data Presentation

Treatmentp-Kinase (Arbitrary Units)Total Kinase (Arbitrary Units)p-Kinase / Total Kinase Ratio
DMSO1.001.001.00
0.1 µM Compound0.751.020.74
1 µM Compound0.300.980.31
10 µM Compound0.051.010.05

Table 3: Example quantitative data from a Western blot analysis showing dose-dependent inhibition of kinase phosphorylation by this compound.

Visualizations

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR1) Ligand->RTK RAS RAS RTK->RAS Compound (1H-Indazol-5-yl)methanamine hydrochloride Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: A hypothetical Receptor Tyrosine Kinase (RTK) signaling pathway targeted by the inhibitor.

Experimental_Workflow cluster_primary Primary Assay cluster_secondary Secondary & Tertiary Assays A Compound Dilution B Biochemical Kinase Assay (ADP-Glo™) A->B C IC50 Determination B->C D Cell-Based Proliferation Assay (MTT) C->D Hit Confirmation E Target Engagement Assay (Western Blot) C->E F Data Analysis & Pathway Validation D->F E->F

References

Application Notes and Protocols for Cell-Based Assays in the Evaluation of Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have garnered significant interest, particularly in the fields of oncology, inflammation, and neurobiology.[1] The versatile nature of the indazole ring allows for structural modifications that can modulate its interaction with various biological targets.[1][2] In cancer research, indazole-based molecules have been developed as potent inhibitors of kinases, enzymes crucial for cell proliferation and survival.[3] Several indazole derivatives have shown promise by inducing apoptosis and causing cell cycle arrest in cancer cell lines. Beyond oncology, indazoles have also been investigated for their anti-inflammatory and neuroprotective properties.[4][5]

This document provides detailed application notes and protocols for a suite of cell-based assays essential for the preclinical evaluation of novel indazole compounds. These assays are designed to assess the cytotoxic, anti-proliferative, pro-apoptotic, and anti-inflammatory potential of these molecules, providing critical data to guide drug discovery and development efforts.

Key Applications of Indazole Compounds

Indazole derivatives have been successfully developed into approved drugs, such as axitinib and pazopanib, which are kinase inhibitors used in cancer therapy.[1][2] The primary mechanisms of action for many anticancer indazoles involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, that are often dysregulated in cancer.[6]

Oncology:

  • Kinase Inhibition: Many indazole compounds are designed as inhibitors of protein kinases, such as vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and others involved in tumor angiogenesis and proliferation.[7]

  • Induction of Apoptosis: Bioactive indazoles can trigger programmed cell death in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[3]

  • Cell Cycle Arrest: Some derivatives have been shown to halt the cell cycle at specific phases, such as the S or G2/M phase, preventing cancer cell division.

Inflammation:

  • COX Inhibition: Certain indazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[8]

  • Cytokine Modulation: The anti-inflammatory activity of indazoles can also be attributed to their ability to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[9]

Neurobiology:

  • Neuroprotection: Some indazole compounds have shown potential in protecting neuronal cells from toxins and oxidative stress, suggesting a possible therapeutic role in neurodegenerative diseases.[5][10]

Data Presentation: Quantitative Analysis of Indazole Compound Activity

The following tables summarize the in vitro activity of representative indazole compounds from various studies. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds against different cell lines and enzymes.

Table 1: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Indazole Derivative A A549Lung Cancer0.64 - 17
A2780Ovarian Cancer0.64 - 17
Indazole Derivative B 4T1Breast Cancer0.23[3]
HepG2Liver Cancer0.80[3]
MCF-7Breast Cancer0.34[3]
Indazole Derivative C K562Leukemia5.15[11]
Indazole Derivative D IMR-32Neuroblastoma0.948[12]
H460Lung Cancer1.679[12]

Table 2: Kinase Inhibitory Activity of Indazole Compounds

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Indazole Derivative E PKMYT1ADP-Glo< 100[13]
Axitinib PLK4Ki Assay4.2[12]
Indazole Derivative F FGFR1P32 radioactive kinase assay100[14]
Indazole Derivative G PLK4Kinase Assay< 0.1[12]

Table 3: Anti-inflammatory Activity of Indazole Derivatives

Compound IDTarget/AssayIC50 (µM)Reference
Indazole COX-2 Inhibition23.42
5-Aminoindazole COX-2 Inhibition12.32
6-Nitroindazole COX-2 Inhibition19.22
Indazole IL-1β Inhibition120.59
6-Nitroindazole IL-1β Inhibition100.75

Experimental Protocols

Herein are detailed protocols for key cell-based assays to evaluate the biological activity of indazole compounds.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Indazole compounds dissolved in DMSO (stock solution, e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the indazole compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.[15]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by FITC-conjugated Annexin V.[17] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[17]

Materials:

  • Cells treated with indazole compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the indazole compound for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).[6]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]

    • Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL working solution) to each tube.[4]

  • Incubation:

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[4]

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained and single-stained controls for setting compensation and gates.

    • FITC is typically detected in the FL1 channel (emission at 530 nm) and PI in the FL2 or FL3 channel (emission >575 nm).[4]

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (lower left): Live cells

      • Annexin V+ / PI- (lower right): Early apoptotic cells

      • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

      • Annexin V- / PI+ (upper left): Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Materials:

  • Cells treated with indazole compounds

  • Cold 70% ethanol

  • Cold PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[18]

  • Flow cytometer

Protocol:

  • Cell Fixation:

    • Harvest approximately 1 x 10^6 cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.[5]

  • Incubation:

    • Incubate for 30 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the DNA content.

    • Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.[19][20]

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • Indazole compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well or 96-well plates

  • Luminometer

Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a white multiwell plate. The reaction should include the kinase, substrate, ATP, and the indazole compound at various concentrations.

    • The total reaction volume is typically 5 µL for a 384-well plate.[15]

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate Kinase Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[15]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[20]

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence against the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway Inhibition by Indazole Compounds

G Potential Signaling Pathway Inhibition by Indazole Compounds cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Indazole Indazole Compound Indazole->RTK Indazole->PI3K Indazole->RAF

Caption: Potential inhibition of cancer signaling pathways by indazole compounds.

Experimental Workflow for Cell-Based Assays

G General Workflow for Cell-Based Assays start Start cell_culture Cell Culture (e.g., A549, MCF-7) start->cell_culture seeding Cell Seeding in Multi-well Plates cell_culture->seeding treatment Treatment with Indazole Compounds seeding->treatment incubation Incubation (24, 48, or 72h) treatment->incubation assay Select Assay incubation->assay mtt MTT Assay assay->mtt Viability apoptosis Apoptosis Assay assay->apoptosis Apoptosis cell_cycle Cell Cycle Assay assay->cell_cycle Cell Cycle data_acquisition Data Acquisition mtt->data_acquisition apoptosis->data_acquisition cell_cycle->data_acquisition data_analysis Data Analysis (e.g., IC50 determination) data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for evaluating indazole compounds in cell-based assays.

Logical Flow for Screening Indazole Compounds

G Screening Cascade for Indazole Compounds library Indazole Compound Library primary_screen Primary Screen: Cell Viability (MTT) library->primary_screen hit_identification Active Compounds? primary_screen->hit_identification secondary_assays Secondary Assays: Apoptosis, Cell Cycle hit_identification->secondary_assays Yes inactive Inactive hit_identification->inactive No mechanism_of_action Mechanism of Action Studies: Kinase Assays, Western Blot secondary_assays->mechanism_of_action lead_optimization Lead Optimization mechanism_of_action->lead_optimization candidate Lead Candidate lead_optimization->candidate

Caption: A logical flow diagram illustrating the screening process for indazole compounds.

References

Application Notes and Protocols for Efficacy Testing of (1H-Indazol-5-yl)methanamine hydrochloride in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1H-Indazol-5-yl)methanamine hydrochloride is a novel investigational compound. While its precise mechanism of action is under active investigation, its structural similarity to known psychoactive agents suggests potential interactions with key neurotransmitter systems in the central nervous system (CNS). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the preclinical efficacy of this compound in validated animal models.

Based on the common therapeutic targets of indazole-containing derivatives in neuroscience, we hypothesize two primary potential mechanisms of action for this compound, leading to two distinct therapeutic applications:

  • As a 5-HT2A Receptor Inverse Agonist for the Treatment of Psychosis: This hypothesis is based on the established role of 5-HT2A receptor antagonism in the therapeutic effects of atypical antipsychotics.[1][2][3]

  • As a 5-HT6 Receptor Antagonist for Cognitive Enhancement: This is founded on the growing body of evidence suggesting that blockade of 5-HT6 receptors can improve cognitive function in various preclinical models.[4][5][6][7][8]

This guide will provide comprehensive protocols for evaluating the efficacy of this compound in animal models relevant to these two potential applications.

PART 1: Efficacy Testing for Antipsychotic Potential (5-HT2A Inverse Agonist Hypothesis)

Scientific Rationale

The serotonin 2A (5-HT2A) receptor is a key target for many atypical antipsychotic drugs.[2] Agonism at this receptor by hallucinogens like DOI or psilocybin can induce psychosis-like symptoms in both humans and animals.[1] Conversely, inverse agonists or antagonists of the 5-HT2A receptor are effective in mitigating these effects and have demonstrated clinical efficacy in treating psychosis, particularly the positive symptoms of schizophrenia.[9][10][11] Therefore, evaluating the ability of this compound to counteract the effects of a 5-HT2A agonist or to reverse psychosis-like behaviors in other established models is a critical step in determining its potential as an antipsychotic agent.

Experimental Workflow for Antipsychotic Efficacy

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Compound Administration cluster_2 Phase 3: Behavioral Assessment cluster_3 Phase 4: Data Analysis Model_Induction Induce Psychosis-Like State (e.g., DOI or MK-801 administration) Compound_Admin Administer (1H-Indazol-5-yl)methanamine HCl or Vehicle Control Model_Induction->Compound_Admin Dosing Regimen PPI Prepulse Inhibition (PPI) Test Compound_Admin->PPI Behavioral Testing HTR Head-Twitch Response (HTR) Compound_Admin->HTR Locomotion Hyperlocomotion Assay Compound_Admin->Locomotion Data_Analysis Statistical Analysis and Interpretation PPI->Data_Analysis HTR->Data_Analysis Locomotion->Data_Analysis G cluster_0 Phase 1: Training/Acquisition cluster_1 Phase 2: Deficit Induction & Treatment cluster_2 Phase 3: Memory Assessment cluster_3 Phase 4: Data Analysis Training Behavioral Task Training (e.g., MWM or NOR familiarization) Induction_Treatment Induce Cognitive Deficit (e.g., Scopolamine) Administer (1H-Indazol-5-yl)methanamine HCl Training->Induction_Treatment Pre-test MWM_Probe Morris Water Maze (MWM) Probe Trial Induction_Treatment->MWM_Probe Memory Retrieval NOR_Test Novel Object Recognition (NOR) Test Induction_Treatment->NOR_Test Data_Analysis Statistical Analysis and Interpretation MWM_Probe->Data_Analysis NOR_Test->Data_Analysis

References

Application Notes & Protocols: Mass Spectrometry Analysis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indazole and its derivatives are significant heterocyclic compounds in medicinal chemistry and drug discovery, forming the core structure of many pharmacologically active agents.[1] Their diverse biological activities necessitate robust and sensitive analytical methods for their detection and quantification in various matrices, including biological fluids and pharmaceutical formulations. Mass spectrometry (MS), particularly when coupled with chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC), has become an indispensable tool for this purpose.[2][3] This document provides detailed application notes and protocols for the analysis of indazole derivatives using LC-MS/MS and GC-MS, addressing sample preparation, instrumental analysis, and data interpretation. The methods described are crucial for applications ranging from pharmacokinetic and metabolism studies in drug development to forensic toxicology and quality control.[4][5][6]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analytes of interest, ensuring accurate and reproducible results.[7][8] The choice of method depends on the sample matrix and the specific analytes.

Protocol 1: Solid-Phase Extraction (SPE) for Biological Matrices (Plasma/Urine)

This protocol is recommended for cleaning up and concentrating indazole derivatives from complex biological samples like plasma or urine.[4]

  • Materials:

    • SPE cartridges (e.g., Oasis HLB)

    • LC-MS grade methanol, acetonitrile, and water

    • Formic acid

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog)

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard solution.[4]

    • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[4][7]

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[4][7]

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.[4][7]

    • Elution: Elute the target indazole derivatives with 1 mL of methanol.[4][7]

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[4][9]

Solid-Phase Extraction (SPE) Workflow

Protocol 2: Protein Precipitation for Plasma Samples

A simpler, faster method for removing proteins from plasma samples, suitable for high-throughput analysis.[9][10]

  • Procedure:

    • Add two parts of cold acetonitrile to one part plasma sample (2:1 v/v) in a microcentrifuge tube.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.[7]

    • Carefully collect the supernatant, which contains the analytes.[7]

    • The supernatant can be injected directly or evaporated and reconstituted in the mobile phase if concentration is needed.[9]

Protocol 3: Dilution for E-Cigarette Oil Samples

For less complex matrices like e-cigarette oils, a simple dilution is often sufficient.[11]

  • Procedure:

    • Accurately weigh a portion of the e-cigarette oil sample.

    • Dilute the sample with a suitable solvent, such as methanol, to a known volume.[11]

    • Vortex to ensure homogeneity.

    • The diluted sample is now ready for GC-MS or LC-MS analysis.[11]

Instrumental Analysis

Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying indazole derivatives in biological matrices due to its high sensitivity and selectivity.[4][9]

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[4]

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

  • LC Method:

    • Column: A reversed-phase C18 column (e.g., Accucore C18, 100 mm × 3.0 mm, 2.6 μm) is commonly used.[9]

    • Mobile Phase A: Water with 0.1% formic acid.[9]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[9]

    • Flow Rate: 0.25 - 0.4 mL/min.[9]

    • Gradient: A typical gradient might run from 5-10% B to 95% B over several minutes to elute compounds with a range of polarities.

    • Injection Volume: 5 µL.[9]

  • MS/MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4]

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each indazole derivative and the internal standard.

LCMS_Workflow General LC-MS/MS Analysis Workflow Sample Prepared Sample (e.g., from SPE) Autosampler Autosampler Sample->Autosampler HPLC HPLC/UHPLC (Chromatographic Separation) Autosampler->HPLC ESI ESI Source (Ionization) HPLC->ESI MS Triple Quadrupole MS (Selection -> Fragmentation -> Detection) ESI->MS Data Data System (Quantification & Analysis) MS->Data

General LC-MS/MS Analysis Workflow

Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is effective for analyzing thermally stable and volatile indazole derivatives, often found in forensic samples like e-cigarette oils or herbal blends.[6][11]

  • Instrumentation:

    • A Gas Chromatograph with a suitable capillary column.

    • A Mass Spectrometer, typically a single quadrupole or ion trap, with an Electron Ionization (EI) source.

  • GC Method:

    • Column: A non-polar or medium-polarity column like a DB-5ms.

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Injection Mode: Splitless or split, depending on the concentration.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Full Scan for qualitative analysis and identification against spectral libraries. Selective Ion Monitoring (SIM) for quantitative analysis of target compounds.[11]

Data Presentation

Quantitative data should be clearly organized for comparison and interpretation.

Table 1: Example LC-MS/MS Method Parameters for Indazole Derivatives

Parameter Setting Reference
LC System UHPLC System [4][9]
Column C18 Reversed-Phase (e.g., 100 mm x 3.0 mm, 2.6 µm) [9]
Mobile Phase A Water + 0.1% Formic Acid [9]
Mobile Phase B Acetonitrile + 0.1% Formic Acid [9]
Flow Rate 0.25 mL/min [9]
Column Temp 40 °C [9]
MS System Triple Quadrupole Mass Spectrometer [4]
Ionization Positive Electrospray Ionization (ESI+) [9]

| Scan Mode | Multiple Reaction Monitoring (MRM) |[4] |

Table 2: Example GC-MS Method Parameters for Synthetic Cannabinoids

Parameter Setting Reference
GC System Gas Chromatograph with Autosampler [11]
Column Capillary Column (e.g., DB-5ms) [6][11]
Carrier Gas Helium [11]
Oven Program Initial 150°C, ramp to 290°C [11]
Inlet Mode Splitless [11]
MS System Single Quadrupole MS [11]
Ionization Electron Ionization (EI) at 70 eV [11]

| Scan Mode | Full Scan (Qualitative), SIM (Quantitative) |[11] |

Table 3: Summary of Quantitative Performance Data for Indazole Analysis

Matrix Method Analyte Class LOQ Linearity (R²) Recovery (%) Reference
Urine & Blood LC-LIT-MS 51 Indazole-type SCs 0.04-4 ng/mL >0.99 83-117 [5]
E-Cigarette Oil GC-MS 5 Indole/Indazole Amides 0.025 mg/mL >0.99 94-103 [11]

| Rat Plasma | LC-MS | Imidazole H3 Antagonist | 2.61 ng/mL | >0.99 | Within 15% (Accuracy) |[9][12] |

Table 4: Common EI Mass Fragmentation Patterns for Indazole-Type Synthetic Cannabinoids

Structural Feature Characteristic Fragment Ion (m/z) Description Reference
Indazole Core 145 Acylium-indazole ion [13]
Indazole Core 131 Methylidene-indazolium ion [13]
Fluorobenzyl Side Chain 109 Fluorobenzyl cation [13]
Pentyl Side Chain 144, 214 Characteristic ions for this cluster [13]

| 3-Carboxamide Structure | Varies | Susceptible to γ-cleavage of the side chain |[13] |

Signaling and Metabolic Pathways

Understanding the metabolic fate of indazole derivatives is crucial for pharmacology and toxicology. In vitro studies show that common metabolic pathways include hydroxylation, amide bond hydrolysis, and subsequent glucuronidation.[4]

Metabolic_Pathway Conceptual Metabolic Pathway of Indazole Derivatives cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Indazole Derivative Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation Hydroxylation Hydrolysis Hydrolyzed Metabolite (Amide Bond Cleavage) Parent->Hydrolysis Hydrolysis Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide Glucuronidation Hydrolysis->Glucuronide Excretion Excretion Glucuronide->Excretion

References

HPLC purification protocol for (1H-Indazol-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An has been developed to provide a robust method for researchers, scientists, and drug development professionals. This document outlines the necessary steps from sample preparation to final purification, addressing the challenges associated with purifying polar amine compounds.

Application Note

(1H-Indazol-5-yl)methanamine hydrochloride is a polar organic compound, and its purification can be challenging using standard reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] The primary amino group and the indazole moiety contribute to its polarity, which can lead to poor retention on conventional C18 columns and tailing peaks. To overcome these issues, this protocol employs a C18 stationary phase with an acidic mobile phase modifier. The acidic modifier protonates the amine, improving its interaction with the stationary phase and leading to better peak shape and resolution. This method is scalable and can be adapted for impurity isolation in preparative separations.[3]

Experimental Protocol

This protocol provides a detailed methodology for the purification of this compound using reverse-phase HPLC.

1. Sample Preparation

Proper sample preparation is crucial for achieving optimal chromatographic performance and protecting the HPLC column from damage.[4][5]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of water and methanol is a good starting point.[6]

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[6][7]

  • Dilution: Dilute the filtered sample with the initial mobile phase composition to ensure compatibility with the HPLC system.[5]

2. HPLC Instrumentation and Conditions

The following HPLC parameters are recommended for the purification of this compound. These conditions may require optimization based on the specific HPLC system and the purity of the crude sample.

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm[8]
Injection Volume 10 µL

3. Purification and Post-Purification Processing

  • Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample and begin the gradient elution. Collect fractions corresponding to the main peak of interest.

  • Purity Analysis: Analyze the collected fractions using the same HPLC method to determine their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid.

Data Presentation

The following table summarizes the expected quantitative data from the HPLC purification. Note that these values are representative and may vary depending on the specific experimental conditions and the initial purity of the sample.

ParameterExpected Value
Retention Time 8 - 12 minutes
Purity of Collected Fractions >98%
Recovery Yield 85 - 95%

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Compound filter Filter Sample (0.22 µm) dissolve->filter dilute Dilute with Mobile Phase A filter->dilute equilibrate Equilibrate C18 Column dilute->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Acetonitrile pool->evaporate lyophilize Lyophilize to Obtain Pure Product evaporate->lyophilize final_product final_product lyophilize->final_product Purified (1H-Indazol-5-yl)methanamine hydrochloride

Caption: Workflow for HPLC purification of (1H-Indazol-5-yl)methanamine HCl.

References

Application Notes and Protocols for the Crystallization of (1H-Indazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1H-Indazol-5-yl)methanamine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. The purity and crystalline form of this intermediate are of paramount importance as they directly influence the yield, purity, and efficacy of the final active pharmaceutical ingredient (API). Crystallization is a critical purification step that not only removes impurities but also allows for the isolation of the desired polymorphic form, which can impact solubility, stability, and bioavailability. This guide provides a detailed exploration of crystallization techniques for this compound, grounded in scientific principles and practical laboratory experience.

The hydrochloride salt of (1H-Indazol-5-yl)methanamine is generally a white to off-white crystalline solid, which offers improved handling and solubility in polar protic solvents compared to its free base form.[1] The successful crystallization of this compound hinges on a thorough understanding of its solubility profile and the judicious selection of solvent systems and crystallization methods.

Physicochemical Properties and Pre-crystallization Considerations

A comprehensive understanding of the physicochemical properties of this compound is the foundation for developing a robust crystallization protocol. Key properties to consider include:

PropertyExpected CharacteristicSignificance for Crystallization
Appearance White to off-white crystalline solid[1]Visual indicator of purity.
Solubility Good solubility in water and polar protic solvents (e.g., methanol, ethanol).[1] Limited solubility in non-polar organic solvents.Crucial for selecting appropriate solvent/anti-solvent systems.
Stability Generally stable under standard laboratory conditions.[1]Informs handling and storage conditions.
pKa The indazole ring and the primary amine confer basic properties.Influences the choice of acidic or basic conditions for purification by extraction.

Prior to crystallization, it is essential to ensure the crude material is free from significant amounts of residual solvents, reagents, and by-products from the preceding synthetic steps. Preliminary purification by techniques such as acid-base extraction can be beneficial.[2]

Crystallization Methodologies

The choice of crystallization method is dictated by the solubility of the compound and the nature of the impurities. For this compound, cooling crystallization and anti-solvent crystallization are the most commonly employed techniques.

Cooling Crystallization

This classical technique relies on the principle that the solubility of most solids in a given solvent increases with temperature. A saturated or near-saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
  • Solvent Selection: Ethanol is often a suitable solvent due to the compound's good solubility at elevated temperatures and reduced solubility at lower temperatures.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.[2] This is a critical step to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to minimize the inclusion of impurities.

  • Further Cooling: To maximize the yield, the flask can be placed in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Anti-Solvent Crystallization

This method involves the addition of a second solvent (the "anti-solvent" or "poor" solvent) in which the compound is insoluble, to a solution of the compound in a "good" solvent. This induces supersaturation and crystallization.

Protocol 2: Anti-Solvent Crystallization using an Ethanol/Ethyl Acetate System
  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent, such as ethanol, at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent, such as ethyl acetate, dropwise to the stirred solution until the solution becomes persistently cloudy.[2] The cloudiness indicates the onset of precipitation.

  • Re-dissolution (Optional but Recommended): Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again. This ensures that crystallization starts from a point of slight undersaturation, promoting the growth of larger, purer crystals.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment becomes less favorable for the dissolved solute.

  • Isolation and Drying: Follow steps 6-8 from the cooling crystallization protocol, using the solvent mixture for washing the crystals.

In-situ Salt Formation and Crystallization

In cases where the starting material is the free base of (1H-Indazol-5-yl)methanamine, the hydrochloride salt can be formed in-situ followed by crystallization. This can be an efficient one-pot process for purification and salt formation.

Protocol 3: In-situ Hydrochloride Salt Formation and Crystallization
  • Dissolution of Free Base: Dissolve the purified free base in a suitable organic solvent like diethyl ether or ethyl acetate.[1]

  • Acidification: While stirring, add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) dropwise.[1] The use of anhydrous HCl is often preferred to avoid the introduction of water, which can affect crystal form and yield.[3][4]

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Digestion (Optional): The resulting suspension can be stirred for a period to allow for crystal growth and maturation.

  • Isolation: Collect the solid by filtration, wash with the cold solvent used for the precipitation (e.g., diethyl ether), and dry under vacuum.[1]

Troubleshooting Common Crystallization Issues

IssuePossible CauseSuggested Solution
Oiling Out The compound is precipitating as a liquid phase instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.Re-heat the mixture to dissolve the oil, add more solvent, and cool more slowly. Seeding with a small crystal can also help induce proper crystallization.
No Crystals Form The solution is not sufficiently supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface, or by adding a seed crystal. If that fails, the solution may be too dilute; evaporate some of the solvent.
Poor Yield Too much solvent was used, or the compound is significantly soluble even at low temperatures.Concentrate the mother liquor and attempt a second crystallization. Ensure the minimum amount of hot solvent is used for dissolution in cooling crystallization.
Impure Crystals The cooling rate was too fast, trapping impurities. The washing step was insufficient.Recrystallize the product. Ensure slow cooling and wash the crystals thoroughly with the cold crystallization solvent.

Visualization of Crystallization Workflow

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_isolation Isolation & Purification Crude Crude (1H-Indazol-5-yl)methanamine HCl Dissolution Dissolution in Appropriate Solvent Crude->Dissolution Cooling Cooling Crystallization Dissolution->Cooling Hot Solvent AntiSolvent Anti-Solvent Crystallization Dissolution->AntiSolvent Good Solvent Filtration Vacuum Filtration Cooling->Filtration AntiSolvent->Filtration InSitu In-situ Salt Formation InSitu->Filtration FreeBase Free Base FreeBase->InSitu Organic Solvent + HCl Solution Washing Washing with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying PureCrystals PureCrystals Drying->PureCrystals Final Product

Caption: General workflow for the crystallization of this compound.

Conclusion

The successful crystallization of this compound is a critical step in ensuring the quality of this important pharmaceutical intermediate. By carefully selecting the appropriate solvent system and crystallization method, and by controlling key parameters such as cooling rate and supersaturation, researchers can obtain a high-purity, crystalline product. The protocols and troubleshooting guide provided in these application notes offer a solid foundation for developing and optimizing crystallization processes for this and similar indazole derivatives.

References

Application Notes and Protocols for the Formulation of (1H-Indazol-5-yl)methanamine hydrochloride in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities.[1] Members of this family have been investigated for their potential as anti-cancer, anti-viral, and anti-inflammatory agents.[2][3][4] (1H-Indazol-5-yl)methanamine hydrochloride is a member of this versatile family, and its structural similarity to other biologically active indazoles suggests its potential as a valuable compound for biological investigation.

This document provides detailed application notes and protocols for the formulation of this compound for use in in vitro and in vivo biological studies. These guidelines are intended to assist researchers in preparing stable and effective formulations to ensure reliable and reproducible experimental results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for developing an appropriate formulation strategy. While specific experimental data for this compound is limited, the following table summarizes known data for the related compound 1H-Indazol-5-amine and predicted properties for the hydrochloride salt.

PropertyValue (1H-Indazol-5-amine)Predicted Value/Consideration (this compound)Reference
Molecular Formula C₇H₇N₃C₈H₁₀ClN₃[5]
Molecular Weight 133.15 g/mol 199.64 g/mol [5]
Aqueous Solubility 17.9 µg/mL (at pH 7.4)Expected to be higher than the free base due to the salt form.[5]
Appearance SolidWhite to off-white solid-
Stability Susceptible to degradation in solution.[6]Solutions should be prepared fresh. Protect from light and elevated temperatures.[6][6]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the aqueous solubility of this compound in a buffered solution.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18)

  • Analytical balance

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Prepare a series of dilutions of the stock solution in PBS (pH 7.4) to create a calibration curve for HPLC analysis.

  • Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume of PBS (pH 7.4).

  • Vortex the tube vigorously for 2 minutes.

  • Incubate the suspension at room temperature for 24 hours with continuous agitation to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the filtrate by HPLC to determine the concentration of the dissolved compound by comparing it to the calibration curve.

  • The resulting concentration is the aqueous solubility of the compound in PBS at pH 7.4.

Experimental Workflow for Solubility Determination

G Workflow for Aqueous Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare DMSO stock solution prep_cal Prepare HPLC calibration curve in PBS prep_stock->prep_cal add_excess Add excess solid to PBS vortex Vortex vigorously add_excess->vortex incubate Incubate for 24h with agitation vortex->incubate centrifuge Centrifuge to pellet undissolved solid incubate->centrifuge filter Filter supernatant centrifuge->filter hplc Analyze filtrate by HPLC filter->hplc calculate Calculate solubility from calibration curve hplc->calculate

Caption: A flowchart illustrating the key steps in determining the aqueous solubility of a compound.

Protocol 2: Assessment of Solution Stability

This protocol provides a method to assess the stability of this compound in a buffered solution over time.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Prepare a solution of this compound in PBS (pH 7.4) at a known concentration (e.g., 10 µM).

  • Immediately after preparation (time 0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration and purity.

  • Store the remaining solution under desired experimental conditions (e.g., room temperature, 4°C, protected from light).

  • At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), take aliquots of the stored solution.

  • Analyze each aliquot by HPLC to determine the concentration of the parent compound and the presence of any degradation products.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

  • A significant decrease in the concentration of the parent compound or the appearance of new peaks in the chromatogram indicates instability.

Protocol 3: Formulation for In Vitro Cell-Based Assays

This protocol describes the preparation of a stock solution and working solutions of this compound for use in cell culture experiments.

Materials:

  • This compound

  • Sterile dimethyl sulfoxide (DMSO)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Preparation of Stock Solution (e.g., 10 mM):

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound.

    • Dissolve the compound in sterile DMSO to achieve the desired stock concentration.

    • Vortex gently until the compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for the assay.

    • Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

    • Use the freshly prepared working solutions for the experiment.

Experimental Workflow for In Vitro Formulation

G Workflow for In Vitro Formulation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh compound dissolve Dissolve in sterile DMSO weigh->dissolve aliquot Aliquot and store at -20°C/-80°C dissolve->aliquot thaw Thaw stock solution aliquot->thaw dilute Dilute in sterile cell culture medium thaw->dilute use Use immediately in assay dilute->use

Caption: A flowchart outlining the preparation of stock and working solutions for in vitro assays.

Protocol 4: Formulation for In Vivo Administration

The choice of vehicle for in vivo studies is critical and depends on the compound's solubility and the route of administration.[7]

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Sterile phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Carboxymethylcellulose (CMC)

  • Sterile water for injection

  • Vortex mixer

  • Sonicator

Example Formulations:

  • For Water-Soluble Compounds (Intravenous, Intraperitoneal, Oral):

    • Dissolve this compound directly in sterile saline or PBS to the desired concentration.

    • Vortex or sonicate until fully dissolved.

    • The solution should be clear and free of particulates before administration.

  • For Poorly Water-Soluble Compounds (Oral Gavage):

    • Prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.

    • Weigh the required amount of the compound and triturate it with a small amount of the CMC solution to form a paste.

    • Gradually add the remaining CMC solution while continuously mixing to form a uniform suspension.

    • Ensure the suspension is homogenous before each administration.

  • For Compounds Requiring a Co-solvent (Intraperitoneal):

    • Dissolve the compound in a minimal amount of a suitable solvent such as DMSO.

    • Slowly add this solution to a larger volume of sterile saline or PBS while vortexing to prevent precipitation.

    • The final concentration of the co-solvent should be kept to a minimum to avoid toxicity (e.g., <10% DMSO).[8]

Potential Biological Signaling Pathway

Indazole derivatives have been widely investigated for their anti-cancer properties, with some approved drugs targeting receptor tyrosine kinases.[9][10] A key signaling pathway often implicated in cancer is the VEGF signaling pathway , which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt Activates Akt->Angiogenesis Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Angiogenesis

References

Application Notes and Protocols for (1H-Indazol-5-yl)methanamine hydrochloride as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indazol-5-yl)methanamine hydrochloride is a member of the indazole class of heterocyclic compounds, which are recognized for their wide range of pharmacological activities.[1][2] Indazole derivatives are integral to several FDA-approved drugs and are actively researched for their potential as anti-inflammatory, anticancer, and antimicrobial agents.[2][3] This document provides a guide for the potential use of this compound as a chemical probe in scientific research and drug discovery. The protocols and application notes presented herein are based on established methodologies for similar indazole derivatives and serve as a foundation for further investigation into the specific biological functions of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing experiments and formulating the compound for in vitro and in vivo studies.

PropertyValueSource
CAS Number 943845-78-1[4][5][6]
Molecular Formula C₈H₁₀ClN₃[4]
Molecular Weight 183.64 g/mol [4]
Appearance Solid[7]
Purity ≥98% (typical)[7]
Storage Conditions Room temperature, sealed in a dry environment[4]

Potential Biological Activities and Applications

The indazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets.[2] While specific targets of this compound are not yet fully elucidated, its structural similarity to other bioactive indazoles suggests several potential applications as a chemical probe.

  • Anti-inflammatory Research : Indazole derivatives have demonstrated anti-inflammatory properties.[1][2] This compound could be used to investigate inflammatory pathways and identify novel anti-inflammatory targets.

  • Oncology Research : Numerous indazole-containing compounds exhibit antitumor activities.[1][2] this compound can be employed in cancer cell line screening to assess its cytotoxic or cytostatic effects and to study cancer-related signaling pathways.

  • Antimicrobial Drug Discovery : The indazole nucleus is present in compounds with antibacterial and antifungal properties.[2] This probe could be utilized in screens against various microbial strains to discover new antimicrobial leads.

  • Neuropharmacology : Some indazole derivatives act on the central nervous system.[8] The compound could be explored for its effects on neuronal signaling and its potential as a modulator of neurotransmitter receptors.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in various assays. Researchers should optimize these protocols for their specific experimental systems.

General Stock Solution Preparation
  • Safety First : Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing : Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Solvent Selection : Based on the experimental requirements, choose a suitable solvent. For many biological assays, sterile dimethyl sulfoxide (DMSO) or ethanol are common choices for initial stock solutions. For cell-based assays, ensure the final solvent concentration is non-toxic to the cells (typically <0.5% v/v).

  • Dissolution : Dissolve the compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Gentle warming or vortexing may aid dissolution.

  • Storage : Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic or cytostatic effects of the compound on cultured cells.

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment : Prepare serial dilutions of this compound in a cell culture medium from the stock solution. Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol can be used to evaluate the potential anti-inflammatory effects of the compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture : Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Plating : Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment : Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. Include a negative control (no LPS) and a positive control (LPS with vehicle).

  • Incubation : Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay) :

    • Collect the cell supernatant from each well.

    • Add Griess reagent to the supernatant.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is an indicator of NO production.

  • Data Analysis : Compare the nitrite levels in the compound-treated wells to the positive control to determine the percentage of NO inhibition.

Synthesis Protocol

The synthesis of (1H-Indazol-5-yl)methanamine can be achieved through various established methods for indazole synthesis.[2] A generalized reductive amination approach is outlined below.

Reductive Amination of 5-Formyl-1H-indazole
  • Imine Formation : Dissolve 5-formyl-1H-indazole in a suitable solvent (e.g., methanol or dichloromethane). Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). Stir the mixture at room temperature to form the intermediate imine.

  • Reduction : To the imine-containing solution, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise at a controlled temperature (e.g., 0°C to room temperature).

  • Reaction Monitoring : Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, quench any remaining reducing agent by the slow addition of water. Adjust the pH of the solution as needed and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation : To obtain the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrochloric acid (e.g., HCl in diethyl ether) dropwise until precipitation is complete. Collect the solid by filtration, wash with a cold solvent, and dry under a vacuum.

Visualizations

Generalized Indazole Synthesis Workflow

G start Indazole Precursor (e.g., o-toluidine) step1 Nitrosation/ Cyclization start->step1 intermediate Substituted Indazole step1->intermediate step2 Functional Group Interconversion intermediate->step2 final_product (1H-Indazol-5-yl)methanamine step2->final_product salt_formation HCl Addition final_product->salt_formation hydrochloride (1H-Indazol-5-yl)methanamine Hydrochloride salt_formation->hydrochloride

Caption: A generalized workflow for the synthesis of indazole derivatives.

Hypothetical Signaling Pathway Modulation

G probe (1H-Indazol-5-yl)methanamine hydrochloride receptor Putative Target Receptor (e.g., GPCR, Kinase) probe->receptor Binds to g_protein G-Protein Activation/ Kinase Phosphorylation receptor->g_protein Activates/ Inhibits effector Downstream Effector (e.g., Adenylyl Cyclase, PLC) g_protein->effector second_messenger Second Messenger (e.g., cAMP, IP3/DAG) effector->second_messenger cellular_response Cellular Response (e.g., Gene Expression, Proliferation) second_messenger->cellular_response

Caption: A hypothetical signaling pathway modulated by the chemical probe.

Experimental Workflow for Target Identification

G start Initial Screening (e.g., Phenotypic Assays) step1 Identify Bioactive Concentration start->step1 step2 Affinity-based Proteomics (e.g., Chemical Proteomics) step1->step2 step3 Target Identification (Mass Spectrometry) step2->step3 step4 Target Validation (e.g., Knockdown, Overexpression) step3->step4 end Elucidation of Mechanism of Action step4->end

Caption: An experimental workflow for identifying the biological target(s).

References

Applications of Indazole Derivatives in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant anti-cancer properties. Several indazole derivatives have received FDA approval for the treatment of various cancers, including axitinib, pazopanib, and niraparib, highlighting the clinical importance of this chemical class.[1][2] These compounds exert their anti-tumor effects through various mechanisms, primarily by inhibiting key signaling pathways involved in cancer cell proliferation, survival, angiogenesis, and DNA repair. This document provides detailed application notes on the use of indazole derivatives in cancer research, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.

Key Applications of Indazole Derivatives in Oncology

Indazole derivatives have demonstrated broad applicability in cancer research, primarily as inhibitors of protein kinases and enzymes involved in DNA damage response. Their main applications include:

  • Inhibition of Angiogenesis: Many indazole derivatives, such as axitinib and pazopanib, are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), key regulators of blood vessel formation.[3] By blocking VEGFR signaling, these compounds can inhibit tumor angiogenesis, thereby restricting tumor growth and metastasis.

  • Targeting Receptor Tyrosine Kinases (RTKs): Besides VEGFRs, indazole-based compounds have been developed to target other RTKs implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs).[4] Overexpression or mutation of these receptors can drive tumor cell proliferation and survival.

  • Modulation of Cell Cycle Progression: Indazole derivatives have been shown to inhibit key cell cycle regulators like Aurora kinases and Polo-like kinase 4 (PLK4).[4][5][6] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

  • Induction of Synthetic Lethality: More recently, indazole derivatives have been developed as inhibitors of Poly(ADP-ribose) polymerase (PARP), such as niraparib. PARP inhibitors exploit the concept of synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7]

Quantitative Data: Anti-Cancer Activity of Indazole Derivatives

The following tables summarize the in vitro anti-cancer activity of representative indazole derivatives against various cancer cell lines and protein kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Inhibitory Activity of Indazole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 2f 4T1Mouse Breast Cancer0.23[8][9]
A549Human Lung Carcinoma>10[10]
HepG2Human Hepatocellular Carcinoma0.80[10]
MCF-7Human Breast Cancer0.34[10]
HCT116Human Colorectal Carcinoma1.15[8]
Compound 6o K562Human Chronic Myeloid Leukemia5.15[11][12]
A549Human Lung Carcinoma>50[12]
PC-3Human Prostate Cancer>50[12]
Hep-G2Human Hepatocellular Carcinoma>50[12]
Compound C05 IMR-32Human Neuroblastoma0.948[5][6]
MCF-7Human Breast Cancer0.979[5][6]
H460Human Non-small Cell Lung Cancer1.679[5][6]
Indazole-pyrimidine 4f MCF-7Human Breast Cancer1.629[13]
Indazole-pyrimidine 4i MCF-7Human Breast Cancer1.841[13]
A549Human Lung Carcinoma2.305[13]
Caco2Human Colorectal Adenocarcinoma4.990[13]

Table 2: Inhibitory Activity of Indazole Derivatives against Protein Kinases

CompoundTarget KinaseIC50 (nM)Reference
Axitinib VEGFR10.1[14]
VEGFR20.2[14]
VEGFR30.1 - 0.3[14]
PDGFRβ1.6[14]
c-Kit1.7[14]
PLK46.5[15]
Pazopanib VEGFR110[14]
VEGFR230[14]
VEGFR347[14]
PDGFRβ84[14]
c-Kit74[14]
CFI-400945 PLK42.8[15]
Compound 30 VEGFR-21.24[16]
Compound 2y Aurora A- (Potent Inhibition)[17]

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the anti-cancer activity of indazole derivatives.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Indazole derivative stock solution (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[18]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cancer cell lines

  • 6-well plates

  • Indazole derivative

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indazole derivative at various concentrations for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution of a cell population by flow cytometry.[3][4][8]

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • PBS (Phosphate-Buffered Saline)

  • Cancer cell lines

  • 6-well plates

  • Indazole derivative

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indazole derivative for 24-48 hours.

  • Cell Harvesting: Collect cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of an indazole derivative against a specific protein kinase. The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Indazole derivative

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the indazole derivative in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the kinase, the indazole derivative at various concentrations, and the kinase reaction buffer. Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop Reaction and Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically measured as luminescence or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by indazole derivatives and a general experimental workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action cluster_invivo In Vivo Efficacy node_synthesis Indazole Derivative Synthesis & Characterization node_kinase In Vitro Kinase Assay (IC50 Determination) node_synthesis->node_kinase node_cell_viability Cell Viability Assay (MTT, IC50 Determination) node_synthesis->node_cell_viability node_apoptosis Apoptosis Assay (Annexin V / PI) node_cell_viability->node_apoptosis node_cell_cycle Cell Cycle Analysis (PI Staining) node_cell_viability->node_cell_cycle node_western_blot Western Blot Analysis (Target Engagement) node_cell_viability->node_western_blot node_xenograft Tumor Xenograft Model node_western_blot->node_xenograft node_pk_pd Pharmacokinetics & Pharmacodynamics node_xenograft->node_pk_pd node_toxicity Toxicity Studies node_xenograft->node_toxicity node_lead_optimization Lead Optimization node_toxicity->node_lead_optimization

Caption: General workflow for the preclinical evaluation of indazole derivatives as anti-cancer agents.

vegfr_signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling node_vegf VEGF node_vegfr VEGFR node_vegf->node_vegfr Binds node_dimerization Dimerization & Autophosphorylation node_vegfr->node_dimerization node_plc PLCγ node_dimerization->node_plc node_pi3k PI3K node_dimerization->node_pi3k node_ras Ras node_dimerization->node_ras node_indazole Indazole Derivatives (e.g., Axitinib, Pazopanib) node_indazole->node_dimerization Inhibit node_proliferation Cell Proliferation, Survival, Angiogenesis node_plc->node_proliferation node_akt Akt node_pi3k->node_akt node_raf Raf node_ras->node_raf node_akt->node_proliferation node_mek MEK node_raf->node_mek node_erk ERK node_mek->node_erk node_erk->node_proliferation

Caption: Inhibition of the VEGFR signaling pathway by indazole derivatives.

egfr_signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling node_egf EGF node_egfr EGFR node_egf->node_egfr Binds node_dimerization Dimerization & Autophosphorylation node_egfr->node_dimerization node_pi3k PI3K/Akt node_dimerization->node_pi3k node_ras Ras/Raf/MEK/ERK node_dimerization->node_ras node_jak JAK/STAT node_dimerization->node_jak node_indazole Indazole Derivatives node_indazole->node_dimerization Inhibit node_outcome Cell Proliferation, Survival, Invasion node_pi3k->node_outcome node_ras->node_outcome node_jak->node_outcome

Caption: Inhibition of the EGFR signaling pathway by indazole derivatives.

aurora_plk4_pathway cluster_cell_cycle Cell Cycle Progression (Mitosis) cluster_mitotic_events Key Mitotic Events cluster_kinases Regulatory Kinases node_g2 G2 Phase node_m M Phase (Mitosis) node_g2->node_m node_centrosome Centrosome Duplication node_spindle Spindle Assembly node_chromosome Chromosome Segregation node_outcome Mitotic Arrest & Apoptosis node_centrosome->node_outcome node_spindle->node_outcome node_chromosome->node_outcome node_aurora Aurora Kinases node_aurora->node_spindle Regulates node_aurora->node_chromosome Regulates node_plk4 PLK4 node_plk4->node_centrosome Regulates node_indazole_aurora Indazole-based Aurora Kinase Inhibitors node_indazole_aurora->node_aurora Inhibit node_indazole_plk4 Indazole-based PLK4 Inhibitors node_indazole_plk4->node_plk4 Inhibit

Caption: Inhibition of Aurora kinases and PLK4 by indazole derivatives, leading to mitotic arrest.

parp_inhibition cluster_dna_damage DNA Damage Response cluster_hr Homologous Recombination (HR) node_ssb Single-Strand Break (SSB) node_parp PARP node_ssb->node_parp Recruits node_replication DNA Replication node_ssb->node_replication node_repair Base Excision Repair (BER) node_parp->node_repair Initiates node_dsb Double-Strand Break (DSB) node_replication->node_dsb node_brca BRCA1/2 node_dsb->node_brca node_synthetic_lethality Synthetic Lethality (Cell Death) node_dsb->node_synthetic_lethality node_hr_repair HR-mediated Repair node_brca->node_hr_repair node_brca_mutant BRCA-deficient Cancer Cell node_brca->node_brca_mutant Mutated in node_indazole_parp Indazole-based PARP Inhibitors (e.g., Niraparib) node_indazole_parp->node_parp Inhibit

Caption: Mechanism of synthetic lethality induced by indazole-based PARP inhibitors in BRCA-deficient cancer cells.

References

Indazole Compounds as Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology. This document provides detailed application notes on the utility of indazole-based compounds as kinase inhibitors, complete with experimental protocols for their evaluation and quantitative data to guide drug discovery efforts.

Introduction to Indazole-Based Kinase Inhibitors

Indazole is a bicyclic aromatic organic compound consisting of the fusion of a benzene ring and a pyrazole ring. This scaffold is a bioisostere of the purine ring in ATP, enabling it to act as a competitive inhibitor at the kinase active site.[1] The nitrogen atoms of the indazole ring are crucial for forming hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.[1] Several indazole-based drugs have received regulatory approval, including Axitinib, Pazopanib, and Niraparib, highlighting the clinical significance of this chemical class.[2]

The versatility of the indazole core allows for synthetic modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3] Structure-activity relationship (SAR) studies have demonstrated that substitutions at different positions on the indazole ring can significantly impact inhibitory activity against specific kinases.[2]

Key Kinase Targets of Indazole Compounds

Indazole derivatives have shown inhibitory activity against a wide range of protein kinases, including:

  • Tyrosine Kinases:

    • Vascular Endothelial Growth Factor Receptors (VEGFRs)[2]

    • Fibroblast Growth Factor Receptors (FGFRs)[2]

    • Platelet-Derived Growth Factor Receptors (PDGFRs)[4]

    • c-Kit[4]

    • AXL[5]

    • Tropomyosin receptor kinases (TRKs)[6]

  • Serine/Threonine Kinases:

    • Aurora Kinases[7][8]

    • Polo-like Kinase 4 (PLK4)[9][10]

    • Cyclin-Dependent Kinases (CDKs)[2]

    • Extracellular signal-regulated kinases (ERK1/2)[11]

    • Rho-associated coiled-coil containing protein kinase (ROCK)[12]

    • PKMYT1 Kinase[13]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative indazole compounds against various kinase targets.

Table 1: Inhibitory Activity of Indazole Compounds against Tyrosine Kinases

Compound/Drug NameTarget KinaseIC50 (nM)Cellular Activity (IC50, nM)Reference Cell Line
AxitinibVEGFR10.1--
VEGFR20.2--
VEGFR30.1-0.3--
PDGFRβ1.6--
c-Kit1.7--
PazopanibVEGFR-230--
Compound 13iVEGFR-234.5--
Compound 14cFGFR19.8--
ErdafitinibPan-FGFR--Urothelial Carcinoma Cells
Compound 27aFGFR1< 4.125.3KG1
FGFR22.077.4SNU-16
Compound B31TRKA G595R-4.7Ba/F3
TRKA G667C-9.9Ba/F3
(Wild-type)-0.3KM-12
Compound 54AXL---

Data sourced from multiple studies.[2][4][5][6]

Table 2: Inhibitory Activity of Indazole Compounds against Serine/Threonine Kinases

Compound/Drug NameTarget KinaseIC50 (nM)Cellular Activity (IC50, µM)Reference Cell Line
SR-1459ROCK-II13--
SR-715ROCK-II80--
SR-899ROCK-II100--
Compound C05PLK4< 0.10.948IMR-32 (neuroblastoma)
0.979MCF-7 (breast cancer)
1.679H460 (non-small cell lung)
CZL-S092PLK40.9> 1IMR-32, SH-SY5Y
Compound 17Aurora A/B---
Compound 21Aurora B---
Compound 30Aurora A---
Indazole AmideERK1/2Potent-HT29

Data sourced from multiple studies.[7][9][10][11][12][14]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel indazole-based kinase inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4][13]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test indazole compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 96-well or 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and various concentrations of the test indazole compound in a suitable kinase assay buffer.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[4]

Materials:

  • Cell line of interest expressing the target kinase

  • Test indazole compounds

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated substrate and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the indazole inhibitor for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensity corresponding to the phosphorylated substrate. A reduction in band intensity in inhibitor-treated cells compared to untreated cells indicates inhibitory activity. Normalize to a loading control (e.g., total protein or a housekeeping gene).

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by inhibiting kinases involved in cell growth and survival.[1]

Materials:

  • Cancer cell line of interest

  • Test indazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the indazole compound and incubate for a set period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Visualizations

The following diagrams illustrate key concepts and workflows related to indazole-based kinase inhibitors.

G General Kinase Signaling Pathway and Inhibition cluster_0 General Kinase Signaling Pathway and Inhibition cluster_1 General Kinase Signaling Pathway and Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Phosphorylates Cellular Response Cellular Response Downstream Signaling Proteins->Cellular Response Leads to Indazole Inhibitor Indazole Inhibitor Kinase ATP-binding pocket Kinase ATP-binding pocket Indazole Inhibitor->Kinase ATP-binding pocket Competitively Binds ATP ATP ATP->Kinase ATP-binding pocket Binding Blocked

Caption: Mechanism of action of indazole kinase inhibitors.

G Experimental Workflow for Kinase Inhibitor Evaluation Indazole Compound Library Indazole Compound Library Biochemical Kinase Assay Biochemical Kinase Assay Indazole Compound Library->Biochemical Kinase Assay Hit Identification (Potent Inhibitors) Hit Identification (Potent Inhibitors) Biochemical Kinase Assay->Hit Identification (Potent Inhibitors) Cellular Phosphorylation Assay Cellular Phosphorylation Assay Hit Identification (Potent Inhibitors)->Cellular Phosphorylation Assay Confirmation of On-Target Activity Confirmation of On-Target Activity Cellular Phosphorylation Assay->Confirmation of On-Target Activity Cell Proliferation Assay Cell Proliferation Assay Confirmation of On-Target Activity->Cell Proliferation Assay Lead Optimization Lead Optimization Cell Proliferation Assay->Lead Optimization

Caption: Workflow for evaluating indazole kinase inhibitors.

G Structure-Activity Relationship (SAR) Logic Indazole Core Indazole Core Substitution at C3 Substitution at C3 Indazole Core->Substitution at C3 Substitution at C5/C6 Substitution at C5/C6 Indazole Core->Substitution at C5/C6 Substitution at N1/N2 Substitution at N1/N2 Indazole Core->Substitution at N1/N2 Potency Potency Substitution at C3->Potency Selectivity Selectivity Substitution at C3->Selectivity Substitution at C5/C6->Potency Substitution at C5/C6->Selectivity Pharmacokinetics Pharmacokinetics Substitution at N1/N2->Pharmacokinetics

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1H-Indazol-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (1H-Indazol-5-yl)methanamine hydrochloride. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield in the Synthesis of 5-cyano-1H-indazole from 5-bromo-1H-indazole
Potential Cause Recommended Solution
Incomplete Reaction - Ensure anhydrous conditions as water can interfere with the cyanation reaction. - Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or GC. - Use a more reactive cyanide source, such as copper(I) cyanide, which may require higher temperatures but can improve yields.
Side Reactions - The use of palladium catalysts can sometimes lead to the formation of side products. Ensure the catalyst is of high quality and used in the recommended loading. - The presence of impurities in the starting material (5-bromo-1H-indazole) can affect the reaction. Purify the starting material before use.
Difficult Product Isolation - 5-cyano-1H-indazole can be challenging to isolate due to its polarity. Use appropriate extraction solvents and consider column chromatography for purification.
Issue 2: Low Yield during the Reduction of 5-cyano-1H-indazole to (1H-Indazol-5-yl)methanamine
Potential Cause Recommended Solution
Catalyst Inactivity (Catalytic Hydrogenation) - For Raney Nickel, ensure it is freshly prepared or properly activated. Raney Nickel is pyrophoric when dry and should be handled with care as a slurry.[1][2] - For Pd/C, ensure it is not poisoned. Certain functional groups or impurities can deactivate the catalyst. - Increase the catalyst loading, but be aware that this can sometimes lead to over-reduction.
Incomplete Reaction (Chemical Reduction) - For LiAlH₄, ensure it is fresh and handled under strictly anhydrous conditions. LiAlH₄ reacts violently with water. - Use a sufficient excess of the reducing agent (typically 2-4 equivalents for nitriles). - Increase the reaction temperature (e.g., refluxing in THF) to drive the reaction to completion.
Formation of Secondary and Tertiary Amines (Catalytic Hydrogenation) - This is a common side reaction in nitrile hydrogenation.[3] To minimize this, add ammonia to the reaction mixture, which helps to suppress the formation of secondary and tertiary amines.[4] - Lowering the reaction temperature and pressure can sometimes favor the formation of the primary amine.
Over-reduction of the Indazole Ring - While less common with nitrile reduction conditions, aggressive reducing agents or harsh conditions could potentially affect the indazole ring. Use milder conditions or more selective reducing agents if this is suspected.
Difficult Product Isolation - The product is a polar amine, which can be challenging to extract from aqueous work-ups. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). - Acid-base extraction can be employed to purify the product from non-basic impurities.
Issue 3: Poor Quality or Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Salt Formation - Ensure the use of anhydrous HCl (e.g., a solution in diethyl ether or dioxane) to prevent the introduction of water, which can affect crystallization.[5] - Use a slight excess of HCl to ensure complete protonation of the amine.
Product is an Oil or Gummy Solid - This can be due to impurities. Purify the free base by column chromatography before salt formation. - Try different solvents for the precipitation/crystallization of the hydrochloride salt. Diethyl ether, ethyl acetate, or a mixture of these with an alcohol are common choices.
Low Yield of Precipitated Salt - The hydrochloride salt may have some solubility in the chosen solvent. Cool the mixture to 0-5 °C to maximize precipitation. - Concentrate the solution partially before cooling to induce precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (1H-Indazol-5-yl)methanamine?

A1: The most prevalent synthetic route involves a two-step process:

  • Cyanation: Conversion of 5-bromo-1H-indazole to 5-cyano-1H-indazole (also known as 1H-indazole-5-carbonitrile). This is typically achieved using a cyanide source like zinc cyanide with a palladium catalyst, or copper(I) cyanide.

  • Reduction: Reduction of the nitrile group of 5-cyano-1H-indazole to the primary amine, (1H-Indazol-5-yl)methanamine.

Q2: Which reduction method is better for converting 5-cyano-1H-indazole to the amine: catalytic hydrogenation or chemical reduction?

A2: Both methods are effective, and the choice often depends on available equipment and desired scale.

  • Catalytic Hydrogenation (e.g., with Raney Nickel or Pd/C) is often preferred for larger scale synthesis due to its cost-effectiveness and easier product work-up.[6] However, it can lead to the formation of secondary and tertiary amine impurities.[3]

  • Chemical Reduction (e.g., with LiAlH₄ or borane complexes) is a powerful method that can provide high yields on a laboratory scale. LiAlH₄ is a very strong reducing agent and requires strict anhydrous conditions.[7] Borane reagents can also be effective.[7]

Q3: How can I minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation?

A3: The formation of these byproducts occurs through the reaction of the initially formed primary amine with the imine intermediate. To suppress this, it is common practice to add ammonia to the reaction mixture. The excess ammonia competes for the reaction with the imine, thus favoring the formation of the primary amine.[4]

Q4: What are the key safety precautions when working with Raney Nickel and LiAlH₄?

A4:

  • Raney Nickel: When dry, Raney Nickel is pyrophoric and can ignite spontaneously in air. It should always be handled as a slurry in water or a suitable solvent.[1][2]

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It must be handled under a dry, inert atmosphere (e.g., nitrogen or argon). Work-up procedures involving the quenching of excess LiAlH₄ should be performed with extreme caution, typically by the slow, dropwise addition of a quenching agent at low temperatures.[7]

Q5: How is the final hydrochloride salt typically prepared?

A5: The purified (1H-Indazol-5-yl)methanamine (free base) is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. A solution of anhydrous hydrogen chloride (HCl) in an organic solvent (e.g., diethyl ether or dioxane) is then added dropwise with stirring. The hydrochloride salt, being insoluble in these solvents, will precipitate out and can be collected by filtration.[5]

Data Presentation

Table 1: Comparison of Reduction Methods for 5-cyano-1H-indazole
Method Reducing Agent/Catalyst Typical Solvent Temperature Pressure Reported Yield Range Key Advantages Key Disadvantages
Catalytic Hydrogenation Raney NickelMethanol/Ammonia25-100 °C50-500 psi60-90%Cost-effective for scale-up, clean work-up.Can form secondary/tertiary amines, requires high-pressure equipment.
10% Pd/CEthanol/Ammonia25-80 °C50-500 psi70-95%High efficiency, can often be used under milder conditions than Raney Ni.More expensive than Raney Ni, potential for catalyst poisoning.
Chemical Reduction LiAlH₄Tetrahydrofuran (THF)25 °C to refluxAtmospheric70-95%High yields, avoids secondary amine formation.Requires strict anhydrous conditions, hazardous quenching procedure.
Borane-THF complex (BH₃·THF)Tetrahydrofuran (THF)25 °C to refluxAtmospheric65-85%Milder than LiAlH₄, good functional group tolerance.Can be less reactive, may require longer reaction times or heating.

Experimental Protocols

Protocol 1: Synthesis of 5-cyano-1H-indazole from 5-bromo-1H-indazole

This procedure is a representative method and may require optimization.

Materials:

  • 5-bromo-1H-indazole

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction flask purged with an inert atmosphere (e.g., argon), add 5-bromo-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

  • Add anhydrous DMF and degas the mixture.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-cyano-1H-indazole.

Protocol 2: Reduction of 5-cyano-1H-indazole using Raney Nickel

Materials:

  • 5-cyano-1H-indazole

  • Raney Nickel (as a slurry in water)

  • Methanol

  • Ammonia solution (e.g., 7N in methanol)

  • Hydrogen gas

  • Celite®

Procedure:

  • In a high-pressure reactor (e.g., a Parr shaker), add 5-cyano-1H-indazole (1.0 eq) and methanol saturated with ammonia.

  • Carefully add the Raney Nickel slurry (typically 10-50% by weight of the starting material).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (e.g., 100-500 psi) and heat to 50-80 °C with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-12 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it is pyrophoric. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (1H-Indazol-5-yl)methanamine.

Protocol 3: Formation of this compound

Materials:

  • Crude or purified (1H-Indazol-5-yl)methanamine

  • Anhydrous diethyl ether or ethyl acetate

  • Anhydrous HCl solution (e.g., 2M in diethyl ether)

Procedure:

  • Dissolve the (1H-Indazol-5-yl)methanamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add the anhydrous HCl solution dropwise with stirring.

  • A white precipitate of this compound will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 5-bromo-1H-indazole 5-bromo-1H-indazole 5-cyano-1H-indazole 5-cyano-1H-indazole 5-bromo-1H-indazole->5-cyano-1H-indazole Zn(CN)2, Pd catalyst DMF, 120-130 °C (1H-Indazol-5-yl)methanamine (1H-Indazol-5-yl)methanamine 5-cyano-1H-indazole->(1H-Indazol-5-yl)methanamine Reduction (e.g., Raney Ni, H2 or LiAlH4) (1H-Indazol-5-yl)methanamine_hydrochloride (1H-Indazol-5-yl)methanamine hydrochloride (1H-Indazol-5-yl)methanamine->(1H-Indazol-5-yl)methanamine_hydrochloride Anhydrous HCl Diethyl ether

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Nitrile Reduction catalytic Using Catalytic Hydrogenation? start->catalytic chemical Using Chemical Reduction? catalytic->chemical No catalyst_issue Check Catalyst Activity (Fresh/Activated Raney Ni?) Increase Catalyst Loading catalytic->catalyst_issue Yes reagent_issue Check Reagent Quality (Anhydrous LiAlH4?) Increase Reagent Equivalents chemical->reagent_issue Yes side_reactions Check for Secondary/Tertiary Amines (Add Ammonia to Reaction) catalyst_issue->side_reactions purification_issue Review Purification (Optimize Extraction/Chromatography) side_reactions->purification_issue conditions_issue Optimize Reaction Conditions (Increase Temperature/Time) reagent_issue->conditions_issue conditions_issue->purification_issue

Caption: Troubleshooting workflow for low yield in nitrile reduction.

References

Technical Support Center: Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar amine compounds, offering potential causes and solutions.

Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography

Question: My polar amine compound is showing significant peak tailing on a standard silica gel column. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common problem when purifying basic compounds like amines on acidic silica gel.[1][2][3] This is primarily due to strong acid-base interactions between the basic amine and the acidic silanol groups on the silica surface, leading to strong adsorption and slow elution.[2][3]

Here is a step-by-step troubleshooting guide:

  • Cause 1: Strong Interaction with Acidic Silica: The basic nature of amines leads to strong binding with the acidic silanol groups on the silica stationary phase.[2]

    • Solution 1: Add a Basic Modifier to the Mobile Phase: Introduce a small amount of a competing base to the eluent to neutralize the acidic sites on the silica.[1][4] This will reduce the interaction of your polar amine with the stationary phase, resulting in a more symmetrical peak shape.[1]

    • Solution 2: Use an Alternative Stationary Phase: If mobile phase additives are not effective, consider a different stationary phase that is less acidic or basic in nature.[1]

// Nodes start [label="Start: Peak Tailing Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_interaction [label="Strong interaction with acidic silica?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_modifier [label="Add Basic Modifier to Mobile Phase\n(e.g., TEA, NH4OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; alt_stationary_phase [label="Use Alternative Stationary Phase\n(e.g., Alumina, Amine-Functionalized Silica)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good [label="End: Improved Peak Shape", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="End: Issue Persists", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_interaction; check_interaction -> add_modifier [label="Yes"]; check_interaction -> end_bad [label="No"]; add_modifier -> end_good; add_modifier -> alt_stationary_phase [label="If tailing persists"]; alt_stationary_phase -> end_good; } .dot

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Compound is Too Polar and Does Not Elute (Sticks to the Column)

Question: My polar amine compound is not moving from the baseline on the TLC plate, even with highly polar solvents. How can I get it to elute from the column?

Answer: Highly polar amines can exhibit very strong interactions with the silica gel, causing them to remain at the origin.[5][6] To elute these compounds, you need to significantly reduce their interaction with the stationary phase or use a more powerful elution strategy.

  • Cause 1: Excessive Adsorption to Silica: The high polarity and basicity of the amine lead to extremely strong binding to the silica gel.

    • Solution 1: Increase Mobile Phase Polarity and Add a Strong Base: A common approach is to use a mixture of a chlorinated solvent, an alcohol, and a strong base.[7][8] For example, a mobile phase of dichloromethane (DCM), methanol (MeOH), and ammonium hydroxide (NH4OH) can be effective for highly polar amines.[1][8]

    • Solution 2: Switch to a Different Chromatographic Mode: If normal-phase chromatography is ineffective, consider alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography.[8][9]

// Nodes start [label="Start: Compound Sticks to Column", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_adsorption [label="Excessive adsorption to silica?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_polarity [label="Increase Mobile Phase Polarity\n& Add Strong Base (e.g., DCM/MeOH/NH4OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; switch_mode [label="Switch Chromatographic Mode\n(HILIC or Reversed-Phase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good [label="End: Compound Elutes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="End: No Elution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_adsorption; check_adsorption -> increase_polarity [label="Yes"]; check_adsorption -> end_bad [label="No"]; increase_polarity -> end_good; increase_polarity -> switch_mode [label="If still no elution"]; switch_mode -> end_good; } .dot

Caption: Troubleshooting workflow for non-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the best mobile phase additives for purifying polar amines on silica gel?

A1: The choice of additive depends on the basicity and polarity of your amine. Here are some common options:

AdditiveTypical ConcentrationUse Case
Triethylamine (TEA)0.1 - 2% (v/v)General purpose for basic amines to reduce tailing.[1]
Ammonium Hydroxide (NH4OH)1 - 5% of a 25% aqueous solution in MeOHFor highly polar and strongly basic amines that require a stronger modifier.[1][8]
Pyridine0.1 - 1% (v/v)An alternative to TEA, can sometimes offer different selectivity.[4]

Q2: When should I consider using a stationary phase other than silica gel?

A2: You should consider an alternative stationary phase when:

  • Peak tailing persists despite the use of mobile phase additives.

  • Your compound is unstable on the acidic silica gel, leading to degradation.[10]

  • You are working with extremely polar amines that are difficult to elute even with strong mobile phases.

Common alternative stationary phases include:

  • Alumina (basic or neutral): A good choice for basic compounds as it is less acidic than silica.[1]

  • Amine-functionalized silica: These columns have amine groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic analytes.[11]

  • Reversed-phase (C18, C8): Suitable for polar amines that are soluble in aqueous mobile phases.[4][8]

Q3: What is HILIC and how can it be used for polar amine purification?

A3: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[9] For polar amines that are not retained in reversed-phase and too strongly retained in normal-phase, HILIC can be an excellent alternative.[9] The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.

// Nodes MobilePhase [label="Mobile Phase\n(High Organic, Low Aqueous)", fillcolor="#F1F3F4", fontcolor="#202124"]; StationaryPhase [label="Polar Stationary Phase\n(e.g., Silica, Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WaterLayer [label="Aqueous Layer", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Analyte [label="Polar Amine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges MobilePhase -> StationaryPhase [label="Flows over"]; StationaryPhase -> WaterLayer [label="Adsorbs"]; Analyte -> WaterLayer [label="Partitions into", dir=both]; } .dot

Caption: Principle of HILIC separation for polar amines.

Q4: My polar amine seems to be decomposing on the silica gel column. What can I do?

A4: Decomposition on silica gel is often due to the acidic nature of the stationary phase.[10] To prevent this, you can:

  • Deactivate the silica gel: Pre-wash the column with a solvent containing a base like triethylamine to neutralize the acidic sites before loading your sample.[12]

  • Use a less acidic stationary phase: As mentioned earlier, alumina or amine-functionalized silica are good alternatives.[1]

  • Minimize contact time: Run the chromatography as quickly as possible without sacrificing resolution.

Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography of a Polar Amine on Silica Gel with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by passing several column volumes of the initial mobile phase containing the basic additive (e.g., 1% TEA) through it.

  • Sample Loading: Dissolve the crude sample in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a DCM/methanol mixture) to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Deactivation of Silica Gel before Chromatography

  • Pack the column: Dry pack the column with silica gel.

  • Prepare deactivating solvent: Mix your initial elution solvent with 1-2% triethylamine.

  • Flush the column: Pass 2-3 column volumes of the deactivating solvent through the packed column.

  • Equilibrate: Flush the column with 2-3 column volumes of your initial elution solvent (without the added base) to remove excess triethylamine.

  • Proceed with chromatography: Load your sample and run the chromatography as usual.[12]

References

Technical Support Center: Column Chromatography of Basic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the column chromatography of basic compounds.

Troubleshooting Guides & FAQs

Issue 1: Peak Tailing

Q1: Why are my peaks for basic compounds tailing?

Peak tailing is a common issue when separating basic compounds, often appearing as an asymmetrical peak with a drawn-out trailing edge.[1][2][3][4] The primary cause is secondary interactions between the basic analyte and the stationary phase. In reversed-phase chromatography, this typically involves strong ionic interactions between protonated basic compounds and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3][4] These interactions lead to more than one retention mechanism, causing some analyte molecules to be retained longer, which results in peak tailing.[1][4]

Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[3][4][5]

  • Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column.[5]

  • Column Bed Deformation: Voids or channels in the column packing can cause uneven flow paths.[1][4]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[2][3][5]

Q2: How can I improve the peak shape of my basic compounds?

Improving peak shape for basic analytes involves minimizing the undesirable secondary interactions with the stationary phase. Here are several strategies:

  • Mobile Phase pH Adjustment:

    • Low pH (2-4): Operating at a low pH protonates the residual silanol groups on the silica surface, reducing their ability to interact with protonated basic analytes.[5] This is a very common and effective strategy.

    • High pH (8-10): At a higher pH, the basic compound is in its neutral, un-ionized form, which can prevent strong ionic interactions with the stationary phase. However, it's crucial to use a pH-stable column, as traditional silica-based columns can dissolve at a pH above 8.[6][7][8]

  • Use of Mobile Phase Additives:

    • Competing Base: Additives like triethylamine (TEA) or diethylamine (DEA) are small basic molecules that can compete with the analyte for interaction with the active silanol sites, effectively masking them.[9] A typical concentration is 0.1-0.5%.[9]

    • Increased Ionic Strength: Adding a salt or buffer, such as ammonium formate (e.g., 20 mM), can increase the ionic strength of the mobile phase, which can help to shield the charged interactions causing tailing and improve peak shape.[7]

  • Choice of Stationary Phase:

    • End-Capped Columns: These columns have been chemically treated to reduce the number of accessible free silanol groups, thus minimizing secondary interactions.[4][10]

    • Polar-Embedded or Charged Surface Columns: These modern stationary phases are designed to provide a protective layer over the silica surface, shielding the analytes from silanol interactions and improving peak shape for basic compounds.[5]

    • Non-Silica Based Columns: Polymer-based columns offer excellent chemical stability across a wide pH range (e.g., pH 1-14) and are a good alternative when working with high pH mobile phases.[6][7]

  • Experimental Technique:

    • Reduce Sample Load: If column overload is suspected, dilute the sample or reduce the injection volume.[4][5]

    • Match Sample Solvent to Mobile Phase: The sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase to avoid peak distortion.[5][11]

Issue 2: Poor Resolution and Retention

Q3: My basic compounds are not well-resolved or are eluting too quickly. What can I do?

Poor resolution and insufficient retention of basic compounds are often linked to their ionization state and interactions with the stationary and mobile phases.

  • Mobile Phase pH: The pH of the mobile phase is a powerful tool for manipulating the retention and selectivity of ionizable compounds like bases.[6][12]

    • At low pH , basic compounds are protonated (positively charged). While this can reduce tailing, it may also decrease retention on reversed-phase columns due to increased polarity.[6]

    • At high pH , basic compounds are in their neutral form, which is less polar and will be more strongly retained on a reversed-phase column, potentially leading to improved resolution.[12] It is often recommended to work at a pH about 2 units away from the analyte's pKa to ensure a single ionic form and avoid peak splitting.[12]

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase significantly impact retention.

    • Decreasing the percentage of the organic modifier will increase the retention time of compounds in reversed-phase chromatography.

    • Switching between acetonitrile and methanol can alter selectivity and may improve the resolution between co-eluting peaks.

  • Stationary Phase Selection:

    • C18 vs. C8: C18 columns are more hydrophobic and generally provide greater retention for non-polar compounds. A C8 column may be a better choice if your basic compounds are eluting too slowly on a C18.[13]

    • Alternative Phases: Phenyl, polar-embedded, or HILIC (Hydrophilic Interaction Liquid Chromatography) columns can offer different selectivities and may be beneficial for resolving complex mixtures of basic compounds.[5][13][14]

Issue 3: Irreversible Adsorption and Low Recovery

Q4: I am experiencing low or no recovery of my basic compound from the column. What is happening?

Low or no recovery suggests that your compound is being irreversibly adsorbed onto the stationary phase.[15] This is a severe form of the same secondary interactions that cause peak tailing, where the analyte binds so strongly to active sites on the silica that it does not elute under the chromatographic conditions.[3]

Solutions:

  • Deactivate the Stationary Phase:

    • For flash chromatography on bare silica, which is acidic, basic compounds can be strongly retained.[16] Pre-treating the silica gel with a base like triethylamine can help to neutralize the acidic sites and improve recovery.[16]

    • Using alumina as the stationary phase, which can be basic or neutral, is another option for the purification of amines.[16]

  • Use a More Aggressive Mobile Phase:

    • If the compound is stuck on the column, increasing the elution strength of the mobile phase may help. This can be done by increasing the percentage of the organic solvent or by adding a stronger solvent.

    • Adding a competing base like TEA to the mobile phase can help to displace the strongly bound analyte from the active sites.[9]

  • Change the Stationary Phase:

    • For highly basic or polar compounds, a standard silica or C18 column may not be suitable.[17] Consider using a more inert column, such as a polymer-based or a highly end-capped phase, to prevent irreversible adsorption.[6][10] In some cases, HILIC or ion-exchange chromatography might be more appropriate.[18]

Data Presentation

Table 1: Effect of Mobile Phase pH on Basic Compound Retention

Mobile Phase pHAnalyte StateInteraction with C18 Stationary PhaseExpected Retention TimePeak Shape
Low pH (~2-4) Protonated (Cationic)Reduced interaction with protonated silanolsShorterGenerally Improved (Less Tailing)
Mid pH (~5-7) Partially IonizedStrong interaction with ionized silanolsVariableOften Poor (Significant Tailing)
High pH (>8) NeutralIncreased hydrophobic interactionLongerGenerally Improved (Less Tailing)*

*Requires a pH-stable column.

Table 2: Common Mobile Phase Additives for Basic Compounds

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion-pairing agent and lowers pHCan suppress MS signal in LC-MS applications.[19]
Formic Acid 0.1%Lowers mobile phase pH to ~2.8Good for LC-MS, less ion suppression than TFA.[19][20]
Ammonium Formate/Acetate 10 - 50 mMActs as a buffer and increases ionic strengthVolatile and MS-compatible.[7][19]
Triethylamine (TEA) 0.1 - 0.5%Competing base, masks active silanol sitesCan cause baseline noise and suppress MS signal.[9]

Experimental Protocols

Protocol 1: Column Deactivation for Flash Chromatography of Acid-Sensitive Basic Compounds

This protocol describes how to reduce the acidity of silica gel using triethylamine to improve the recovery of basic compounds.

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column. Create a slurry by adding the silica gel to the initial, non-polar eluent (e.g., hexane).

  • Add Triethylamine: To the slurry, add triethylamine to a final concentration of approximately 0.5-1% (v/v). For example, add 0.5-1 mL of triethylamine for every 100 mL of eluent used to make the slurry.

  • Mix Thoroughly: Gently swirl the flask to ensure the triethylamine is evenly distributed throughout the silica slurry.

  • Pack the Column: Pack the column with the triethylamine-treated silica slurry as you normally would.

  • Equilibrate: Run several column volumes of the mobile phase (also containing 0.5-1% triethylamine) through the packed column to ensure it is fully equilibrated before loading your sample.

  • Run the Chromatography: Prepare your mobile phase with the same concentration of triethylamine and proceed with the separation.

Visualizations

Troubleshooting_Workflow start Problem Identified: Peak Tailing of Basic Compound check_overload Is the column overloaded? start->check_overload adjust_load Reduce sample concentration or injection volume check_overload->adjust_load Yes check_ph Is mobile phase pH optimal? check_overload->check_ph No adjust_load->check_ph adjust_ph Adjust pH: - Lower to pH 2-3 - Use high pH with stable column check_ph->adjust_ph No check_column Is the stationary phase appropriate? check_ph->check_column Yes adjust_ph->check_column add_additive Add mobile phase additive: - Competing base (e.g., TEA) - Increase buffer strength solution Peak Shape Improved add_additive->solution check_column->add_additive Yes change_column Switch to: - End-capped column - Polar-embedded phase - Polymer-based column check_column->change_column No change_column->solution Peak_Tailing_Mechanism cluster_column Silica Stationary Phase silica Silica Surface Si-OH (Silanol Group) Si-O⁻ (Ionized Silanol) basic_compound Basic Analyte (B) protonated_compound Protonated Analyte (BH⁺) protonated_compound->silica:f2 Strong Attraction interaction1 Desired Hydrophobic Interaction interaction2 Undesired Ionic Interaction (Causes Tailing) Tailing_Solution cluster_solutions Solutions start Tailing Peak Problem solution1 Low pH Mobile Phase (Protonates Si-OH) start->solution1 solution2 Add Competing Base (TEA) (Masks Si-O⁻) start->solution2 solution3 Use End-Capped Column (Reduces Si-OH sites) start->solution3 result Symmetrical Peak solution1->result solution2->result solution3->result

References

stability issues of (1H-Indazol-5-yl)methanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (1H-Indazol-5-yl)methanamine hydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize potential oxidation.

Q2: How should I prepare and store solutions of this compound?

It is highly recommended to prepare solutions fresh for each experiment to ensure accuracy and reproducibility. If short-term storage is unavoidable, solutions should be kept at low temperatures (2-8°C or -20°C) and protected from light.[2] Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the solution into single-use vials is a good practice.

Q3: What are the primary factors that can cause degradation of this compound in solution?

Several factors can contribute to the degradation of this compound in solution:

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[2]

  • Light: Exposure to light, especially UV light, may induce photolytic degradation.[1][2]

  • pH: The stability of amine-containing compounds can be pH-dependent. Both highly acidic and alkaline conditions may promote hydrolysis or other degradation pathways.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amine group.[2]

  • Contamination: Microbial contamination can rapidly degrade the compound, particularly in non-sterile, low-concentration solutions.[2]

Q4: I am observing inconsistent or lower-than-expected results in my biological assays. Could this be related to the stability of my compound solution?

Yes, inconsistent biological activity is a strong indicator of compound degradation.[2] If you suspect this, it is crucial to prepare a fresh solution from the solid starting material and repeat the experiment. Comparing the results from a freshly prepared solution with those from an older solution can help confirm if stability is the issue.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Visible color change or precipitation in the solution. Significant degradation or contamination of the compound.Immediately discard the solution and prepare a fresh batch from the solid material.[2]
Reduced or complete loss of biological activity, especially in low-concentration solutions. Compound degradation or bacterial contamination.Prepare fresh solutions using sterile solvents and employ aseptic handling techniques. Consider sterile filtering the solution for long-term storage of low-concentration aliquots.[2]
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Prepare a fresh sample for analysis. If the new peaks persist, it indicates inherent instability under the analytical conditions. Consider optimizing the analytical method (e.g., mobile phase pH, temperature).
Inconsistent results between experimental replicates. Instability of the stock solution or working solutions.Prepare fresh stock and working solutions for each experiment. Ensure consistent handling and storage of all solutions.

Experimental Protocols

Protocol 1: Solution Stability Assessment using HPLC

This protocol outlines a method to assess the stability of this compound in a specific solvent system under various storage conditions.

1. Materials:

  • This compound
  • HPLC-grade solvent (e.g., water, DMSO, ethanol)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • pH meter and buffers
  • Incubators/refrigerators/freezers
  • Light-protective vials (e.g., amber vials)

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
  • Aliquoting: Distribute the stock solution into multiple light-protected vials.
  • Storage Conditions: Store the aliquots under a matrix of conditions to be tested (e.g., 25°C/ambient light, 25°C/dark, 4°C/dark, -20°C/dark).
  • Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition.
  • HPLC Analysis:
  • Analyze the sample using a suitable HPLC method. A C18 column is often a good starting point.[2]
  • The mobile phase can be optimized, but a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is common.
  • Monitor the chromatogram for the peak corresponding to the parent compound and any new peaks that may represent degradation products.
  • Data Analysis: Quantify the peak area of the parent compound at each time point and normalize it to the initial time point (T=0) to determine the percentage of the compound remaining.

Illustrative Stability Data (Hypothetical)

The following table summarizes hypothetical stability data for this compound (1 mg/mL in 50:50 Water:Acetonitrile) under different storage conditions.

Storage Condition% Remaining after 24h% Remaining after 72h% Remaining after 1 week
25°C / Ambient Light85%65%40%
25°C / Dark95%88%75%
4°C / Dark99%97%92%
-20°C / Dark>99%>99%98%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis prep Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Light-Protected Vials prep->aliquot cond1 25°C / Light aliquot->cond1 cond2 25°C / Dark aliquot->cond2 cond3 4°C / Dark aliquot->cond3 cond4 -20°C / Dark aliquot->cond4 tp Retrieve Samples at Time Points (0, 24, 72h, 1wk) cond1->tp cond2->tp cond3->tp cond4->tp hplc HPLC Analysis tp->hplc data Data Quantification (% Remaining) hplc->data troubleshooting_logic start Inconsistent Experimental Results? check_solution Check Solution Appearance (Color, Precipitate) start->check_solution prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh Visible Issues compare_results Compare Results with Fresh vs. Old Solution check_solution->compare_results No Visible Issues prepare_fresh->compare_results issue_confirmed Stability Issue Confirmed compare_results->issue_confirmed Results Differ other_issue Investigate Other Experimental Variables compare_results->other_issue Results Consistent

References

preventing side reactions in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimental work.

Frequently Asked questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of indazoles?

A1: The most frequently encountered side reactions in indazole synthesis can be categorized based on the synthetic step and desired product:

  • Formation of Regioisomers: A primary challenge is the formation of a mixture of N-1 and N-2 alkylated or acylated regioisomers. The ratio of these isomers is highly dependent on the reaction conditions. The 1H-indazole is often the thermodynamically more stable isomer[1].

  • Incomplete Cyclization: Hydrazones are common intermediates in many indazole syntheses and can persist as impurities if the cyclization step is incomplete[1][2].

  • Dimerization: The formation of dimeric impurities can also occur, particularly at elevated temperatures[2].

  • Over-halogenation: When performing halogenation on the indazole ring, it is possible to get multiple halogen additions, leading to di- or tri-halogenated byproducts[3].

  • Hydrolysis: The final indazole product or its precursors, such as nitriles, can undergo hydrolysis back to the carboxylic acid under certain conditions[4].

  • Decarboxylation: Starting materials like indazole-3-carboxylic acid may undergo decarboxylation under harsh reaction conditions, resulting in an indazole byproduct lacking the desired C3-substituent[4].

Q2: How can I differentiate between the N-1 and N-2 alkylated regioisomers of my indazole product?

A2: Spectroscopic and chromatographic methods are typically employed to distinguish between N-1 and N-2 isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the proton at the C3 position is a key indicator. In 2H-indazoles, this proton is generally shifted downfield compared to the corresponding 1H-isomer[1].

    • ¹³C and ¹⁵N NMR: These techniques can also be diagnostic for differentiating the isomers[1].

    • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the N-alkyl protons and the C7a carbon for the N-1 isomer, while the N-2 alkyl protons will show a correlation to the C3 carbon[4].

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): HPLC can often effectively separate the two isomers[1].

    • Thin-Layer Chromatography (TLC) and Column Chromatography: The isomers usually exhibit different polarities, allowing for separation by silica gel chromatography[4].

  • UV-Vis Spectroscopy: The distinct UV-Vis spectra of the isomers can also aid in their identification[1].

Q3: What general strategies can be employed to improve the regioselectivity for the desired 1H-indazole isomer during N-alkylation?

A3: Controlling regioselectivity is a critical aspect of indazole synthesis. To favor the formation of the thermodynamically more stable 1H-indazole, consider the following strategies:

  • Choice of Base and Solvent: The selection of the base and solvent system is crucial. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to strongly favor the formation of the N-1 substituted product[1].

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the regioselectivity of the alkylation reaction[4].

  • Steric Hindrance: Bulky substituents at the C3 position can sterically hinder attack at the N-2 position, thereby favoring N-1 alkylation[4].

  • Protecting Groups: Employing a protecting group on one of the nitrogen atoms can direct subsequent reactions to specific positions on the indazole ring[3].

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of 1H- and 2H-Indazoles)

This is one of the most common issues in indazole synthesis. The ratio of the two isomers is highly dependent on the reaction conditions.

Troubleshooting Steps:

  • Modify the Base and Solvent System: The choice of base and solvent has a significant impact on the 1H:2H ratio.

  • Adjust the Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction.

  • Purification: If a mixture is still obtained, the isomers can often be separated by column chromatography.

Table 1: Influence of Reaction Conditions on 1H:2H Regioisomer Ratio

BaseSolventTemperature (°C)Approximate 1H:2H Ratio
K₂CO₃DMF253:1
NaHTHF0-25>95:5[1]
Cs₂CO₃Dioxane801:2

Note: These ratios are illustrative and can vary based on the specific substrate and other reaction parameters.

Logical Workflow for Minimizing 2H-Indazole Formation

G start 2H-Indazole Detected as Major Side Product step1 Step 1: Modify Base System (e.g., NaH in THF) start->step1 step2 Step 2: Optimize Solvent (Aprotic vs. Protic) step1->step2 step3 Step 3: Adjust Temperature (Lowering temperature) step2->step3 end_success Increased Yield of 1H-Indazole step3->end_success If successful end_if_still_present If still present step3->end_if_still_present step4 Step 4: Purification (Column Chromatography) step4->end_success end_if_still_present->step4 Purify

Caption: Troubleshooting workflow for minimizing 2H-indazole formation.

Issue 2: Incomplete Cyclization Resulting in Hydrazone Impurities

Hydrazones are common intermediates in many indazole syntheses and their presence indicates an incomplete reaction.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an optimal temperature to drive the cyclization to completion. Monitor the reaction progress by TLC or LC-MS.

  • Utilize a Catalyst: The efficiency of the cyclization can often be improved by the addition of a suitable acid or base catalyst, depending on the specific reaction mechanism.

  • Water Removal: In some syntheses, the presence of water can hinder the cyclization. Using a Dean-Stark apparatus or adding molecular sieves can be beneficial.

Reaction Pathway: Hydrazone to Indazole

G Hydrazone Hydrazone Intermediate TransitionState Cyclization Transition State Hydrazone->TransitionState Heat, Acid/Base Catalyst Indazole Indazole Product TransitionState->Indazole Elimination of H₂O

Caption: Generalized pathway from a hydrazone intermediate to the indazole product.

Issue 3: Over-chlorination Leading to Dichloro- or Trichloroindazoles

When attempting to synthesize a monochloroindazole, the formation of multiple chlorinated species can be a significant issue.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess of the substrate relative to the chlorinating agent can help minimize over-chlorination.

  • Maintain Low Reaction Temperature: Electrophilic aromatic substitution is an exothermic process. Lower temperatures can help to control the reaction rate and improve selectivity[3].

  • Slow Addition of Reagents: Add the chlorinating agent portion-wise or as a solution via slow addition (e.g., using a syringe pump). This maintains a low concentration of the chlorinating agent in the reaction mixture, reducing the likelihood of multiple chlorination events[3].

  • Choice of Solvent: The polarity of the solvent can influence the reactivity of the chlorinating agent. Less polar solvents may decrease the reaction rate and improve selectivity[3].

Logical Relationship for Controlling Chlorination

G cluster_conditions Reaction Parameters goal Desired: Monochloroindazole side_product Side Product: Dichloroindazole stoichiometry Controlled Stoichiometry stoichiometry->goal temperature Low Temperature temperature->goal addition_rate Slow Reagent Addition addition_rate->goal solvent Less Polar Solvent solvent->goal

Caption: Key experimental parameters to favor monochlorination over dichlorination.

Experimental Protocols

Protocol 1: Jacobsen-Type Synthesis of 1H-Indazole from o-Toluidine

This protocol is optimized to minimize unreacted intermediates and side products.

Materials:

  • o-Toluidine

  • Acetic acid

  • Acetic anhydride

  • Nitrous gases

  • Benzene (or a suitable alternative solvent)

  • Hydrochloric acid

  • Ammonia solution

Procedure:

  • Acetylation: To a solution of o-toluidine in a mixture of acetic acid and acetic anhydride, add the reagents slowly while maintaining a controlled temperature.

  • Nitrosation: Cool the reaction mixture in an ice bath and introduce nitrous gases at a rate that maintains a low temperature (1-4 °C)[1].

  • Cyclization: After the nitrosation is complete, the intermediate is carefully decomposed, often by heating, to promote the cyclization to 1H-indazole[1].

  • Work-up and Purification: The crude product is extracted and purified, typically by vacuum distillation or recrystallization.

Experimental Workflow for Jacobsen-Type Synthesis

G start Start: o-Toluidine step1 Acetylation (Acetic Anhydride, Acetic Acid) start->step1 step2 Nitrosation (Nitrous Gases, 1-4 °C) step1->step2 step3 Cyclization (Heating) step2->step3 step4 Work-up (Extraction) step3->step4 step5 Purification (Distillation or Recrystallization) step4->step5 end Final Product: 1H-Indazole step5->end

Caption: Step-by-step workflow for the Jacobsen-type synthesis of 1H-indazole.

Protocol 2: Regioselective N-1 Alkylation of Indazole

This protocol is designed to favor the formation of the N-1 alkylated product.

Materials:

  • Indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of NaH in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of indazole in anhydrous THF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise. Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Optimizing N-Alkylation of Indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this critical synthetic transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of indazoles and offers potential solutions to improve regioselectivity and overall reaction success.

ProblemPotential Cause(s)Suggested Solution(s)
Poor N1/N2 Regioselectivity (Mixture of Isomers) Reaction conditions (base, solvent, temperature) are not optimal for directing the alkylation to a single nitrogen.- For N1-selectivity: Use sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF). This combination often favors the formation of the thermodynamically more stable N1-alkylated product.[1][2][3][4] - For N2-selectivity: Explore conditions that favor kinetic control, such as Mitsunobu reactions or the use of trifluoromethanesulfonic acid (TfOH) with diazo compounds.[2][5] - The choice of cation can be influential; for example, cesium carbonate (Cs₂CO₃) has been employed to achieve N1-selectivity.[2]
Unexpected Regioselectivity Steric or electronic effects of the substituents on the indazole ring are dictating the reaction outcome.- Be aware that electron-withdrawing groups at the C7 position (e.g., NO₂, CO₂Me) can strongly direct alkylation to the N2 position.[1][2][3][6] - Bulky substituents at the C3 position can favor N1-alkylation.[1][2] - Consider the possibility of chelation control if your indazole possesses a coordinating group (e.g., an ester) at the C3 or C7 position, which can direct the alkylation.[2][7]
Low Reaction Yield Incomplete reaction or formation of side products.- Ensure anhydrous conditions, particularly when using reactive bases like NaH.[2] - Optimize the reaction temperature; some reactions may necessitate heating to reach completion.[2] - The choice of alkylating agent can impact the yield. Primary alkyl halides and tosylates are often effective.[1][2][3][6]
Difficulty in Separating N1 and N2 Isomers The isomers possess very similar physical properties, making chromatographic separation challenging.- While not a direct solution for improving regioselectivity, if a mixture is obtained, meticulous optimization of chromatographic conditions (e.g., stationary phase, eluent system) is required.[2] - Consider derivatizing the mixture to facilitate separation, followed by the removal of the directing group if feasible.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the regioselectivity of indazole N-alkylation?

A1: The regioselectivity of indazole N-alkylation is governed by a complex interplay of several factors:

  • Reaction Conditions: The choice of base and solvent is paramount. For instance, NaH in THF generally promotes N1-alkylation, whereas Mitsunobu conditions or the use of TfOH with diazo compounds typically favor N2-alkylation.[2][5]

  • Indazole Substituents: The electronic and steric properties of substituents on the indazole ring play a crucial role. Electron-withdrawing groups, especially at the C7 position, can direct alkylation to the N2 position.[1][2][3][6]

  • Alkylating Agent: The nature and reactivity of the alkylating agent can also influence the N1/N2 ratio.[2]

  • Chelation: The presence of a coordinating group on the indazole can lead to chelation with the cation of the base, thereby directing the alkylation.[2][7]

Q2: How can I selectively favor N1-alkylation?

A2: To favor N1-alkylation, conditions that promote thermodynamic control are typically employed. The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a widely adopted and effective method for achieving high N1-selectivity.[1][2][3][4] The formation of a tight ion pair between the indazole anion and the sodium cation is thought to sterically hinder the N2 position, thus directing alkylation to N1.[2][4]

Q3: What methods are recommended for achieving selective N2-alkylation?

A3: Selective N2-alkylation often requires conditions that favor the kinetically controlled product. Several methods have been developed to achieve high N2-selectivity:

  • Mitsunobu Reaction: This reaction has demonstrated a strong preference for the formation of the N2-regioisomer.[5][8][9]

  • Catalysis with Trifluoromethanesulfonic Acid (TfOH): The use of TfOH with diazo compounds as the alkylating agent can provide excellent N2-selectivity.[2][5]

  • Substituent Effects: Indazoles bearing electron-withdrawing substituents at the C7-position have been observed to undergo highly regioselective N2-alkylation.[1][2][3][6]

Summary of Reaction Conditions for Regioselectivity

The following table summarizes reported conditions for the N-alkylation of various indazoles, highlighting the resulting regioselectivity.

Indazole SubstrateBaseSolventAlkylating AgentTemp. (°C)N1:N2 Ratio
UnsubstitutedNaHTHFn-Pentyl bromide50>99:1
3-tert-ButylNaHTHFn-Pentyl bromide50>99:1[1][3]
3-CO₂MeNaHTHFn-Pentyl bromide50>99:1[1][3]
7-NO₂NaHTHFn-Pentyl bromide504:96[1][3]
7-CO₂MeNaHTHFn-Pentyl bromide504:96[1][3]
UnsubstitutedK₂CO₃DMFAlkyl halideRTMixture[5]
Methyl 1H-indazole-3-carboxylate-THFn-Pentanol (Mitsunobu)RT1:2.5[8][9]

Experimental Protocols

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position.

  • Preparation: To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.[2]

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes.[2]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.[2]

  • Reaction: The reaction is stirred until completion as monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).[2]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N1-alkylated indazole.[2]

Protocol 2: Selective N2-Alkylation (Kinetic Control)

This protocol is designed to favor the formation of the N2-alkylated product.

  • Preparation: To a solution of the 1H-indazole (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add trifluoromethanesulfonic acid (TfOH, 0.04 mmol).[2]

  • Reaction: The reaction mixture is stirred at 50 °C for the time indicated by reaction monitoring (e.g., TLC or LC-MS).[2]

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[2]

  • Purification: The residue is purified by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure N2-alkylated indazole.[2]

Visual Guides

G General Experimental Workflow for Regioselective Indazole N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Indazole Indazole Substrate ReactionConditions Reaction Conditions (Temperature, Time) Indazole->ReactionConditions Base Base Selection (e.g., NaH, K2CO3) Base->ReactionConditions Solvent Solvent Choice (e.g., THF, DMF) Solvent->ReactionConditions AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->ReactionConditions Workup Quenching & Extraction ReactionConditions->Workup Purification Chromatography Workup->Purification N1_Product N1-Alkylated Indazole Purification->N1_Product N2_Product N2-Alkylated Indazole Purification->N2_Product

Caption: A generalized experimental workflow for regioselective indazole N-alkylation.

G Troubleshooting Regioselectivity in Indazole N-Alkylation Start Poor Regioselectivity (Mixture of N1/N2) DesiredProduct Desired Product? Start->DesiredProduct N1_Selectivity Target: N1-Alkylation DesiredProduct->N1_Selectivity N1 N2_Selectivity Target: N2-Alkylation DesiredProduct->N2_Selectivity N2 Conditions_N1 Use NaH in THF (Thermodynamic Control) N1_Selectivity->Conditions_N1 Conditions_N2 Use Mitsunobu or TfOH/Diazo (Kinetic Control) N2_Selectivity->Conditions_N2 CheckSubstituents_N1 Consider C3-substituent effects (bulky groups favor N1) Conditions_N1->CheckSubstituents_N1 CheckSubstituents_N2 Consider C7-substituent effects (EWG favors N2) Conditions_N2->CheckSubstituents_N2 Success Improved Selectivity CheckSubstituents_N1->Success CheckSubstituents_N2->Success

Caption: A decision tree for troubleshooting and optimizing the regioselectivity of indazole N-alkylation.

References

solubility problems of (1H-Indazol-5-yl)methanamine hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (1H-Indazol-5-yl)methanamine Hydrochloride

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous buffer systems. As an amine hydrochloride salt, its solubility is intrinsically linked to the pH and composition of the dissolution medium.[1][2][3] This guide provides a framework for understanding and systematically overcoming these issues to ensure reproducible and accurate experimental outcomes.

While specific experimental solubility data for this compound is not extensively published, this guide is built upon established physicochemical principles governing the behavior of amine hydrochloride salts and structurally similar molecules.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in PBS at pH 7.4, and it immediately precipitated. Why?

This is a classic pH-dependent solubility issue. This compound is the salt of a weak base. In its hydrochloride (salt) form, the primary amine is protonated (-CH₂NH₃⁺), rendering it ionic and generally water-soluble.[2][3][4] However, when introduced to a neutral or alkaline buffer like PBS (pH ≈ 7.4), the buffer can neutralize the amine, converting it to its free base form (-CH₂NH₂). This neutral form is significantly less polar and thus has much lower aqueous solubility, causing it to precipitate.[1]

Q2: What is the ideal starting pH to dissolve this compound?

To ensure maximum initial solubility, you should dissolve the compound in a slightly acidic aqueous environment (e.g., pH 4.0-5.5). In this pH range, the equilibrium is strongly shifted towards the protonated, more soluble form of the amine. You can start by dissolving the compound in sterile, deionized water and, if necessary, adjusting the pH downwards with a small amount of dilute HCl.

Q3: Can I use organic co-solvents like DMSO to prepare my stock solution?

Yes, using a co-solvent like DMSO to create a concentrated stock solution is a very common and effective strategy, especially for compounds that are poorly soluble in aqueous media.[5] However, be aware of "solvent-shifting" precipitation. When you dilute the DMSO stock into your aqueous buffer, the final DMSO concentration may be too low to maintain solubility, causing the compound to precipitate out.[5] It is crucial to ensure the final concentration in the aqueous buffer is below the compound's solubility limit in that specific buffer/co-solvent mixture.

Q4: My solution was clear initially but became cloudy after storing it at 4°C. What is happening?

This could be due to two main factors:

  • Temperature-Dependent Solubility: Most compounds exhibit lower solubility at colder temperatures. The solution might have been stable at room temperature but became supersaturated upon refrigeration, leading to crystallization or precipitation over time.

  • Buffer Instability: Some buffer components, particularly phosphate in concentrated stocks, can be less soluble at lower temperatures.[6] While less common for standard 1X buffers, it's a possibility.

It is often recommended to prepare aqueous solutions of such compounds fresh for each experiment and avoid long-term storage, especially under refrigeration.[7]

In-Depth Troubleshooting Guides

Issue 1: Compound Fails to Dissolve in Neutral Buffer

Root Cause Analysis: The primary cause is the conversion of the soluble hydrochloride salt to the insoluble free base at neutral or alkaline pH. The Henderson-Hasselbalch equation governs the ratio of the ionized (soluble) to unionized (insoluble) forms of the drug based on its pKa and the buffer's pH.[8][9][10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for initial dissolution failure.

Solutions:

  • pH-Adjusted Dissolution (Recommended):

    • First, dissolve the this compound powder in sterile, deionized water.

    • Gently adjust the pH to an acidic range (e.g., pH 4.0) using 0.1N HCl.

    • Once fully dissolved, this acidic stock can be slowly added to your final experimental buffer with vigorous stirring. The key is to allow the buffer to gradually raise the pH of the small volume of stock being added, preventing localized high concentrations that can crash out.

    • Crucially, verify the final pH of your solution and adjust if necessary.

  • Co-Solvent Approach:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • Perform serial dilutions. An intermediate dilution step into a mix of buffer and DMSO or into media containing serum (e.g., FBS) can sometimes prevent precipitation.[5]

    • Validation Step: Always run a vehicle control (buffer + equivalent amount of DMSO) in your experiments to account for any effects of the co-solvent.

Issue 2: Precipitation Occurs When Adding Compound to Phosphate-Buffered Saline (PBS)

Root Cause Analysis: Beyond the pH shift, a specific chemical interaction can occur. Polycationic molecules can form insoluble salts with phosphate anions.[7] While (1H-Indazol-5-yl)methanamine is monocationic, strong localized charge interactions with dibasic phosphate ions (HPO₄²⁻) in PBS at pH 7.4 can lead to the formation of poorly soluble complexes.

Solutions:

  • Modify the Order of Addition: Instead of adding a concentrated stock directly to 1X PBS, try adding the compound to a saline-only solution first, then slowly introduce a concentrated phosphate buffer stock to reach the final desired concentration. This gradual introduction of phosphate ions can prevent rapid precipitation.[7]

  • Lower the Phosphate Concentration: If your experimental design can tolerate it, consider using a modified PBS with a lower phosphate concentration (e.g., 5 mM instead of the standard 10 mM).[7]

  • Use an Alternative Buffer System: For sensitive applications, switching to a non-phosphate-based buffer may be necessary. Good alternatives for the physiological pH range include HEPES, MOPS, and Tris buffers.[11] These are zwitterionic or amine-based buffers that are less likely to form insoluble salts with cationic compounds.

Table 1: Comparison of Common Biological Buffers

Buffer SystemBuffering RangeProsCons & Potential Interactions
Phosphate 6.2 - 8.2Physiologically relevant, inexpensive.[12][13]Can precipitate with polycationic compounds and divalent cations (Ca²⁺, Mg²⁺).[6][7][14]
Tris 7.5 - 9.0Good general-purpose biological buffer.[11]pH is highly temperature-dependent; can interact with some enzymes.
HEPES 6.8 - 8.2Zwitterionic, minimal salt effects, pH less sensitive to temperature changes.More expensive than phosphate.
MOPS 6.5 - 7.9Good for many biological systems; does not interact with most metal ions.[11]Can be oxidized by some systems.
Citrate 3.0 - 6.2Useful for acidic conditions; can chelate metal ions.[11]Not suitable for physiological pH; chelation can interfere with experiments.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment via pH Modification

This protocol allows you to determine the approximate solubility limit of your compound at a target pH.

  • Prepare Buffers: Prepare a series of buffers (e.g., 50 mM Citrate for pH 4-6, 50 mM Phosphate for pH 6-8) at intervals of 0.5 pH units.

  • Initial Dissolution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in deionized water, acidifying to pH 4 with 0.1N HCl to ensure complete dissolution.

  • Spiking: In separate microcentrifuge tubes, add increasing amounts of your acidic stock solution to a fixed volume (e.g., 1 mL) of each prepared buffer.

  • Equilibration: Cap the tubes and place them on a rotator at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

  • Observation & Separation: Visually inspect each tube for precipitation. Centrifuge all tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound.

  • Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Data Analysis: Plot the measured solubility (mg/mL or mM) against the buffer pH to generate a pH-solubility profile for your compound.

Protocol 2: Preparation of a 10 mM Solution in PBS (pH 7.4) - The "pH-Dilution" Method

This method minimizes the risk of precipitation when preparing a final solution in a neutral buffer.

G A 1. Weigh Compound B 2. Dissolve in dH₂O (e.g., 50% of final volume) A->B C 3. Acidify with 0.1N HCl to pH ~4.0 to fully dissolve B->C E 5. SLOWLY add acidic compound solution to 2X PBS with vigorous stirring C->E D 4. Prepare 2X PBS in a separate beaker D->E F 6. Adjust final pH to 7.4 with 1N NaOH E->F G 7. Q.S. to final volume with dH₂O F->G H 8. Sterile filter (0.22 µm) G->H

Caption: Step-by-step workflow for the pH-dilution method.

References

Technical Support Center: Managing Regioisomer Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and troubleshooting the formation of regioisomers in common indazole synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the N-alkylation of indazoles?

A1: The regiochemical outcome of indazole N-alkylation, affording either the N1 or N2 isomer, is governed by a complex interplay of several factors. These include the choice of base and solvent, the nature of the alkylating agent, and the steric and electronic properties of substituents on the indazole ring.[1][2] Generally, the 1H-indazole tautomer is thermodynamically more stable.[3]

Q2: How can I favor the formation of the N1-alkylated indazole?

A2: To selectively obtain the N1-alkylated product, conditions that favor the thermodynamically more stable isomer are typically employed.[2] A widely used and effective method is the use of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[2][4] The sodium cation is thought to chelate with the N2 nitrogen and a substituent at the C3 position, sterically hindering the approach of the electrophile to the N2 position.[2]

Q3: What conditions are favorable for synthesizing the N2-alkylated indazole?

A3: While the 1H-indazole is often the more stable tautomer, kinetic control can be exerted to favor N2-alkylation. The Mitsunobu reaction, for instance, often shows a preference for the formation of the N2 regioisomer.[3] Additionally, the presence of electron-withdrawing groups at the C7 position of the indazole ring, such as nitro (NO₂) or carboxylate (CO₂Me), can direct alkylation to the N2 position with high selectivity.[2] Metal-mediated alkylations, for example using gallium or aluminum reagents, have also been shown to favor the N2 position.[2]

Q4: Are there specific named reactions that are inherently regioselective for one isomer over the other?

A4: Yes, the Davis-Beirut reaction is a notable example. It is a robust method for the synthesis of 2H-indazoles and their derivatives, proceeding through a key nitroso imine intermediate under redox-neutral conditions.[1][5] This reaction provides a reliable entry to the 2H-indazole core.[1]

Q5: I have a mixture of N1 and N2 isomers. What are the common methods for their separation?

A5: The separation of indazole regioisomers is a common challenge. The most frequently used technique is flash column chromatography on silica gel.[6][7] The choice of eluent system is critical and often requires careful optimization. In cases where chromatographic separation is difficult, other techniques such as fractional crystallization or preparative high-performance liquid chromatography (HPLC) may be effective.

Q6: How can I confirm the identity of my N1 and N2 isomers?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N1 and N2 substituted indazoles. Specifically, two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be diagnostic. For an N2-substituted indazole, a correlation is typically observed between the protons of the alkyl group attached to the nitrogen and the C3 and C7a carbons of the indazole core. In contrast, for an N1-substituted indazole, a correlation is usually seen with the C7a carbon but not the C3 carbon.[3]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Isomers)

Possible Causes and Solutions:

  • Inappropriate Base/Solvent Combination: The choice of base and solvent is crucial. For high N1 selectivity, stronger, non-coordinating bases in aprotic, non-polar solvents are preferred.

    • Recommendation: Switch to NaH in THF.[2][4] Avoid using potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF, as this often leads to isomer mixtures.[8]

  • Steric and Electronic Effects of Substituents: The substituents on your indazole ring may be influencing the regiochemical outcome.

    • Recommendation: Analyze the electronic nature of your substituents. Electron-withdrawing groups at C7 can favor N2 alkylation.[2] Bulky substituents at C3 can favor N1 alkylation when using certain bases.[2]

  • Kinetic vs. Thermodynamic Control: Your reaction conditions may be favoring the kinetic product (often N2) over the thermodynamic product (N1).

    • Recommendation: To favor the thermodynamic N1 product, consider running the reaction for a longer duration or at a slightly elevated temperature to allow for equilibration.[3]

Problem 2: Low Yield or No Reaction in a Davis-Beirut Synthesis of 2H-Indazoles

Possible Causes and Solutions:

  • Instability of Intermediates: The key o-nitrosobenzylidine imine intermediate can be unstable.[9]

    • Recommendation: Ensure that the reaction conditions are strictly followed. The reaction is sensitive to temperature and the presence of light.[9]

  • Incorrect Base or Acid Catalysis: The Davis-Beirut reaction can be catalyzed by either acid or base, and the choice of catalyst can be substrate-dependent.[9]

    • Recommendation: If the reaction is not proceeding under basic conditions, consider exploring acid catalysis (e.g., catalytic acetic acid), especially for the formation of N-aryl 2H-indazoles.[9]

  • Solvent Effects: The solvent plays a critical role in modulating the reactivity of the intermediates.

    • Recommendation: The presence of an alcohol is often necessary in the base-catalyzed reaction.[5] Ensure the appropriate solvent system is being used as specified in established protocols.

Data on Regioselectivity in Indazole N-Alkylation

The following tables summarize quantitative data on the N1:N2 regioisomeric ratios obtained under various reaction conditions.

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioTotal Yield (%)Reference
1H-Indazolen-Pentyl bromideNaHTHF>99:1-[4]
1H-Indazolen-Pentyl bromideK₂CO₃DMF58:42-[10]
Methyl 1H-indazole-3-carboxylateMethyl iodideK₂CO₃DMFN1 (44%), N2 (40%)84[11]
5-Bromo-1H-indazole-3-carboxylateVarious alcoholsCs₂CO₃1,4-dioxanePredominantly N1>90[12]

Table 2: Effect of Substituents on N-Alkylation Regioselectivity (using NaH in THF)

Indazole SubstrateAlkylating AgentN1:N2 RatioReference
3-Carboxymethyl-1H-indazolen-Pentyl bromide>99:1[3]
3-tert-Butyl-1H-indazolen-Pentyl bromide>99:1[3]
7-Nitro-1H-indazolen-Pentyl bromide4:96[2]
7-Carboxy-1H-indazolen-Pentyl bromide4:96[2]

Key Experimental Protocols

Protocol 1: General Procedure for Highly N1-Selective Alkylation[8]
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the desired 1H-indazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction[7]
  • Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

Visual Guides

Regioselective_N_Alkylation cluster_N1 N1-Alkylation (Thermodynamic Control) cluster_N2 N2-Alkylation (Kinetic Control) Indazole 1H-Indazole N1_Conditions NaH, THF Indazole->N1_Conditions N2_Conditions Mitsunobu (DIAD, PPh3) or EWG at C7 Indazole->N2_Conditions N1_Product N1-Alkyl Indazole N1_Conditions->N1_Product Favored by: - Steric hindrance at N2 - Thermodynamic stability N2_Product N2-Alkyl Indazole N2_Conditions->N2_Product Favored by: - Kinetically accessible N2 - Electron-withdrawing groups

Caption: Factors influencing N1 vs. N2 alkylation of indazoles.

Davis_Beirut_Workflow Start o-Nitrobenzylamine Intermediate1 In situ generation of o-nitrosobenzylidine imine Start->Intermediate1 Base (e.g., KOH) or Acid Catalysis Cyclization N-N Bond Forming Heterocyclization Intermediate1->Cyclization Product 2H-Indazole Cyclization->Product

Caption: Simplified workflow of the Davis-Beirut reaction for 2H-indazole synthesis.

Troubleshooting_Flowchart Start Indazole Synthesis: Regioisomer Mixture Obtained Check_Reaction Identify Synthetic Route Start->Check_Reaction N_Alkylation N-Alkylation? Check_Reaction->N_Alkylation Cyclization Cyclization Reaction? Check_Reaction->Cyclization Optimize_N_Alkylation Optimize N-Alkylation Conditions: - Base: NaH for N1 - Solvent: THF for N1 - Consider Mitsunobu for N2 N_Alkylation->Optimize_N_Alkylation Yes Separation Separation Required: - Flash Column Chromatography - Fractional Crystallization - Preparative HPLC N_Alkylation->Separation No (Optimization not feasible) Optimize_Cyclization Review Cyclization Strategy: - Davis-Beirut for 2H-indazoles - Check precursor design Cyclization->Optimize_Cyclization Yes Cyclization->Separation No (Optimization not feasible)

Caption: Troubleshooting guide for managing regioisomer formation.

References

inconsistent results in biological assays using indazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in biological assays using indazole compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of indazole compounds that can contribute to assay variability.

Q1: Why am I seeing variable results with my indazole compound across different experimental batches?

A1: Inconsistent results with indazole compounds can stem from several factors related to the compound itself and the experimental setup. The primary culprits are often issues with solubility, purity, and stability . Indazole derivatives can be prone to poor aqueous solubility, may exist as different tautomers or regioisomers affecting biological activity, and can degrade under certain storage or experimental conditions.[1][2] It is also crucial to ensure consistency in all assay parameters, including reagent concentrations, incubation times, and instrument settings between batches.

Q2: My indazole compound is difficult to dissolve in aqueous assay buffers. What are the best practices for solubilization?

A2: Many indazole derivatives have low aqueous solubility due to their hydrophobic aromatic ring systems.[2][3] The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[2][4] This stock can then be serially diluted into your aqueous buffer for the final assay concentration. It is critical to ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.[2] If solubility issues persist, consider pH adjustment of the buffer, as the ionizable nitrogen atoms in the indazole ring can be protonated or deprotonated to increase solubility.[2] The use of co-solvents or cyclodextrins can also be explored.[2]

Q3: Could the purity of my indazole compound affect my assay results? How can I assess its purity?

A3: Absolutely. The presence of impurities, such as unreacted starting materials, byproducts, or regioisomers (e.g., N-1 vs. N-2 alkylated indazoles), can lead to misleading results.[5][6] Different isomers can have significantly different biological activities. The purity of your compound should be verified using orthogonal analytical methods.[7] High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity by comparing the area of the main peak to the total area of all peaks.[5][8] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the compound's structure and identify impurities, while Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight and help in identifying impurities.[7]

Q4: Are indazole compounds stable in solution? How should I store them?

A4: The stability of indazole derivatives is compound-specific and can be influenced by pH, light, and temperature.[9][10] Some indazoles can undergo photodegradation, oxidation, or hydrolysis.[10] It is recommended to store stock solutions in DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] For aqueous working solutions, it is best to prepare them fresh for each experiment. A chemical stability assay can be performed by incubating the compound in the assay buffer at 37°C and measuring its concentration at different time points using HPLC-MS.[9]

Q5: My indazole compound is fluorescent. How can this interfere with my assay, and what can I do about it?

A5: If your indazole compound is inherently fluorescent and your assay uses a fluorescence-based readout, the compound's fluorescence can overlap with the signal from your assay's fluorophore, leading to false-positive results.[11][12] To mitigate this, you should first characterize the excitation and emission spectra of your compound.[13] If there is an overlap, consider using a fluorescent dye for your assay that has a spectral profile distinct from your compound.[13] Alternatively, running a counter-screen with the compound in the assay buffer without the biological target can help quantify the compound's intrinsic fluorescence, which can then be subtracted from the experimental results.[14]

Part 2: Troubleshooting Guides

This section provides structured guides to help you diagnose and resolve specific issues encountered during your experiments.

Guide 1: Troubleshooting Poor Solubility

If you suspect your indazole compound is not fully dissolved in your assay medium, follow this workflow:

start Inconsistent or Low Potency Observed check_solubility Visually inspect for precipitation or cloudiness in wells start->check_solubility precipitate_yes Precipitation Observed check_solubility->precipitate_yes Yes precipitate_no No Visible Precipitation check_solubility->precipitate_no No prepare_stock Prepare high-concentration stock in 100% DMSO precipitate_yes->prepare_stock other_issues Investigate other potential issues (purity, stability) precipitate_no->other_issues dilute Serially dilute stock into aqueous buffer with vigorous mixing prepare_stock->dilute retest Re-run experiment dilute->retest still_precipitates Precipitation Still Occurs retest->still_precipitates Fails success Solubility Improved retest->success Passes adjust_ph Perform pH-solubility profile to find optimal pH still_precipitates->adjust_ph use_cosolvent Test co-solvents (e.g., ethanol) or cyclodextrins adjust_ph->use_cosolvent use_cosolvent->success no_success Solubility Not Improved use_cosolvent->no_success consider_formulation Consider advanced formulation strategies no_success->consider_formulation

Caption: Troubleshooting workflow for indazole compound solubility issues.

Guide 2: Investigating Compound Purity

If you suspect impurities are affecting your results, a systematic approach to purity analysis is necessary.

start Unexplained Assay Variability or Off-Target Effects hplc_analysis Perform HPLC-UV analysis to determine purity (%) start->hplc_analysis purity_check Purity >95%? hplc_analysis->purity_check lcms_analysis Run LC-MS to confirm molecular weight and identify impurities purity_check->lcms_analysis Yes repurify Repurify compound (e.g., chromatography, recrystallization) purity_check->repurify No mw_check Correct MW? lcms_analysis->mw_check nmr_analysis Acquire 1H and 13C NMR spectra mw_check->nmr_analysis Yes resynthesize Consider re-synthesis or source from a different vendor mw_check->resynthesize No structure_check Structure consistent with expected compound? nmr_analysis->structure_check use_compound Proceed with biological assays structure_check->use_compound Yes investigate_isomers Investigate for presence of regioisomers/tautomers structure_check->investigate_isomers No retest_purity Re-assess purity with HPLC and NMR repurify->retest_purity retest_purity->use_compound investigate_isomers->resynthesize

Caption: Workflow for assessing the purity of indazole compounds.

Part 3: Quantitative Data Summary

This section provides a summary of inhibitory concentrations (IC₅₀) for selected indazole-based kinase inhibitors to serve as a reference.

Table 1: Inhibitory Potency (IC₅₀ in nM) of Selected Indazole-Based Kinase Inhibitors

Kinase Target Axitinib Pazopanib C05 (PLK4 Inhibitor)
VEGFR1 0.1 10 -
VEGFR2 0.2 30 -
VEGFR3 0.1-0.3 47 -
PDGFRβ 1.6 84 -
c-Kit 1.7 74 -
PLK4 4.2 - < 0.1
PLK1 - - > 5000
Aurora A - - > 5000
Aurora B - - > 5000

Data is compiled from various sources and experimental conditions may vary.[15][16][17]

Part 4: Experimental Protocols

This section provides detailed methodologies for key experiments frequently used with indazole compounds.

Protocol 1: MTT Cell Viability Assay

This assay assesses the cytotoxic effects of indazole compounds on cancer cell lines.[18][19]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[18][20]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Indazole compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[18]

  • Compound Treatment: Prepare serial dilutions of the indazole compound in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO). Incubate for the desired time (e.g., 48 or 72 hours).[19]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes.[18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[19]

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay measures the ability of an indazole compound to inhibit the activity of a purified kinase.[16][21]

Principle: The amount of ADP produced in the kinase reaction is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The signal is proportional to kinase activity.

Materials:

  • Purified kinase and its specific substrate

  • ATP

  • Indazole inhibitor

  • ADP-Glo™ Kinase Assay Kit

  • Assay plates (white, opaque)

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, substrate, and various concentrations of the indazole inhibitor in kinase reaction buffer.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at the kinase's optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[16]

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[21]

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[21]

  • Luminescence Reading: Measure the luminescent signal using a plate reader.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the inhibitor concentration.[16]

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with an indazole compound.[22][23]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[22]

Materials:

  • Cells treated with the indazole compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[22]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.[23]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

  • Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[22]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer as soon as possible. Differentiate cell populations based on fluorescence signals (FITC vs. PI).

Part 5: Signaling Pathway and Workflow Diagrams

This section provides diagrams to visualize key concepts and processes.

VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Axitinib Axitinib (Indazole Inhibitor) Axitinib->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis

Caption: Simplified VEGFR signaling pathway inhibited by indazole compounds like Axitinib.

start Start: New Indazole Compound purity_id Confirm Purity & Identity (HPLC, LC-MS, NMR) start->purity_id solubility Determine Aqueous Solubility purity_id->solubility biochem_assay Biochemical Assay (e.g., Kinase Inhibition) solubility->biochem_assay cell_viability Cell-Based Assay (e.g., MTT for Cytotoxicity) biochem_assay->cell_viability mechanism_assay Mechanism of Action Assay (e.g., Apoptosis) cell_viability->mechanism_assay selectivity Selectivity Profiling (Kinome Scan) mechanism_assay->selectivity in_vivo In Vivo Studies selectivity->in_vivo

Caption: General experimental workflow for characterizing a new indazole inhibitor.

References

Technical Support Center: Scale-Up Synthesis of (1H-Indazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (1H-Indazol-5-yl)methanamine hydrochloride. The information is structured to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A common and effective synthetic approach involves the reduction of a suitable precursor, such as 1H-indazole-5-carbonitrile or 1H-indazole-5-carbaldehyde oxime. The final step typically involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

Key parameters to monitor during scale-up include reaction temperature, rate of reagent addition, agitation speed, and reaction time. Careful control of these parameters is crucial for ensuring consistent product quality, yield, and impurity profile. For instance, controlling the temperature during exothermic reduction steps is vital to prevent side reactions.

Q3: How can I minimize the formation of impurities during the synthesis?

Minimizing impurity formation can be achieved by using high-purity starting materials, maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and optimizing reaction conditions such as temperature and reaction time. Close monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for timely quenching of the reaction to prevent the formation of degradation products.

Q4: What are the recommended storage conditions for this compound?

The compound should be stored in a well-sealed container in a dry place at room temperature.[1] This helps to prevent degradation from moisture and exposure to air.

Troubleshooting Guides

Issue 1: Low Yield in the Reduction Step
Potential Cause Recommended Solution
Poor Reducing Agent Activity Ensure the reducing agent is fresh and has been stored under appropriate conditions. Consider using a slight excess (1.2-1.5 equivalents) of the reducing agent.[2] For reductive aminations, sodium triacetoxyborohydride is often effective.[2]
Incomplete Reaction Monitor the reaction progress closely using TLC or HPLC. If the reaction stalls, a slight increase in temperature may be necessary. However, be cautious as higher temperatures can lead to side product formation.
Side Reactions Strong reducing agents like lithium aluminum hydride may lead to over-reduction.[2] Ensure the chosen reducing agent is appropriate for the specific functional group transformation. Slow addition of reagents can also help minimize side reactions like polymerization.[2]
Issue 2: Difficulty in Product Isolation and Purification
Potential Cause Recommended Solution
Product is a Polar Amine Polar amines can be challenging to extract.[2] An acid-base extraction can be employed. Acidify the aqueous layer to protonate the amine, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the amine product with a suitable organic solvent.[2]
Formation of Emulsions During extraction, emulsions can form. Adding brine or filtering the mixture through celite can help to break up emulsions.
Inefficient Crystallization If the hydrochloride salt does not crystallize readily, try adding a co-solvent or seeding with a small crystal of the pure product. Ensure the solution is sufficiently concentrated.
Issue 3: Inconsistent Salt Formation
Potential Cause Recommended Solution
Incorrect Stoichiometry of HCl Ensure the molar equivalent of hydrochloric acid is accurate. Use a standardized solution of HCl.
Presence of Water The presence of excess water can sometimes hinder the precipitation of the hydrochloride salt. Using a solution of HCl in an anhydrous organic solvent like isopropanol or diethyl ether can be beneficial.
Solvent Choice The choice of solvent for salt formation is critical. The desired salt should be insoluble in the chosen solvent to ensure good precipitation and high recovery.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of 1H-Indazole-5-carbaldehyde
  • To a stirred solution of 1H-indazole-5-carbaldehyde (1.0 eq) and a suitable amine source (e.g., ammonium acetate, 1.5 eq) in an appropriate solvent (e.g., methanol), add the reducing agent (e.g., sodium cyanoborohydride, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Perform an acid-base extraction to isolate the free amine.

  • Dissolve the purified amine in a suitable solvent (e.g., isopropanol) and add a solution of HCl (1.05 eq) in the same solvent.

  • Stir the mixture to allow for the precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 2: General Procedure for Reduction of 1H-Indazole-5-carbonitrile
  • In a suitable reaction vessel under an inert atmosphere, prepare a slurry of a reducing agent (e.g., lithium aluminum hydride, 2.0 eq) in an anhydrous solvent (e.g., THF).

  • Cool the slurry to 0 °C and slowly add a solution of 1H-indazole-5-carbonitrile (1.0 eq) in the same solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting solid and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Proceed with hydrochloride salt formation as described in Protocol 1.

Visualizations

experimental_workflow start Starting Material (e.g., 1H-Indazole-5-carbonitrile) reduction Reduction Step start->reduction workup Work-up & Extraction reduction->workup purification Purification (e.g., Crystallization) workup->purification salt_formation Hydrochloride Salt Formation purification->salt_formation final_product (1H-Indazol-5-yl)methanamine Hydrochloride salt_formation->final_product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? check_reagent Check Reducing Agent Activity low_yield->check_reagent Yes isolation_issue Product Isolation Issue? low_yield->isolation_issue No monitor_reaction Monitor Reaction Progress Closely check_reagent->monitor_reaction optimize_conditions Optimize Reaction Conditions monitor_reaction->optimize_conditions acid_base_extraction Perform Acid-Base Extraction isolation_issue->acid_base_extraction Yes crystallization Optimize Crystallization acid_base_extraction->crystallization

References

Technical Support Center: Optimizing Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during indazole synthesis?

A1: Researchers often face challenges such as low product yield, the formation of unwanted side products (most notably the 2H-indazole isomer when the 1H-isomer is desired), and difficulties in product purification. The specific challenges can vary depending on the chosen synthetic route, such as the Jacobsen, Davis-Beirut, or Cadogan reactions.

Q2: How can I minimize the formation of the undesired 2H-indazole isomer?

A2: The formation of the 2H-indazole isomer is a common issue that complicates purification and reduces the yield of the desired 1H-product.[1] Several strategies can be employed to enhance the regioselectivity for the 1H-isomer:

  • Base Selection: The choice of base plays a crucial role. Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic solvents often favor the formation of the thermodynamically more stable 1H-isomer.[2]

  • Solvent Choice: The polarity of the solvent can influence the N1/N2 selectivity. Aprotic solvents such as THF and DMF are often preferred for reactions where the 1H-isomer is the target.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the 1H-isomer by favoring the kinetic product.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in indazole synthesis can stem from several factors, including incomplete reactions, side product formation, and product decomposition.[3][4] To troubleshoot low yields, consider the following:

  • Purity of Reagents and Solvents: Ensure that all starting materials, reagents, and solvents are pure and anhydrous, as moisture and impurities can significantly impact the reaction outcome.

  • Reaction Temperature and Time: Optimize the reaction temperature and duration. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal endpoint and avoid product degradation from prolonged heating.

  • Stoichiometry of Reagents: Carefully control the stoichiometry of your reactants and catalysts. An excess of a particular reagent may lead to unwanted side reactions.

  • Atmosphere: Some reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.

Q4: What are the best practices for purifying indazole products?

A4: Purification of indazoles can be challenging, especially when isomeric mixtures are present.[1] Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a widely used method for separating indazole isomers and removing impurities. A careful selection of the eluent system is critical for achieving good separation.[5]

  • Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be an effective method for obtaining highly pure material.

  • Distillation: For thermally stable, lower molecular weight indazoles, vacuum distillation can be a viable purification method.[6]

Troubleshooting Guides

Issue 1: Low Yield in Jacobsen Indazole Synthesis

The Jacobsen synthesis is a classic method for preparing 1H-indazoles from N-acylated o-toluidines.[6] Low yields can be a common issue.

Jacobsen_Low_Yield start Low Yield Observed check_reagents Verify Purity of o-toluidine and Acylating Agent start->check_reagents check_nitrosation Optimize Nitrosation Step check_reagents->check_nitrosation Reagents Pure check_cyclization Optimize Cyclization Conditions check_nitrosation->check_cyclization Nitrosation Complete check_workup Review Workup and Purification check_cyclization->check_workup Cyclization Optimized success Improved Yield check_workup->success Purification Efficient Davis_Beirut_Side_Products start Side Products Observed check_base Optimize Base Concentration and Type start->check_base check_solvent Adjust Solvent System (e.g., alcohol/water ratio) check_base->check_solvent Base Optimized check_temp Optimize Reaction Temperature check_solvent->check_temp Solvent System Optimized check_amine Verify Purity and Structure of Amine check_temp->check_amine Temperature Optimized success Minimized Side Products check_amine->success Amine Verified Cadogan_Workflow start Start step1 Combine o-Nitrobenzaldehyde and Amine in i-PrOH start->step1 step2 Heat to form Imine step1->step2 step3 Add Tri-n-butylphosphine step2->step3 step4 Heat at 80°C step3->step4 step5 Monitor by TLC step4->step5 step6 Reaction Complete step5->step6 Starting Material Consumed step7 Workup and Purification step6->step7 end Pure 2H-Indazole step7->end

References

avoiding over-alkylation during amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on a critical aspect of amine synthesis: avoiding over-alkylation.

Troubleshooting Guides

This section addresses specific issues you might encounter during your amine synthesis experiments in a question-and-answer format.

Issue 1: My direct alkylation of a primary amine with an alkyl halide is yielding a mixture of secondary, tertiary, and quaternary ammonium salts.

  • Why is this happening? This is a classic case of over-alkylation. The root cause is that the mono-alkylated product (secondary amine) is often more nucleophilic than the starting primary amine. Alkyl groups are electron-donating, which increases the electron density on the nitrogen, making the product more reactive towards the alkylating agent than the starting material. This leads to a cascade of reactions that is difficult to control.[1]

  • How can I fix this? You have several strategies to favor mono-alkylation:

    • Increase the excess of the primary amine: Use a large excess (5-10 equivalents) of the primary amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1]

    • Slow addition of the alkylating agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, which can minimize the chances of the product reacting further.[2]

    • Lower the reaction temperature: Reducing the temperature can decrease the rate of the second and third alkylation reactions more significantly than the first, improving selectivity.

    • Choose a suitable solvent: Polar aprotic solvents like DMF or DMSO are common for SN2 reactions. However, in some cases, less polar solvents can reduce the rate of subsequent alkylations.[3]

    • Use a specific base: A non-nucleophilic, sterically hindered base can be effective. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed.[2]

Issue 2: My reductive amination is giving a low yield of the desired amine.

  • Why is this happening? Low yields in reductive amination can be due to several factors:

    • Inefficient imine formation: The equilibrium between the amine/carbonyl and the imine might not favor the imine. This can be pH-sensitive.

    • Reduction of the starting carbonyl: The reducing agent might be too strong and reduce the aldehyde or ketone before it can form an imine.

    • Instability of the imine: The imine intermediate may be unstable and decompose before reduction.

  • How can I improve the yield?

    • Optimize the pH: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can be beneficial.

    • Use a dehydrating agent: The formation of an imine from an amine and a carbonyl compound produces water. Adding a dehydrating agent like molecular sieves can drive the equilibrium towards the imine.[1]

    • Choose the right reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often effective for reductive amination as it does not readily reduce aldehydes and ketones.[1][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but more toxic.[5]

    • Perform a one-pot reaction: In many cases, the amine, carbonyl compound, and reducing agent can all be combined in a single pot. This allows for the in situ reduction of the imine as it is formed, preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for over-alkylation in amine synthesis?

A1: Over-alkylation, or polyalkylation, occurs because the product of the initial alkylation is often a stronger nucleophile than the starting amine. For example, a primary amine is more nucleophilic than ammonia, and a secondary amine is more nucleophilic than a primary amine. This increased nucleophilicity makes the newly formed amine more likely to react with the remaining alkylating agent, leading to a difficult-to-control mixture of products.[6]

Q2: What are the most reliable methods to achieve selective mono-N-alkylation of a primary amine?

A2: The most effective strategies to avoid over-alkylation and achieve selective mono-alkylation include:

  • Reductive Amination: This is a highly reliable method that involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced. This two-step, often one-pot, process circumvents the issue of increasing nucleophilicity.[6]

  • Gabriel Synthesis: This method is excellent for the synthesis of primary amines from primary alkyl halides. It utilizes potassium phthalimide as an ammonia surrogate, which can only be alkylated once due to steric hindrance and the nature of the imide nitrogen.[7][8][9]

  • Use of Protecting Groups: Temporarily "protecting" the amine with a group like tert-butoxycarbonyl (Boc) reduces its nucleophilicity. After a single alkylation, the protecting group can be removed to yield the desired mono-alkylated product.[1][10][11]

Q3: When should I choose reductive amination over direct alkylation?

A3: Reductive amination is generally preferred over direct alkylation with alkyl halides when you require a high yield of a specific mono-alkylated amine and want to avoid a complex product mixture that is difficult to purify. Direct alkylation can be a viable option if the starting amine is inexpensive and can be used in a large excess, or if the resulting product mixture is easily separable.

Q4: Can I prevent the formation of quaternary ammonium salts completely?

A4: While completely preventing the formation of quaternary ammonium salts in direct alkylation can be challenging, several techniques can significantly minimize it. Using a large excess of the starting amine, slow addition of the alkylating agent, and controlling the reaction temperature are effective strategies. For complete prevention, alternative methods like reductive amination or using protecting groups are recommended.

Data Presentation

Table 1: Impact of Amine to Alkyl Halide Molar Ratio on Product Distribution in Direct Alkylation

Molar Ratio (Amine:Alkyl Halide)Primary Amine (%)Secondary Amine (%)Tertiary Amine (%)Quaternary Salt (%)
1:125402510
5:170255<1
10:18514<10

Note: These are illustrative values and actual results will vary depending on the specific reactants and reaction conditions.

Table 2: Comparison of Typical Yields for Different Mono-Alkylation Methods

MethodTarget ProductTypical Yield (%)Key AdvantagesKey Disadvantages
Direct Alkylation (with excess amine)Secondary Amine70-85Simple, one-stepRequires large excess of amine, potential for side products
Reductive AminationSecondary Amine80-95High selectivity, clean reactionTwo-step (in one pot), requires a reducing agent
Gabriel SynthesisPrimary Amine75-90Exclusively primary amines, avoids over-alkylationLimited to primary alkyl halides, requires deprotection step
Protecting Group Strategy (Boc)Secondary Amine85-95 (over two steps)High selectivity, versatileRequires protection and deprotection steps

Experimental Protocols

Protocol 1: Reductive Amination for the Synthesis of a Secondary Amine

Materials:

  • Primary amine (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of the primary amine in the chosen solvent, add the aldehyde or ketone.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Gabriel Synthesis of a Primary Amine

Materials:

  • Potassium phthalimide (1.0 eq)

  • Primary alkyl halide (1.0 eq)

  • Dimethylformamide (DMF) as solvent

  • Hydrazine hydrate (N₂H₄·H₂O) (1.2 eq)

  • Ethanol as solvent for deprotection

Procedure:

  • Alkylation:

    • In a round-bottom flask, dissolve potassium phthalimide in DMF.

    • Add the primary alkyl halide to the solution.

    • Heat the reaction mixture (e.g., to 70-90 °C) and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into water to precipitate the N-alkylphthalimide.

    • Filter the solid, wash with water, and dry.

  • Deprotection (Hydrazinolysis):

    • Suspend the N-alkylphthalimide in ethanol.

    • Add hydrazine hydrate to the suspension.

    • Reflux the mixture for 1-3 hours. A precipitate of phthalhydrazide will form.

    • Cool the reaction mixture and acidify with dilute HCl.

    • Filter off the phthalhydrazide precipitate.

    • Concentrate the filtrate to obtain the primary amine hydrochloride salt.

    • To obtain the free amine, dissolve the salt in water and add a base (e.g., NaOH) until the solution is basic, then extract the amine with an organic solvent.

Protocol 3: Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Dissolve the primary amine and the base (TEA or DIPEA) in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Boc₂O in the same solvent dropwise to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting Boc-protected amine is often pure enough for the next step, but can be purified by chromatography if needed.[11]

Mandatory Visualizations

Over_Alkylation_Pathway cluster_reactivity Increasing Nucleophilicity NH3 Ammonia (NH₃) RNH2 Primary Amine (RNH₂) NH3->RNH2 + R-X R2NH Secondary Amine (R₂NH) RNH2->R2NH + R-X R3N Tertiary Amine (R₃N) R2NH->R3N + R-X R4N Quaternary Salt (R₄N⁺X⁻) R3N->R4N + R-X RX Alkyl Halide (R-X)

Caption: The over-alkylation cascade in amine synthesis.

Reductive_Amination_Workflow start Start amine Primary Amine start->amine carbonyl Aldehyde or Ketone start->carbonyl imine_formation Imine Formation (Acid Catalyst, optional) amine->imine_formation carbonyl->imine_formation imine Imine Intermediate imine_formation->imine reduction Reduction (e.g., NaBH(OAc)₃) imine->reduction product Secondary Amine reduction->product end End product->end

Caption: General workflow for selective mono-alkylation via reductive amination.

Troubleshooting_Decision_Tree start Over-alkylation Observed? yes Yes start->yes no No start->no strategy Select a Strategy yes->strategy end Continue with Current Method no->end excess_amine Use Large Excess of Primary Amine (5-10 eq) strategy->excess_amine If direct alkylation is desired and amine is inexpensive slow_addition Slow Addition of Alkylating Agent strategy->slow_addition If direct alkylation is desired alt_method Switch to Alternative Method strategy->alt_method For higher selectivity reductive_amination Reductive Amination alt_method->reductive_amination gabriel Gabriel Synthesis (for 1° amines) alt_method->gabriel protecting_group Use Protecting Group (e.g., Boc) alt_method->protecting_group

Caption: Decision tree for troubleshooting over-alkylation.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its unique structure has garnered significant attention in medicinal chemistry, leading to the development of several FDA-approved drugs for a range of diseases, including cancer and chemotherapy-induced nausea.[1][3] This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial bioactivities of various indazole derivatives, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

Indazole derivatives exhibit potent antiproliferative effects across a wide array of cancer cell lines.[1] Their mechanisms of action are diverse, often involving the inhibition of key kinases and signaling pathways that are dysregulated in cancer, or the induction of programmed cell death (apoptosis).[1][4] Several indazole-based drugs, such as Pazopanib and Axitinib, are established tyrosine kinase inhibitors used in oncology.[1][5]

Comparative Anticancer Activity of Indazole Derivatives (IC₅₀)

The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action / TargetReference
Compound 2f 4T1 (Breast Cancer)0.23Induction of Apoptosis[6]
A549 (Lung Cancer)1.15Induction of Apoptosis[6]
HCT116 (Colon Cancer)0.56Induction of Apoptosis[6]
Compound 6o K562 (Leukemia)5.15Apoptosis, p53/MDM2 Pathway[7]
A549 (Lung Cancer)>10Apoptosis, p53/MDM2 Pathway[7]
PC-3 (Prostate Cancer)8.32Apoptosis, p53/MDM2 Pathway[7]
Pazopanib HUVEC (Endothelial)0.03VEGFR, PDGFR, c-Kit Inhibitor[1][5]
Axitinib HUVEC (Endothelial)0.001VEGFR Inhibitor[1][3]
Signaling Pathway: Induction of Apoptosis by Indazole Derivatives

Many indazole compounds exert their anticancer effects by triggering the intrinsic apoptotic pathway. This involves altering the mitochondrial membrane potential and modulating the expression of key regulatory proteins. For instance, compound 2f has been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating the anti-apoptotic protein Bcl-2.[6]

G cluster_0 Indazole Derivative Action cluster_1 Mitochondrial Apoptosis Pathway Indazole Indazole Derivative (e.g., Compound 2f) Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito Cyc Cytochrome c Release Mito->Cyc Casp9 Caspase-9 Cyc->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction by an indazole derivative.

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol outlines the methyl thiazolyl tetrazolium (MTT) assay, a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7]

  • Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The indazole derivatives are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations (e.g., 0.625 to 10 µM) in the cell culture medium. The cells are treated with these concentrations for 48 hours. A control group is treated with vehicle (DMSO) only.[7]

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and by reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8][9]

Comparative Anti-inflammatory Activity of Indazole Derivatives

The following table presents the in vitro inhibitory activity of indazole derivatives against key inflammatory mediators.

CompoundAssayIC₅₀ (µM)Standard DrugStandard IC₅₀ (µM)Reference
Indazole COX-2 Inhibition23.42Celecoxib5.10[8]
5-Aminoindazole COX-2 Inhibition12.32Celecoxib5.10[8]
6-Nitroindazole COX-2 Inhibition19.22Celecoxib5.10[8]
Indazole IL-1β Inhibition120.59Dexamethasone102.23[8]
6-Nitroindazole IL-1β Inhibition100.75Dexamethasone102.23[8]
Compound 1a ¹Paw Edema Inhibition (%)²45.5%Etoricoxib50.2%[10]

¹ 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole ² In vivo activity measured as % inhibition of carrageenan-induced paw edema in rats at 3 hours.

Mechanism of Action: COX-2 Inhibition

The primary mechanism for the anti-inflammatory action of many indazoles is the inhibition of the COX-2 enzyme. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking this step, indazole derivatives can effectively reduce the inflammatory response.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGH2, PGE2) COX2->PGs Inflammation Inflammation, Pain PGs->Inflammation Indazole Indazole Derivative Indazole->COX2 Inhibit

Caption: Inhibition of the COX-2 pathway by indazoles.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[9][10]

  • Animals: Male Sprague Dawley or Wistar rats (150-200g) are used. Animals are fasted overnight before the experiment but have free access to water.

  • Grouping: Animals are divided into groups (n=6): a control group, a standard drug group (e.g., Etoricoxib, 10 mg/kg), and test groups receiving different doses of the indazole derivatives (e.g., 30 mg/kg).[10]

  • Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle only.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula:

    • % Inhibition = [1 - (Vt / Vc)] x 100

    • Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

Antimicrobial Activity

Indazole derivatives have emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[11][12] Their mechanisms can include the inhibition of essential bacterial enzymes like DNA gyrase.[11][13]

Comparative Antimicrobial Activity of Indazole Derivatives (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various indazole derivatives against selected microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicrobial StrainMIC (µg/mL)ClassificationReference
Compound 62 ¹Staphylococcus aureus3.125Antibacterial[11]
Compound 59 ²Mycobacterium tuberculosis67.09 µMAntitubercular[11]
Compound 75 ³Streptococcus mutans11.2Antibacterial[11]
Pseudomonas aeruginosa18.29Antibacterial[11]
Candida albicans40.74Antifungal[11]
Compound 5 S. aureus64 - 128Antibacterial[14]
S. epidermidis64 - 128Antibacterial[14]

¹ 3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused carbothioamide derivative ² A novel indazole derivative ³ Halogen-substituted N-phenylbenzo[g]indazole derivative

Experimental Workflow: Antimicrobial Susceptibility Testing

The workflow for determining the antimicrobial efficacy of new compounds typically involves initial screening followed by quantitative assays to determine the Minimum Inhibitory Concentration (MIC).

G cluster_workflow Antimicrobial Testing Workflow A Synthesized Indazole Derivatives B Prepare Stock Solutions (DMSO) A->B C Broth Microdilution in 96-Well Plates B->C D Inoculate with Microbial Suspension C->D E Incubate (24-48h at 37°C) D->E F Visual Inspection for Turbidity E->F G Growth Observed? F->G G->C Yes (Higher Conc.) H Determine MIC G->H No

Caption: Workflow for MIC determination via broth microdilution.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The indazole derivative is serially diluted (two-fold) in the broth across the wells of a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected. The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

  • Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, provides a versatile template for designing potent and selective inhibitors of various enzymes, particularly protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making indazole-based kinase inhibitors a significant focus of drug discovery efforts.[3] Several FDA-approved drugs, such as pazopanib and axitinib, feature the indazole core, underscoring its therapeutic importance.[3]

This guide offers a comparative analysis of the structure-activity relationships (SAR) of indazole analogs targeting key protein kinases implicated in cancer and other diseases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Apoptosis Signal-regulating Kinase 1 (ASK1). Additionally, the anti-proliferative activity of various indazole derivatives against cancer cell lines is presented. The information is compiled from recent studies to provide a valuable resource for the rational design of novel indazole-based therapeutic agents.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro potency of representative indazole analogs, presented as half-maximal inhibitory concentrations (IC50), against their respective kinase targets and cancer cell lines. These tables are designed to facilitate a clear comparison of how structural modifications to the indazole core influence biological activity.

Table 1: Indazole-Based Kinase Inhibitors - VEGFR-2
Compound IDR1 (at N1)R2 (at C3)IC50 (nM) for VEGFR-2
Pazopanib --30
13g HPyrimidine-sulfonamide moiety57.9
13i HPyrimidine-sulfonamide moiety34.5
Compound 30 Indazole scaffoldVaried substitutions1.24

Data compiled from multiple sources. Experimental conditions may vary.[1][3]

Table 2: Indazole-Based Kinase Inhibitors - FGFR1
Compound IDR-group ModificationsIC50 (nM) for FGFR1
14a 3-methoxyphenyl on phenyl ring15
14b 3-ethoxyphenyl on phenyl ring13.2
14c 3-isopropoxyphenyl on phenyl ring9.8
101 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole69.1 ± 19.8
106 1H-indazole-based derivative2000 ± 400

Data compiled from multiple sources. Experimental conditions may vary.[3][4]

Table 3: Indazole-Based Kinase Inhibitors - ASK1
Compound IDR-group ModificationsIC50 (nM) for ASK1
Compound 15 1H-indazole scaffoldPotent inhibitory effects
Compound 26e Dibromo substituted quinoxaline fragment30.17
Compound 33c Indazole scaffoldStrong inhibitory effect

Data compiled from multiple sources. Experimental conditions may vary.[2][5][6]

Table 4: Anti-proliferative Activity of Indazole Analogs
Compound IDR-group ModificationsCell LineIC50 (µM)
2f Indazole derivative4T1 (Breast Cancer)0.23–1.15
5b Nitro and ethoxy substitutionsA549 (Lung Cancer)Noteworthy activity
5'j Nitro and ethoxy substitutionsMCF7 (Breast Cancer)Noteworthy activity

Data compiled from multiple sources. Experimental conditions may vary.[7][8]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by indazole analogs and a representative experimental workflow for their evaluation.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indazole Indazole Analogs (e.g., Pazopanib) Indazole->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified VEGFR-2 Signaling Pathway

FGFR1_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Indazole Indazole Analogs Indazole->FGFR1 Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Differentiation, Migration ERK->Cell_Response

Simplified FGFR1 Signaling Pathway

ASK1_Signaling_Pathway Stress Cellular Stress (e.g., ROS, TNF-α) ASK1 ASK1 Stress->ASK1 Activates MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 Indazole Indazole Analogs Indazole->ASK1 Inhibits JNK JNK MKK47->JNK p38 p38 MKK36->p38 Apoptosis Apoptosis, Inflammation JNK->Apoptosis p38->Apoptosis

Simplified ASK1 Signaling Pathway

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Data Analysis A Library Design of Indazole Analogs B Chemical Synthesis A->B C In Vitro Kinase Assay (e.g., VEGFR-2, FGFR1, ASK1) B->C D Cell-Based Assay (e.g., MTT on Cancer Cell Lines) C->D E Apoptosis/Cell Cycle Analysis D->E F Determine IC50 Values E->F G Establish SAR F->G

Experimental Workflow for SAR Studies

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the biological activity of indazole derivatives. Below are representative protocols for the key assays discussed in this guide.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay measures the ability of a test compound to inhibit the activity of a purified kinase enzyme.

  • Principle: The assay quantifies the amount of phosphorylated substrate or the depletion of ATP, often utilizing luminescence or fluorescence-based detection methods.

  • Materials:

    • Purified kinase (e.g., VEGFR-2, FGFR1, ASK1)

    • Kinase-specific substrate

    • ATP

    • Test indazole compounds

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)

    • Assay plates (384-well or 96-well)

    • Plate reader (luminescence/fluorescence)

  • Methodology:

    • Prepare serial dilutions of the test indazole compounds in DMSO and then in the assay buffer.

    • In the wells of the assay plate, add the kinase, the specific substrate, and the test compound dilutions.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes).

    • Terminate the reaction and measure the kinase activity using the detection reagents according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, the remaining ATP is depleted, and the amount of ADP produced is converted to a luminescent signal.

    • Measure the signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cells.[8]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., 4T1, A549, MCF7)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test indazole compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Methodology:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Treat the cells with various concentrations of the indazole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours to allow for formazan crystal formation.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[8]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC/PE

    • Propidium Iodide (PI)

    • Binding Buffer

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Methodology:

    • Treat cells with the indazole compound for the desired time.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC/PE and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15-20 minutes.

    • Analyze the cells by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.[8]

References

A Comparative Guide to Indazole-Based Kinase Inhibitors: Axitinib vs. Pazopanib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Kinase Inhibition Profiles

Axitinib and Pazopanib are multi-targeted tyrosine kinase inhibitors, but with distinct selectivity profiles. Axitinib is recognized for its high potency and selectivity against VEGFRs 1, 2, and 3.[3][4] In contrast, Pazopanib exhibits a broader spectrum of activity, also targeting Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), Fibroblast Growth Factor Receptors (FGFR1 and FGFR3), and the stem cell factor receptor (c-Kit), in addition to VEGFRs.[3][5] The differing kinase inhibition profiles of these two drugs may lead to variations in their therapeutic efficacy and off-target effects.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Axitinib and Pazopanib against a panel of key kinases, providing a quantitative comparison of their potency.

Kinase TargetAxitinib IC50 (nM)Pazopanib IC50 (nM)
VEGFR10.1[3]10[3][5]
VEGFR20.2[3]30[3][5]
VEGFR30.1-0.3[3]47[3][5]
PDGFRβ1.6[3]84[5]
c-Kit1.7[3]74[5]
FGFR1-140[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed and standardized experimental protocols are essential. Below are representative protocols for in vitro and cell-based kinase activity assays.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a common method for determining the IC50 value of a compound against a purified kinase enzyme.

Objective: To quantify the concentration of an inhibitor that reduces the activity of a specific kinase by 50%.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide (e.g., biotinylated peptide)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or modified for non-radioactive detection

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (e.g., Axitinib, Pazopanib) dissolved in DMSO

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., scintillation counter for radioactive assays, or specific antibodies and detection substrates for non-radioactive assays like TR-FRET)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of the assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme and its specific substrate in the kinase reaction buffer.

  • Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or by spotting the reaction mixture onto a filter membrane to separate the phosphorylated substrate.

  • Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays, this may involve adding detection reagents such as a phospho-specific antibody followed by a secondary reagent that generates a detectable signal (e.g., fluorescence, luminescence).[6]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)

This protocol outlines a method to assess the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Objective: To measure the inhibition of a specific kinase signaling pathway in living cells.

Materials:

  • Cell line expressing the target kinase and its substrate

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (e.g., Axitinib, Pazopanib)

  • Stimulating agent (if the pathway is not constitutively active, e.g., VEGF for VEGFR)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: a phospho-specific antibody for the substrate and a total protein antibody for normalization

  • Detection system (e.g., Western blot, ELISA, or In-Cell Western)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time.

  • Pathway Stimulation: If necessary, stimulate the kinase pathway by adding the appropriate ligand (e.g., VEGF) for a short period.

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract the cellular proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate for normalization.

  • Detection of Phosphorylation:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific and total protein antibodies.

    • ELISA: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody for the phosphorylated form.

    • In-Cell Western: Fix and permeabilize the cells in the 96-well plate and directly probe with fluorescently labeled primary antibodies (phospho-specific and total protein).

  • Data Analysis: Quantify the signal for the phosphorylated protein and normalize it to the signal for the total protein. Calculate the percentage of inhibition of phosphorylation at each compound concentration and determine the IC50 value.[7][8]

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization VEGFR->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration, Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Axitinib & Pazopanib Inhibitor->VEGFR

Caption: VEGFR signaling pathway and points of inhibition by Axitinib and Pazopanib.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare Serial Dilutions of Test Compound Plate_Prep 2. Dispense Compound into Assay Plate Compound_Prep->Plate_Prep Initiation 4. Add Master Mix to Initiate Reaction Plate_Prep->Initiation Reaction_Mix 3. Prepare Kinase/ Substrate Master Mix Reaction_Mix->Initiation Incubation 5. Incubate at Controlled Temperature Initiation->Incubation Termination 6. Terminate Reaction Incubation->Termination Detection 7. Quantify Substrate Phosphorylation Termination->Detection Analysis 8. Calculate % Inhibition and Determine IC50 Detection->Analysis

Caption: Experimental workflow for an in vitro kinase inhibition assay.

References

A Comparative Guide to the Anti-Proliferative Activity of (1H-Indazol-5-yl)methanamine hydrochloride and Alternative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative activity of (1H-Indazol-5-yl)methanamine hydrochloride against a selection of established anti-proliferative agents. Due to the limited publicly available data on the specific anti-proliferative activity of this compound, this guide leverages data from structurally related indazole derivatives and widely used chemotherapeutic agents to provide a valuable comparative context for researchers. The information presented herein is intended to support further investigation and experimental design.

Comparative Anti-Proliferative Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of selected indazole derivatives and standard chemotherapeutic drugs against various human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundTarget/ClassCell LineIC50 (µM)
Indazole Derivatives
PazopanibMulti-kinase Inhibitor (VEGFR, PDGFR, c-Kit)786-O (Renal)~16
RT4 (Bladder)5.14
HTB9 (Bladder)11.84
AxitinibTyrosine Kinase Inhibitor (VEGFR)A-498 (Renal)13.6
Caki-2 (Renal)36
GB1B (Glioblastoma)3.58
Indazole-Pyrimidine Derivative (4f)-MCF-7 (Breast)1.629
Indazole-Pyrimidine Derivative (4i)-A549 (Lung)2.305
Standard Chemotherapeutics
5-FluorouracilThymidylate Synthase InhibitorHCT 116 (Colon)~11.3
HT-29 (Colon)~11.25
MDA-MB-231 (Breast)95.37
CisplatinDNA Cross-linking AgentA2780 (Ovarian)Varies widely
SKOV-3 (Ovarian)Varies widely (2-40)
MDA-MB-231 (Breast)22.50

Disclaimer: IC50 values can vary significantly based on experimental conditions such as cell seeding density and assay duration. The data presented is collated from various sources and should be used for comparative purposes with this in mind.

Experimental Protocols

A standard method for determining the anti-proliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

1. Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

  • Human cancer cell line of interest
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • Phosphate-Buffered Saline (PBS)
  • Test compounds (e.g., this compound, comparators)
  • MTT solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
  • 96-well flat-bottom sterile microplates
  • Multi-channel pipette
  • Microplate reader (570 nm absorbance)
  • Humidified incubator (37°C, 5% CO2)

3. Procedure:

  • Cell Seeding:
  • Harvest and count cells.
  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
  • Incubate for 24 hours to allow for cell attachment.
  • Compound Treatment:
  • Prepare serial dilutions of the test compounds in complete culture medium.
  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include vehicle-only controls.
  • Incubate for the desired exposure time (e.g., 48 or 72 hours).
  • MTT Addition and Incubation:
  • After the treatment period, add 10 µL of MTT solution to each well.
  • Incubate for 2-4 hours, allowing for the formation of formazan crystals.
  • Solubilization of Formazan:
  • Carefully remove the medium containing MTT.
  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
  • Gently shake the plate to ensure complete solubilization.
  • Absorbance Measurement:
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The anti-proliferative effects of the comparator compounds are mediated through distinct signaling pathways. Understanding these pathways is crucial for evaluating the potential mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, MCF-7) Seeding Cell Seeding in 96-well plates Cell_Culture->Seeding Compound_Prep Compound Preparation & Serial Dilution Treatment Compound Treatment (24-72h) Compound_Prep->Treatment Seeding->Treatment MTT_Assay MTT Addition & Incubation (2-4h) Treatment->MTT_Assay Solubilization Formazan Solubilization (DMSO) MTT_Assay->Solubilization Absorbance Absorbance Reading (570nm) Solubilization->Absorbance IC50_Calc IC50 Calculation Absorbance->IC50_Calc

Caption: General workflow for determining anti-proliferative activity using the MTT assay.

Indazole Derivatives: Pazopanib and Axitinib

Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors. Their primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis (the formation of new blood vessels) required for tumor growth.[1][2][3][4] By blocking VEGFR signaling, these drugs inhibit the proliferation and migration of endothelial cells, thereby cutting off the tumor's blood supply.[2]

Pazopanib_Axitinib_Pathway cluster_receptor Cell Membrane cluster_inhibitors cluster_downstream Intracellular Signaling cluster_outcome Cellular Outcome VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Axitinib Axitinib Axitinib->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Survival Survival ERK->Survival AKT AKT PI3K->AKT AKT->Survival

Caption: Pazopanib and Axitinib inhibit VEGFR and PDGFR signaling pathways.

5-Fluorouracil (5-FU)

5-FU is an antimetabolite that interferes with DNA synthesis. It is converted into several active metabolites that inhibit thymidylate synthase, an enzyme essential for the synthesis of thymidine, a necessary component of DNA.[5][6] This leads to DNA damage and apoptosis in rapidly dividing cancer cells.[6]

FU_Pathway cluster_metabolism Intracellular Metabolism FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibition RNA_Func RNA Function FUTP->RNA_Func Disruption DNA_Synth DNA Synthesis FdUTP->DNA_Synth Incorporation & Damage TS->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis RNA_Func->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Cisplatin

Cisplatin is a platinum-based chemotherapy drug that acts by cross-linking with purine bases in DNA, which interferes with DNA repair mechanisms.[7] This leads to DNA damage, cell cycle arrest, and ultimately apoptosis.[8][9]

Cisplatin_Pathway cluster_cellular Cellular Interaction Cisplatin Cisplatin DNA DNA Cisplatin->DNA Enters Cell & Interacts with DNA_Adducts DNA Adducts/ Cross-links DNA->DNA_Adducts Forms DNA_Damage DNA Damage Response DNA_Adducts->DNA_Damage Triggers Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Cisplatin.

References

Comparative Analysis of (1H-Indazol-5-yl)methanamine Hydrochloride: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of (1H-Indazol-5-yl)methanamine hydrochloride and its analogs. Due to the limited availability of direct cross-reactivity data for this specific compound, this guide leverages published data on structurally related indazole-based compounds, particularly those targeting serotonin receptors, to provide a relevant and informative comparison. The experimental protocols and data presented herein serve as a foundational resource for researchers engaged in the development of indazole-based therapeutic agents.

Executive Summary

Indazole derivatives are a significant class of compounds in medicinal chemistry, known to interact with a variety of biological targets.[1] this compound, as a member of this family, is predicted to exhibit a specific binding profile that necessitates thorough cross-reactivity assessment to ensure target selectivity and minimize off-target effects. This guide focuses on the cross-reactivity of indazole analogs against serotonin (5-HT) receptors, a common target class for this scaffold, and provides a detailed protocol for assessing such interactions.

Cross-Reactivity Data: Indazole Analogs Against Serotonin Receptors

The following table summarizes the in vitro activity of an indazole analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) at human 5-HT2 receptor subtypes. This data is presented as a representative example of cross-reactivity profiling for an indazole-based compound.

CompoundTargetAssay TypeMeasured ParameterValue (nM)
Indazole Analog of 5-MeO-DMT 5-HT2ACalcium MobilizationEC50Low micromolar
5-HT2BCalcium MobilizationEC50483
5-HT2CCalcium MobilizationEC50Higher potency than 5-HT2A

Data adapted from a study on indazole analogs of 5-MeO-DMT.[2] The term "low micromolar" for 5-HT2A indicates detectable but lower potency compared to the other subtypes in that particular study. It's important to note that another report cited in the same study showed a different selectivity profile for a similar compound, highlighting the necessity of rigorous in-house testing.[2]

Experimental Protocols

The assessment of cross-reactivity is crucial for drug development. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[3][4]

Radioligand Competition Binding Assay

This protocol outlines a typical radioligand competition binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a panel of receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test Compound: this compound

  • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptor).

  • Cell Membranes: Membranes prepared from cells expressing the target receptor.

  • Binding Buffer: Buffer appropriate for the specific receptor assay (e.g., Tris-HCl buffer with additives).

  • Wash Buffer: Ice-cold buffer to terminate the binding reaction.

  • Scintillation Fluid: For detection of radioactivity.

  • 96-well Filter Plates: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the binding buffer.

  • Assay Setup: In a 96-well filter plate, add the binding buffer, a fixed concentration of the radioligand, and the serially diluted test compound.

  • Initiation of Reaction: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Test Compound Dilution Series D Incubate Compound, Radioligand, and Membranes in 96-well Plate A->D B Radioligand Preparation B->D C Receptor Membrane Preparation C->D E Rapid Filtration to Separate Bound and Free Ligand D->E F Wash to Remove Non-specific Binding E->F G Scintillation Counting F->G H Determine IC50 Values G->H I Calculate Ki Values (Cheng-Prusoff Equation) H->I

Caption: Workflow of a competitive radioligand binding assay.

Serotonin 5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates ca_release->pkc Activates cellular_response Downstream Cellular Responses pkc->cellular_response Phosphorylates Targets serotonin Serotonin (or Indazole Analog) serotonin->receptor Binds

Caption: Simplified 5-HT2A receptor signaling cascade.

References

Comparative Efficacy of (1H-Indazol-5-yl)methanamine hydrochloride and Standard Cannabinoid Receptor 1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of the novel indazole derivative, (1H-Indazol-5-yl)methanamine hydrochloride, with established standard drugs targeting the Cannabinoid Receptor 1 (CB1). Drawing upon available patent literature and analogous compound data, this document outlines the potential therapeutic utility of this compound class and provides a framework for its evaluation.

Introduction

Indazole derivatives have emerged as a significant class of compounds with a broad spectrum of biological activities. Recent patent literature has identified certain indazole-based compounds as potent agonists of the Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor primarily expressed in the central nervous system.[1] Activation of the CB1 receptor is known to modulate a variety of physiological processes, including pain perception, appetite, and mood. Consequently, CB1 agonists are of considerable interest for the development of novel therapeutics. This guide focuses on this compound, a representative member of this emerging class of CB1 agonists, and compares its potential efficacy with standard CB1 agonists.

Mechanism of Action: CB1 Receptor Signaling

The CB1 receptor is a key component of the endocannabinoid system. Upon activation by an agonist, the receptor initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Additionally, CB1 receptor activation modulates ion channels, including the inhibition of presynaptic calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively lead to a reduction in neurotransmitter release.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux Agonist (1H-Indazol-5-yl)methanamine HCl or Standard Agonist Agonist->CB1R Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release K_efflux->Neurotransmitter_release

Caption: Simplified CB1 Receptor Signaling Pathway.

Comparative Efficacy Data

Due to the novelty of this compound, direct head-to-head clinical efficacy data is not yet available in the public domain. However, preclinical data from patent literature for structurally related indazole derivatives provide insights into their potential potency. This data is compared with established standard CB1 agonists.

Compound ClassCompound ExampleReceptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)Therapeutic IndicationReference
Indazole Derivatives Analogues of this compoundData not publicly availableData not publicly availablePotential for conditions mediated by CB1 receptor activity[1]
Standard CB1 Agonists Dronabinol (Marinol®)40.7 (CB1)13.5 (CB1)Nausea, Vomiting, Anorexia
Nabilone (Cesamet®)1.2 (CB1)2.1 (CB1)Nausea, Vomiting
WIN 55,212-262.3 (CB1), 3.3 (CB2)2.8 (CB1)Research Compound

Note: The data for standard agonists are compiled from various publicly available pharmacological databases. The therapeutic potential of indazole derivatives is inferred from patent claims.[1]

Experimental Protocols

To evaluate and compare the efficacy of novel compounds like this compound with standard drugs, a series of standardized in vitro and in vivo assays are typically employed.

In Vitro Assays

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity of the test compound to the CB1 receptor.

  • Methodology:

    • Cell membranes expressing the human CB1 receptor are prepared.

    • A fixed concentration of a radiolabeled CB1 antagonist (e.g., [³H]SR141716A) is incubated with the cell membranes.

    • Increasing concentrations of the test compound (e.g., this compound) or a standard agonist are added to compete with the radioligand for binding.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound membranes is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and converted to a binding affinity constant (Ki).

2. [³⁵S]GTPγS Binding Assay:

  • Objective: To measure the functional activity of the test compound as a CB1 receptor agonist.

  • Methodology:

    • Cell membranes expressing the human CB1 receptor are incubated with the test compound or a standard agonist.

    • [³⁵S]GTPγS, a non-hydrolyzable GTP analog, is added to the reaction mixture.

    • Agonist binding to the G protein-coupled CB1 receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Test Compound ((1H-Indazol-5-yl)methanamine HCl) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay [35S]GTPγS Binding Assay (Determine EC50) start->functional_assay selectivity Receptor Selectivity Profiling functional_assay->selectivity animal_model Animal Model of Disease (e.g., Pain, Appetite) selectivity->animal_model dosing Compound Administration (Varying Doses) animal_model->dosing assessment Efficacy Assessment (Behavioral, Physiological) dosing->assessment pk_pd Pharmacokinetic/ Pharmacodynamic Analysis assessment->pk_pd end Comparative Efficacy Data Analysis pk_pd->end

Caption: General Experimental Workflow for Efficacy Comparison.

In Vivo Assays

Following promising in vitro results, the efficacy of the compound is assessed in animal models relevant to the intended therapeutic indication. For CB1 agonists, these may include models of:

  • Nociceptive Pain: (e.g., hot plate test, tail-flick test) to assess analgesic effects.

  • Neuropathic Pain: (e.g., chronic constriction injury model) to evaluate efficacy in chronic pain states.

  • Appetite Stimulation: Measurement of food intake in rodent models.

Conclusion

This compound and related indazole derivatives represent a promising new class of CB1 receptor agonists. While direct comparative efficacy data against standard drugs is still emerging, the foundational patent literature suggests a strong potential for therapeutic applications in conditions modulated by the endocannabinoid system.[1] Further preclinical and clinical studies are warranted to fully elucidate the efficacy, safety, and therapeutic profile of this novel compound. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative evaluations.

References

A Comparative Guide to the Validation of Analytical Methods for (1H-Indazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of pharmaceutical quality control. This guide provides an objective comparison of analytical methodologies for the characterization and quantification of (1H-Indazol-5-yl)methanamine hydrochloride, a primary amine containing an indazole moiety. The principles and protocols discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data accuracy, reliability, and regulatory compliance.[1][2][3]

Comparison of Key Analytical Techniques

The analysis of amine compounds like this compound presents unique challenges due to their polarity and potential for adsorption. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for the analysis of such compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Highly suitable for polar and non-volatile compounds like amine hydrochlorides. Reversed-phase HPLC is a common choice.Typically requires derivatization to increase the volatility and thermal stability of polar amines.
Advantages Robust, versatile, and widely applicable. Can be coupled with various detectors (UV, MS) for enhanced sensitivity and specificity.High resolution and speed. Ideal for volatile and thermally stable compounds.
Limitations May require ion-pairing agents or derivatization for improved retention and peak shape of highly polar amines.[4] Can consume significant volumes of solvents.The high temperatures used can lead to the degradation of thermally labile compounds. The derivatization step adds complexity.[4]

Experimental Protocols

Detailed and precise protocols are fundamental to successful method validation. Below are representative methodologies for the validation of an HPLC method for this compound, in accordance with ICH Q2(R1) guidelines.[1][2][3]

1. High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation : HPLC system with a UV detector or a Mass Spectrometer (MS).

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at a suitable wavelength (e.g., 254 nm) or MS in selected ion monitoring (SIM) mode.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

2. Validation Parameters and Procedures

  • Specificity : To demonstrate specificity, a solution of this compound is analyzed in the presence of its potential impurities and degradation products. The method should be able to resolve the main peak from any other components.

  • Linearity : Linearity is assessed by preparing a series of at least five concentrations of the analyte and plotting the detector response against concentration.[3] The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy : The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix.[3] The recovery should typically be within 98-102%.

  • Precision :

    • Repeatability (Intra-day precision) : The analysis of at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision) : The analysis of the same samples on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[3][5]

  • Robustness : The method's robustness is evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.[3]

Quantitative Data Summary

The following table summarizes typical performance data for a validated HPLC method for an amine hydrochloride, providing a benchmark for the validation of a method for this compound.

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%< 1.5%
LOD Reportable0.05 µg/mL
LOQ Reportable0.15 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99%

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting cluster_implementation Implementation define_purpose Define Analytical Method Purpose select_method Select Appropriate Analytical Method define_purpose->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_experiments Perform Validation Experiments prepare_protocol->perform_experiments analyze_data Analyze and Interpret Data perform_experiments->analyze_data document_results Document in Validation Report analyze_data->document_results implement_method Implement for Routine Use document_results->implement_method

Caption: A typical workflow for analytical method validation.

Indazole_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras Activates indazole (1H-Indazol-5-yl)methanamine derivative (Inhibitor) raf RAF indazole->raf Inhibits ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription Phosphorylates response Cellular Response (e.g., Proliferation, Survival) transcription->response Regulates

Caption: A potential signaling pathway involving an indazole derivative.

References

Comparative Guide to the IC50 Value Determination of (1H-Indazol-5-yl)methanamine hydrochloride and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of (1H-Indazol-5-yl)methanamine hydrochloride and other indazole-based compounds. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of biological entities, from protein kinases to monoamine receptors. This document is intended to serve as a practical resource, offering a compilation of IC50 values for representative indazole derivatives, a detailed experimental protocol for IC50 determination, and visual representations of a relevant signaling pathway and experimental workflow.

Data Presentation: Comparative IC50 Values of Indazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of indazole-containing compounds against various biological targets. A lower IC50 value is indicative of a higher potency of the compound.

Compound NameTarget(s)IC50 Value(s) (nM)Notes
This compound Not specified in publicly available dataData not availableThe primary focus of this guide. Its structural similarity to serotonin and dopamine, along with the known activity of other indazoles, suggests potential activity as a kinase inhibitor, monoamine receptor ligand, or monoamine oxidase inhibitor.
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1, 0.2, 0.1-0.3, 1.6, 1.7 respectivelyA potent, multi-target receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma.
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit10, 30, 47, 71, 84, 74 respectivelyAnother multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamideMonoamine Oxidase B (MAO-B)0.386A highly potent and selective reversible inhibitor of MAO-B, highlighting a different class of targets for indazole derivatives.[1]
Indazole-piperazine derivative (Compound 1)Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A receptorsKi values: 11 nM (D2), 110 nM (5-HT1A), 23 nM (5-HT2A)A multi-target ligand designed for the treatment of schizophrenia, demonstrating the versatility of the indazole scaffold in targeting G-protein coupled receptors.[2][3][4]

Experimental Protocols: IC50 Value Determination

The following is a detailed protocol for determining the IC50 value of a test compound, such as this compound, against a target protein kinase in a cell-free assay format. This method can be adapted for other enzyme targets.

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a specific protein kinase.

Materials:

  • Test Compound (e.g., this compound)

  • Purified recombinant protein kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Dimethyl sulfoxide (DMSO)

  • 384-well white microplates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations to be tested. A 10-point, 3-fold dilution series is recommended to cover a broad concentration range.

  • Assay Setup:

    • Add 1 µL of each compound dilution to the wells of a 384-well plate.

    • Include control wells:

      • Positive control (0% inhibition): 1 µL of DMSO without the test compound.

      • Negative control (100% inhibition): A known potent inhibitor of the kinase or no enzyme.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in the kinase reaction buffer. The concentration of the kinase should be in the linear range of the assay, and the substrate concentration should be at or near its Km value.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the enzyme.

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at its Km value for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of product formed using a suitable detection reagent. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all other measurements.

    • Normalize the data by setting the average signal from the positive control wells to 100% kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Promotes Cell_Responses Cell Proliferation, Angiogenesis, Survival Transcription->Cell_Responses Leads to VEGF VEGF VEGF->VEGFR2 Binds Inhibitor (1H-Indazol-5-yl)methanamine hydrochloride (Hypothesized Target) Inhibitor->VEGFR2 Inhibits

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound Dispense_Compound Dispense compound dilutions into 384-well plate Compound_Prep->Dispense_Compound Enzyme_Prep Prepare enzyme and substrate solutions Add_Enzyme Add enzyme/substrate mix Enzyme_Prep->Add_Enzyme Dispense_Compound->Add_Enzyme Incubate_1 Incubate Add_Enzyme->Incubate_1 Add_ATP Initiate reaction with ATP Incubate_1->Add_ATP Incubate_2 Incubate Add_ATP->Incubate_2 Add_Reagent Add detection reagent Incubate_2->Add_Reagent Read_Plate Measure luminescence Add_Reagent->Read_Plate Data_Analysis Normalize data and plot dose-response curve Read_Plate->Data_Analysis IC50_Calc Calculate IC50 value Data_Analysis->IC50_Calc

Caption: Experimental workflow for IC50 determination.

References

selectivity profiling of (1H-Indazol-5-yl)methanamine hydrochloride against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Selectivity Profiling of Indazole-Based Kinase Inhibitors

A Guide for Researchers in Drug Discovery

The 1H-indazole scaffold is a foundational structural motif in the design of numerous kinase inhibitors, prized for its ability to form key interactions within the ATP-binding pocket of these critical enzymes. For researchers, scientists, and drug development professionals, a deep understanding of the cross-reactivity and selectivity profile of these compounds across the human kinome is paramount for advancing novel therapeutics with high efficacy and minimal off-target effects.

While specific kinase selectivity profiling data for (1H-Indazol-5-yl)methanamine hydrochloride is not extensively available in the public domain, this guide provides a comprehensive framework for such an evaluation. It outlines a detailed, generalized experimental protocol for assessing kinase inhibition and presents a comparative analysis of the selectivity profiles of other well-characterized 1H-indazole-based compounds. This information serves as a valuable resource for researchers looking to characterize novel indazole derivatives or to understand the broader landscape of kinase inhibitor selectivity.

Comparative Kinase Inhibition Profiles

The selectivity of kinase inhibitors is a critical determinant of their therapeutic window. The following tables summarize the kinase inhibition data for several representative 1H-indazole-based compounds against a panel of kinases, highlighting the diverse selectivity profiles that can be achieved through modifications of the core scaffold.

Table 1: Kinase Inhibition Profile of Representative Indazole-Based Inhibitors

Kinase TargetC05 (% Inhibition at 0.5 µM)Axitinib (IC50 in nM)
PLK487.45%4.2
PLK115.32%-
PLK221.89%-
PLK312.56%-
CDK2/cyclin A25.78%-
Aurora A31.45%-
Aurora B28.91%-
VEGFR1-0.1
VEGFR2-0.2
VEGFR3-0.1-0.3
PDGFRβ-1.6
c-Kit-1.7
Data for the indazole-based PLK4 inhibitor, C05, is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM. Data for the multi-kinase inhibitor, Axitinib, which also contains an indazole core, is presented as the half-maximal inhibitory concentration (IC50)[1].

Table 2: Potency of 1H-Indazole-3-Carboxamide Derivatives Against Primary Kinase Targets

Compound IDTarget KinaseIC50 (nM)
Compound 30lPAK19.8
Compound 49GSK-3β18
This table highlights the potency of specific 1H-indazole-3-carboxamide derivatives against their primary kinase targets, demonstrating the tunability of the indazole scaffold for achieving high potency against desired targets[2].

Experimental Protocols

A generalized protocol for determining the in vitro kinase selectivity profile of a test compound, such as this compound, is described below. This protocol is based on a luminescence-based ATP detection assay, such as the ADP-Glo™ Kinase Assay, which is a common method for quantifying kinase activity.[3][4][5]

Luminescent Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a single concentration of a test compound against a panel of kinases.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • Test compound (e.g., this compound) dissolved in DMSO

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[6]

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)[3][5]

  • White, opaque 384-well plates[4]

  • Multichannel pipette or automated liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. For single-dose profiling, a stock solution is prepared to achieve the desired final concentration in the assay.

  • Reaction Setup:

    • Add 1 µL of the test compound solution (or DMSO for control wells) to the appropriate wells of a 384-well plate.[4]

    • Prepare a kinase working stock by diluting the recombinant kinase in the kinase reaction buffer. Add 2 µL of the kinase working stock to each well.[4]

    • Prepare an ATP/substrate working stock by diluting ATP and the specific substrate in the kinase reaction buffer.

  • Initiation of Kinase Reaction:

    • Add 2 µL of the ATP/Substrate working stock to each well to initiate the kinase reaction.[4]

    • The final reaction volume is typically 5 µL.[4]

  • Incubation: Incubate the plate at room temperature (e.g., 22–25°C) for 1 hour.[4]

  • Detection of Kinase Activity:

    • Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[4][5]

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control.

    • For dose-response curves, IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response model.[2]

Visualizations

The following diagrams illustrate the experimental workflow for kinase selectivity profiling and a representative signaling pathway that can be modulated by kinase inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis compound Test Compound Dilution Series plate Dispense into 384-well Plate compound->plate kinase Kinase Working Stock kinase->plate substrate ATP/Substrate Working Stock substrate->plate incubate Incubate at Room Temperature plate->incubate adp_glo Add ADP-Glo™ Reagent incubate->adp_glo luminescence Measure Luminescence adp_glo->luminescence analysis Data Analysis (IC50 / % Inhibition) luminescence->analysis

Caption: Experimental workflow for kinase selectivity profiling using a luminescence-based assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor (1H-Indazol-5-yl)methanamine hydrochloride inhibitor->raf Inhibition

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by an indazole-based compound.

References

A Comparative Study of 1H-indazole versus 2H-indazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of a pharmacophore is critical for rational drug design. This guide provides an objective comparison of 1H- and 2H-indazole derivatives, a scaffold of significant interest in medicinal chemistry. Supported by experimental data, this document delves into their comparative physicochemical properties, biological activities, and the signaling pathways they modulate.

Indazole, a bicyclic heteroaromatic system, exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole. The position of the nitrogen-bound hydrogen dictates the electronic and steric properties of the molecule, leading to distinct pharmacological profiles. Generally, the 1H-tautomer is the more thermodynamically stable form.[1][2] However, synthetic routes can often yield a mixture of both N-1 and N-2 substituted isomers, making their differentiation and characterization essential.[3]

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key differences in physicochemical and biological properties between 1H- and 2H-indazole derivatives, providing a quantitative basis for comparison.

Table 1: Comparative Physicochemical Properties of Indazole Derivatives

Property1H-Indazole Derivative2H-Indazole DerivativeKey Differences & References
Melting Point (°C) 147-149 (unsubstituted)81-82 (2-phenyl)Melting points are highly dependent on substitution patterns.[4][5]
Basicity (pKb) 0.42 (1-methyl)2.02 (2-methyl)2H-indazoles are generally more basic.[1]
Dipole Moment (D) 1.50 (1-methyl)3.4 (2-methyl)2H-indazoles exhibit a larger dipole moment.[1]
pKa 1.04 (cation), 13.86 (anion)Data not readily availableParent 1H-indazole is amphoteric.[5][6]
Spectroscopic Data (¹H NMR, H-3 proton, ppm in CDCl₃) ~8.10~8.4The H-3 proton in 2H-indazoles is typically more deshielded.[3]

Table 2: Comparative Biological Activity of Indazole Derivatives

Derivative TypeCompound ExampleTarget/AssayIC₅₀Reference
1H-Indazole 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamideFGFR1 Kinase69.1 ± 19.8 nM[7]
1H-Indazole Compound 6o (an N-substituted 1H-indazole-3-amine)K562 (Chronic Myeloid Leukemia) cell line5.15 µM[8][9]
1H-Indazole A 1H-indazol-3-amine derivativeFGFR1 Kinase15.0 nM[2]
1H-Indazole A 1H-indazol-3-amine derivativeEGFR T790M Kinase5.3 nM[2]
2H-Indazole 2-(4-Chlorophenyl)-2H-indazoleE. histolytica< 0.050 µM[4]
2H-Indazole 2-Phenyl-2H-indazoleE. histolyticaIC₅₀ = 0.081± 0.003 µM[4]
1H-Indazole Unsubstituted 1H-indazoleE. histolytica0.740 µM[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of 1H- and 2H-indazole derivatives are provided below.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives (both 1H and 2H isomers) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Compound Preparation: Prepare a serial dilution of the 1H- and 2H-indazole derivatives in a suitable buffer (e.g., kinase assay buffer with a low percentage of DMSO).

  • Kinase Reaction Setup: In a 96- or 384-well plate, add the kinase, a specific substrate peptide, and the indazole derivative at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be close to the Kₘ value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the 1H- or 2H-indazole derivative at a specific concentration (e.g., its IC₅₀) for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine the effect of the compound on cell cycle progression.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by indazole derivatives and a typical experimental workflow for their evaluation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Transcription Indazole_1H 1H-Indazole Inhibitor Indazole_1H->FGFR Inhibits (ATP-competitive) Indazole_2H 2H-Indazole Inhibitor Indazole_2H->FGFR Inhibits (ATP-competitive) p53_MDM2_Pathway DNA_Damage DNA Damage (e.g., Chemotherapy) p53 p53 DNA_Damage->p53 Activates MDM2 MDM2 p53->MDM2 Induces transcription p21 p21 p53->p21 Induces transcription BAX BAX p53->BAX Induces transcription MDM2->p53 Promotes degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis Indazole_Inhibitor 1H-Indazole Derivative (e.g., Compound 6o) Indazole_Inhibitor->MDM2 Inhibits Experimental_Workflow cluster_invitro In Vitro Assays start Design & Synthesize 1H- & 2H-Indazole Derivatives physchem Physicochemical Characterization (NMR, MS, m.p., solubility) start->physchem invitro In Vitro Biological Evaluation physchem->invitro invivo In Vivo Studies (if promising) invitro->invivo sar Structure-Activity Relationship (SAR) Analysis invitro->sar kinase_assay Kinase Inhibition Assay cell_viability Cell Viability Assay (MTT) cell_cycle Cell Cycle Analysis apoptosis Apoptosis Assay (Western Blot) lead_opt Lead Optimization sar->lead_opt

References

A Senior Application Scientist's Guide to the Statistical Analysis of (1H-Indazol-5-yl)methanamine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Comparative Analysis

(1H-Indazol-5-yl)methanamine hydrochloride belongs to the indazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities.[1] Compounds with this core structure have been investigated for their potential as kinase inhibitors, anticancer agents, and for other therapeutic applications.[1] When characterizing a novel compound such as this compound, a critical step is to perform a robust statistical comparison against known standards or alternative molecules. This guide provides a detailed workflow for conducting such a comparative analysis, focusing on enzyme inhibition and receptor binding assays as common investigational platforms.

Hypothetical Experimental Design: A Comparative Study

To illustrate the process, we will design a hypothetical study comparing our compound of interest, this compound ("Compound I"), with a structurally similar, commercially available alternative, (1-Methyl-1H-indazol-4-yl)methanamine hydrochloride ("Compound M").[2] The objective is to determine and compare their inhibitory potency against a selected biological target.

Biological Target: For this guide, we will hypothesize that both compounds are potential inhibitors of a specific protein kinase, a common target for indazole-based molecules.

Assays:

  • Enzyme Inhibition Assay: To determine the half-maximal inhibitory concentration (IC50) of each compound.

  • Receptor Binding Assay: To determine the equilibrium dissociation constant (Kd) and receptor density (Bmax).[3]

The following diagram illustrates the overall experimental and analytical workflow.

G cluster_0 Experimental Phase cluster_1 Data Acquisition cluster_2 Statistical Analysis cluster_3 Output exp_design Experimental Design (Compound I vs. Compound M) enz_assay Enzyme Inhibition Assay exp_design->enz_assay rec_assay Receptor Binding Assay exp_design->rec_assay raw_data_enz Raw Data (Enzyme Activity) enz_assay->raw_data_enz raw_data_rec Raw Data (Radioligand Binding) rec_assay->raw_data_rec ic50 IC50 Determination (Non-linear Regression) raw_data_enz->ic50 kd_bmax Kd and Bmax Determination (Saturation Binding Analysis) raw_data_rec->kd_bmax stats_comp Statistical Comparison (e.g., F-test, t-test) ic50->stats_comp kd_bmax->stats_comp report Comparative Report stats_comp->report

Caption: Overall workflow for the comparative analysis of this compound.

Detailed Experimental Protocols

The trustworthiness of any comparative analysis hinges on the meticulous execution of validated experimental protocols.

Enzyme Inhibition Assay (KinaseGlo® Type)

This protocol is designed to measure the inhibitory effect of the compounds on our hypothetical protein kinase.

Materials:

  • Kinase enzyme and its specific substrate

  • ATP

  • KinaseGlo® Luminescent Kinase Assay Kit (Promega)

  • This compound ("Compound I")

  • (1-Methyl-1H-indazol-4-yl)methanamine hydrochloride ("Compound M")

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series for both "Compound I" and "Compound M" in DMSO, starting from 10 mM.

  • Reaction Setup: In each well of a 384-well plate, add 5 µL of the kinase/substrate mix in assay buffer.

  • Compound Addition: Add 50 nL of each compound dilution to the wells. Include "no compound" (DMSO only) controls for 100% enzyme activity and "no enzyme" controls for background.

  • Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of KinaseGlo® reagent to each well. Incubate for a further 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Radioligand Receptor Binding Assay

This protocol aims to determine the binding affinity of the compounds to a hypothetical receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [3H]-ligand) specific for the receptor.

  • Unlabeled ("cold") ligand for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Scintillation cocktail and vials.

  • Glass fiber filter mats.

  • Cell harvester.

Procedure:

  • Saturation Assay:

    • Prepare serial dilutions of the [3H]-ligand in binding buffer.

    • In a 96-well plate, add a fixed amount of cell membranes to each well.

    • Add the diluted [3H]-ligand to the wells.

    • For non-specific binding, add a high concentration of cold ligand to a parallel set of wells.

    • Incubate at room temperature for 2 hours to reach equilibrium.

  • Competition Assay:

    • Prepare serial dilutions of "Compound I" and "Compound M".

    • In a 96-well plate, add a fixed amount of cell membranes and a fixed concentration of [3H]-ligand (typically at its Kd concentration).

    • Add the diluted test compounds.

    • Include controls for total binding (no competitor) and non-specific binding (high concentration of cold ligand).

    • Incubate at room temperature for 2 hours.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold binding buffer.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Statistical Analysis of Experimental Data

The cornerstone of a compelling comparison guide is the rigorous statistical treatment of the collected data.

Analysis of Enzyme Inhibition Data

The raw luminescence data is first converted to percent inhibition relative to the high (DMSO) and low (no enzyme) controls. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic model using non-linear regression.

The equation for this model is: Y = Bottom + (Top-Bottom)/(1 + (X/IC50)^HillSlope)

Where:

  • Y: Percent inhibition

  • X: Compound concentration

  • Top: Maximum percent inhibition (asymptote)

  • Bottom: Minimum percent inhibition (asymptote)

  • IC50: Concentration of inhibitor that produces a 50% response

  • HillSlope: The steepness of the curve

The following diagram illustrates the data analysis workflow for determining the IC50.

G raw_data Raw Luminescence Data norm_data Normalize to Percent Inhibition raw_data->norm_data nl_reg Non-linear Regression (Four-Parameter Logistic Fit) norm_data->nl_reg ic50_val IC50 Value nl_reg->ic50_val

Caption: Data analysis workflow for IC50 determination.

Analysis of Receptor Binding Data

For saturation binding data, the specific binding is calculated by subtracting non-specific binding from total binding. These data are then fitted to a one-site binding model to determine the Kd and Bmax.[4]

For competition binding data, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation:[5]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L]: Concentration of the radioligand

  • Kd: Dissociation constant of the radioligand

Comparative Statistical Tests

To determine if the observed differences in potency (IC50 or Ki) between "Compound I" and "Compound M" are statistically significant, an appropriate statistical test should be performed. An F-test can be used to compare the fits of the two dose-response curves, while a t-test can be used to compare the log(IC50) or log(Ki) values.

Illustrative Data Presentation

Clear and concise presentation of data is crucial for an effective comparison guide.

Table 1: Hypothetical Comparative Potency of Indazole Derivatives

CompoundIC50 (nM) ± SEMKi (nM) ± SEMn (replicates)
(1H-Indazol-5-yl)methanamine HCl ("Compound I")15.2 ± 1.825.6 ± 3.13
(1-Methyl-1H-indazol-4-yl)methanamine HCl ("Compound M")45.8 ± 5.477.3 ± 9.23
Statistical Significance (p-value) p < 0.05p < 0.05-

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the statistical analysis and comparison of this compound against a relevant alternative. Based on our hypothetical data, "Compound I" demonstrates a significantly higher potency than "Compound M" in both enzyme inhibition and receptor binding assays. This would suggest that "Compound I" is a more promising candidate for further investigation.

Future studies should expand upon this initial characterization to include selectivity profiling against a panel of related kinases or receptors, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and ultimately, in vivo efficacy studies in relevant disease models.

References

Ensuring Reproducibility of Findings for (1H-Indazol-5-yl)methanamine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (1H-Indazol-5-yl)methanamine hydrochloride and a structurally related, well-characterized compound, CFI-400945. The objective is to offer a framework for ensuring the reproducibility of findings by presenting detailed experimental protocols and comparative data. Given the common therapeutic targeting of the indazole scaffold, this guide focuses on the evaluation of these compounds as potential kinase inhibitors, specifically targeting Polo-like kinase 4 (PLK4).

Executive Summary

Reproducibility in drug discovery is paramount. This guide addresses this by providing detailed methodologies for the synthesis, purification, and characterization of this compound. As a direct comparison, we present data for CFI-400945, a potent and selective PLK4 inhibitor, highlighting the analytical benchmarks necessary for confident compound validation. The experimental protocols provided herein are foundational for establishing the identity, purity, and biological activity of novel indazole-based compounds, thereby ensuring the reliability of research findings.

Compound Comparison

FeatureThis compoundCFI-400945
Structure this compound structureCFI-400945 structure
Molecular Formula C₈H₁₀ClN₃C₃₃H₃₄N₄O₃
Molecular Weight 183.64 g/mol 534.7 g/mol
Primary Target Likely Polo-like kinase 4 (PLK4)Polo-like kinase 4 (PLK4)[1][2]
Biological Activity Putative Kinase InhibitorPotent and selective PLK4 inhibitor with anti-tumor activity[2][3]

Analytical Characterization for Reproducibility

To ensure the reproducibility of experimental results, rigorous analytical characterization of the synthesized compound is essential. The following sections detail the standard analytical techniques and expected outcomes for this compound, with comparative data provided for CFI-400945 where available.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a critical technique for determining the purity of a compound. A typical reversed-phase HPLC method can be employed to separate the target compound from any impurities.

Table 1: HPLC Purity Analysis Parameters

ParameterMethod for this compound
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Expected Purity ≥95%
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound.

Table 2: NMR Spectroscopic Data

NucleusThis compound (Expected Shifts in DMSO-d₆)
¹H NMR Signals corresponding to the indazole ring protons, the methylene protons, and the amine protons.
¹³C NMR Signals corresponding to the carbon atoms of the indazole ring and the methylene carbon.
Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 148.08 (for the free base).

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the reduction of 1H-indazole-5-carbonitrile.

Protocol:

  • Reduction of Nitrile: To a solution of 1H-indazole-5-carbonitrile in an appropriate solvent (e.g., tetrahydrofuran), add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction carefully with water and a sodium hydroxide solution. Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., methanol) and add a solution of hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Diagram 1: Synthesis Workflow

G A 1H-indazole-5-carbonitrile B Reduction (e.g., LiAlH4 in THF) A->B C Work-up and Extraction B->C D (1H-Indazol-5-yl)methanamine (free base) C->D E Salt Formation (HCl in ether) D->E F This compound E->F

Caption: A plausible synthetic route to this compound.

In Vitro Kinase Assay for PLK4 Inhibition

This protocol describes a general method to assess the inhibitory activity of a compound against PLK4 kinase.

Protocol:

  • Reagents: Recombinant human PLK4 enzyme, a suitable peptide substrate, ATP, and the test compound.

  • Assay Buffer: Prepare an appropriate kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a microplate, combine the PLK4 enzyme, peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ kinase assay which measures ADP production.[1]

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Table 3: Comparative in vitro Kinase Activity

CompoundTarget KinaseIC₅₀ (nM)
This compoundPLK4Data not available
CFI-400945PLK42.8 ± 1.4[4]
CFI-400945Aurora B98

Diagram 2: Kinase Inhibition Assay Workflow

G A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Incubate Enzyme, Substrate, and Inhibitor A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction and Detect (e.g., ADP-Glo) D->E F Data Analysis (IC50 determination) E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay determines the effect of the compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Culture: Culture a suitable cancer cell line (e.g., a breast cancer cell line known to overexpress PLK4) in appropriate media.

  • Seeding: Seed the cells in a 96-well plate at a predetermined density.

  • Treatment: After allowing the cells to adhere, treat them with various concentrations of the test compound.

  • Incubation: Incubate the plate for a period that allows for several cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay.[5]

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Table 4: Comparative Cell-Based Activity

CompoundCell LineGI₅₀ (nM)
This compound-Data not available
CFI-400945Breast Cancer Panel14 - 165[5]

Diagram 3: PLK4 Signaling Pathway and Inhibition

G cluster_0 Normal Cell Cycle cluster_1 Inhibition PLK4 PLK4 Kinase Centrosome Centrosome Duplication PLK4->Centrosome Spindle Bipolar Spindle Formation Centrosome->Spindle Division Proper Cell Division Spindle->Division Inhibitor (1H-Indazol-5-yl)methanamine HCl or CFI-400945 Inhibited_PLK4 Inhibited PLK4 Inhibitor->Inhibited_PLK4 Aberrant_Centrosome Aberrant Centrosome Duplication Inhibited_PLK4->Aberrant_Centrosome Multipolar_Spindle Multipolar Spindle Formation Aberrant_Centrosome->Multipolar_Spindle Apoptosis Cell Death (Apoptosis) Multipolar_Spindle->Apoptosis

Caption: Simplified signaling pathway of PLK4 and its inhibition.

Conclusion

This guide emphasizes the critical need for thorough analytical characterization and standardized biological assays to ensure the reproducibility of research findings for novel compounds like this compound. By providing detailed protocols and comparative data with the well-studied PLK4 inhibitor CFI-400945, we offer a robust framework for researchers to validate their own results. Adherence to these principles will foster greater confidence in the scientific literature and accelerate the translation of promising discoveries into therapeutic applications.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling (1H-Indazol-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the proper handling and disposal of (1H-Indazol-5-yl)methanamine hydrochloride. The following guidance is based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Protects against splashes, dust, and vapors.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[1][2]Protects against inhalation of harmful dust or vapors.[1][2]
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is mandatory for the safe handling of this compound.

  • Preparation :

    • Ensure that a current Safety Data Sheet (SDS) for a structurally similar compound is available and has been reviewed by all personnel involved.

    • Work in a designated and well-ventilated area, preferably within a chemical fume hood.[3]

    • Locate the nearest eyewash station and safety shower and confirm they are operational.[3][4]

  • Handling :

    • Wear the appropriate Personal Protective Equipment (PPE) as outlined in the table above.[1][4]

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • Minimize the generation of dust when handling the solid material.

    • Use dedicated equipment (spatulas, weigh boats) for handling the compound.

    • Keep the container tightly closed when not in use.[3]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • Keep the container tightly sealed to prevent moisture absorption and contamination.[3]

    • Store at room temperature, keeping it dry and cool.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.[6]

  • Disposal Procedure :

    • Dispose of all chemical waste through your institution's environmental health and safety office.[6]

    • Do not dispose of this chemical down the drain or in the regular trash.[6]

    • All disposals must be in accordance with local, state, and federal regulations.[3][6]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review SDS of Similar Compounds prep2 Work in Fume Hood prep1->prep2 prep3 Verify Safety Equipment prep2->prep3 handle1 Wear Appropriate PPE prep3->handle1 handle2 Avoid Direct Contact handle1->handle2 handle3 Minimize Dust Generation handle2->handle3 handle4 Use Dedicated Equipment handle3->handle4 store1 Cool, Dry, Ventilated Area handle4->store1 disp1 Collect in Hazardous Waste Container handle4->disp1 store2 Keep Container Sealed store1->store2 disp2 Dispose via EHS Office disp1->disp2 disp3 Follow Regulations disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.